molecular formula C7H7BrOS B183085 1-(5-bromothiophen-2-yl)propan-1-one CAS No. 32412-39-8

1-(5-bromothiophen-2-yl)propan-1-one

Cat. No.: B183085
CAS No.: 32412-39-8
M. Wt: 219.1 g/mol
InChI Key: JQAYKLHWCBPAEX-UHFFFAOYSA-N
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Description

1-(5-bromothiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C7H7BrOS and its molecular weight is 219.1 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-Bromothien-2-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromothiophen-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAYKLHWCBPAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292110
Record name 1-(5-bromothien-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32412-39-8
Record name 32412-39-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-bromothien-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(5-bromothiophen-2-yl)propan-1-one CAS 32412-39-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(5-bromothiophen-2-yl)propan-1-one (CAS 32412-39-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights into its utility.

Core Compound Profile & Physicochemical Properties

This compound (CAS No. 32412-39-8) is a substituted thiophene derivative that serves as a versatile intermediate in organic synthesis.[1][2] The presence of a bromine atom, a reactive ketone group, and an electron-rich thiophene ring provides multiple sites for molecular elaboration, making it a valuable scaffold in the development of complex bioactive molecules and functional materials.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 32412-39-8[4][5]
Molecular Formula C₇H₇BrOS[4][6]
Molecular Weight 219.10 g/mol [4][6]
Appearance Yellow to brown solid[1][4]
Melting Point 57 °C[7]
Boiling Point 291.2 °C at 760 mmHg[1][2]
Density ~1.53 g/cm³[1][2]
LogP 3.10[1]

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of 2-bromothiophene.[4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Mechanism & Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from propionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The AlCl₃ coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to generate the resonance-stabilized acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The acylation occurs preferentially at the C5 position if the C2 position is occupied (as in 2-substituted thiophenes), but in the case of unsubstituted thiophene, acylation favors the C2 position. For 2-bromothiophene, the electrophilic attack occurs at the C5 position due to the directing effect of the bromine atom and the higher reactivity of the α-positions of the thiophene ring. A final deprotonation step restores aromaticity and yields the target ketone.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution PC Propionyl Chloride AI Acylium Ion (Electrophile) PC->AI + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma Sigma Complex (Intermediate) AI->Sigma Attack by Thiophene Ring BT 2-Bromothiophene (Nucleophile) BT->Sigma + Acylium Ion Product This compound Sigma->Product - H⁺

Caption: Friedel-Crafts Acylation Synthesis Workflow.

Validated Experimental Protocol

This protocol is adapted from a standard literature procedure with a reported yield of 95%.[4]

Materials:

  • 2-Bromothiophene (1.0 eq, 184 mmol, 30 g)

  • Propionyl chloride (1.0 eq, 184 mmol, 17.02 g)

  • Aluminum chloride (AlCl₃) (1.2 eq, 221 mmol, 29.44 g)

  • 1,2-Dichloroethane (EDC) or Dichloromethane (DCM) (300 mL)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Suspension: To a flask containing 1,2-dichloroethane (300 mL), add aluminum chloride (29.44 g) under an inert atmosphere (e.g., nitrogen). Cool the stirred suspension to 0°C using an ice bath.

  • Acylium Ion Formation: Slowly add propionyl chloride (17.02 g) to the suspension. Stir the reaction mixture at 0°C for 20-30 minutes. Causality Insight: Pre-mixing the Lewis acid and acyl chloride allows for the formation of the active electrophile before the introduction of the nucleophilic substrate, ensuring an efficient reaction.

  • Nucleophilic Attack: Add 2-bromothiophene (30 g) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a 20% ethyl acetate in hexane mobile phase. The product should have an Rf value of approximately 0.4.[4]

  • Work-up: Once the reaction is complete, carefully quench the mixture by pouring it into ice-water. Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The reported purity is often sufficient for subsequent steps, yielding a brown solid.[4]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a self-validating system where the data from each analysis must be consistent with the proposed structure.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Syn Crude Product NMR ¹H NMR Syn->NMR Aliquots for Analysis MS LCMS Syn->MS Aliquots for Analysis IR FT-IR Syn->IR Aliquots for Analysis Confirm Validated Structure NMR->Confirm Correlated Data MS->Confirm Correlated Data IR->Confirm Correlated Data

Caption: Integrated Workflow for Structural Validation.

¹H NMR Spectroscopy

Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms in the molecule. The expected signals for this compound are consistent with literature data.[4]

Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
7.79 ppm Doublet (d)1HThiophene H (C4)Deshielded by the adjacent electron-withdrawing ketone and bromine. Coupled to H at C3.
7.38 ppm Doublet (d)1HThiophene H (C3)Coupled to H at C4.
2.95 ppm Quartet (q)2HMethylene (-CH₂-)Adjacent to the carbonyl group and coupled to the methyl protons.
1.07 ppm Triplet (t)3HMethyl (-CH₃)Coupled to the adjacent methylene protons.
Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LCMS) confirms the molecular weight of the compound. The presence of bromine is readily identified by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Calculated Mass: 217.94 g/mol (for C₇H₇⁷⁹BrOS)[4]

  • Observed Mass: A prominent peak around m/z 220.80 [M+2]⁺ is typically observed, confirming the presence of a single bromine atom.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For this molecule, the most characteristic absorption would be a strong C=O stretch from the ketone, typically appearing in the range of 1660-1680 cm⁻¹.

Reactivity and Application in Drug Discovery

This compound is a valuable starting material for creating more complex molecules.[2] Its ketone functionality is a handle for reactions like aldol condensations, while the bromo-thiophene core is a common pharmacophore and a site for cross-coupling reactions.

Key Application: Synthesis of Thiophene-Chalcones

A primary application is the synthesis of chalcones, which are α,β-unsaturated ketones. These scaffolds are prevalent in natural products and are known for a wide range of pharmacological activities.[8][9] The synthesis is typically a base-catalyzed Claisen-Schmidt condensation between this compound and an appropriate aldehyde.

Representative Reaction Scheme: The reaction of this compound with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in the presence of a base like potassium hydroxide (KOH) in ethanol yields the corresponding chalcone derivative.[9] These chalcones have been investigated as precursors for molecules with potential applications as monoamine oxidase (MAO) inhibitors and for their non-linear optical properties.[3][10]

G Start This compound Product Thiophene-Chalcone Derivative Start->Product Aldehyde Aromatic Aldehyde (e.g., R-CHO) Aldehyde->Product Base Base Catalyst (e.g., KOH, EtOH) Base->Product App1 Medicinal Chemistry (e.g., MAO Inhibitors) Product->App1 Applications App2 Materials Science (e.g., NLO Materials) Product->App2 Applications

Caption: Derivatization Pathway to Bioactive Chalcones.

Safety and Handling

While a comprehensive toxicological profile is not widely published, related compounds and standard laboratory practice dictate that this compound should be handled with care.[11] It is classified as an irritant.[7]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its straightforward synthesis and versatile reactivity. The combination of a ketone handle and a bromo-thiophene core makes it an essential building block for constructing diverse molecular architectures, particularly in the discovery of novel therapeutics and advanced organic materials. The robust synthesis and clear analytical validation pathways ensure its reliable application in demanding research and development environments.

References

  • Cis and trans isomers of 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one: Synthesis and Characterization - ResearchGate. [Link]

  • 1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one - NIH. [Link]

  • This compound - MySkinRecipes. [Link]

  • 1-(5-Bromothien-2-yl)propan-1-one | C7H7BrOS | CID 255121 - PubChem. [Link]

  • Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl) - Acta Physica Polonica A. [Link]

  • Cis and trans isomers of 1-(5-bromothiophen-2-yl) - Physics @ Manasagangotri. [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - Journal of Molecular Structure. [Link]

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physicochemical properties of 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-bromothiophen-2-yl)propan-1-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 32412-39-8) is a pivotal chemical intermediate, frequently utilized in the synthesis of novel pharmaceutical and agrochemical agents. Its thiophene core, functionalized with both a bromine atom and a propanone group, offers versatile reaction sites for molecular elaboration. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, predicting biological fate, and ensuring safe handling. This guide provides a comprehensive analysis of these properties, grounded in established experimental protocols and theoretical insights, to support its application in research and development.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is a substituted thiophene with a molecular formula of C₇H₇BrOS.[1]

Caption: 2D structure of this compound.

This structure results in a molecular weight of approximately 219.10 g/mol .[2] At room temperature, it presents as a yellow solid, a characteristic that is important for material handling and identification.

Table 1: Core Physicochemical Properties
PropertyValueReference(s)
CAS Number 32412-39-8[1]
Molecular Formula C₇H₇BrOS[1]
Molecular Weight 219.10 g/mol [1][2]
Appearance Yellow Solid
Melting Point 57 °C[3]
Boiling Point 291.2 °C at 760 mmHg; 142 °C at 13 Torr[3][4]
Density ~1.53 g/cm³[4]
LogP (Octanol/Water) 3.103

Spectroscopic and Analytical Profile

Structural elucidation and purity confirmation are critical steps in chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[5]

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. For this compound, the key expected signals are:

    • Two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. The coupling constant between them would be characteristic of their ortho-like relationship.[6]

    • A quartet and a triplet in the aliphatic region. The quartet (downfield, ~δ 2.9 ppm) corresponds to the methylene (-CH₂-) group adjacent to the carbonyl, split by the neighboring methyl group. The triplet (upfield, ~δ 1.1 ppm) corresponds to the terminal methyl (-CH₃) group, split by the methylene group.[6]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.[7] For this molecule, seven distinct signals are expected:

    • Four signals for the thiophene ring carbons, with the carbon bearing the bromine atom shifted significantly.

    • One signal for the carbonyl carbon (C=O), typically found in the δ 190-200 ppm region.[8]

    • Two signals for the aliphatic carbons of the propyl chain (-CH₂- and -CH₃).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[9] Key vibrational bands for this compound would include:

  • A strong, sharp absorption band around 1660-1700 cm⁻¹ , characteristic of the C=O (ketone) stretching vibration.[8]

  • Bands corresponding to C-H stretching of the thiophene ring (aromatic) and the alkyl chain (aliphatic).[10]

  • Vibrations associated with the C-S and C-Br bonds, typically found in the fingerprint region (<1500 cm⁻¹).[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show:

  • A molecular ion peak (M⁺) at m/z corresponding to the molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) would be observed for the molecular ion peak (M⁺ and M+2).[6]

  • Key fragmentation peaks corresponding to the loss of the ethyl group (M-29) and other characteristic fragments.

Key Physicochemical Parameters for Drug Development

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible biphasic system of n-octanol and water. It is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). A LogP value of 3.103 indicates that this compound is a significantly lipophilic ("fat-loving") molecule, preferring an oily environment to an aqueous one. This property is crucial for its ability to cross cell membranes but may also impact its aqueous solubility.

Acidity/Basicity (pKa)
Chemical Stability

Bromothiophene compounds are generally stable under standard laboratory conditions. However, they can be susceptible to degradation under harsh conditions, such as strong bases, high temperatures, or prolonged exposure to UV light. The bromine atom can participate in various coupling reactions (e.g., Suzuki, Heck), highlighting its reactivity under specific catalytic conditions rather than inherent instability.[14] For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place.[4]

Experimental Protocols for Physicochemical Characterization

The following sections outline standardized, self-validating protocols for determining the key properties discussed.

Caption: General workflow for experimental characterization.

Protocol: Melting Point Determination (Capillary Method)

This method relies on observing the temperature range over which the solid-to-liquid phase transition occurs.[15]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed. The open end of a glass capillary tube is tapped into the powder until a small amount (1-2 mm) of packed sample is at the sealed bottom.[1][16]

  • Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (57 °C).[16]

  • Measurement: The heating rate is then reduced to 1-2 °C per minute.[16] The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Validation: A pure compound should exhibit a sharp melting range (≤ 1 °C). A broad range indicates the presence of impurities. The procedure should be repeated at least twice to ensure reproducibility.

Protocol: Boiling Point Determination (Reduced Pressure)

Given the high boiling point at atmospheric pressure (291.2 °C), determination under reduced pressure is often more practical to prevent decomposition.

  • Apparatus: A micro-boiling point apparatus or a small-scale distillation setup connected to a vacuum pump and a manometer is used.[17]

  • Sample Preparation: A small volume (e.g., 0.5 mL) of the molten compound is placed in the boiling tube. An inverted, sealed capillary tube is added to serve as a nucleation source for smooth boiling.

  • Procedure: The system is evacuated to a stable, known pressure (e.g., 13 Torr). The sample is then heated gently.[3]

  • Observation: A fine stream of bubbles will emerge from the inverted capillary. Heating is stopped, and the apparatus is allowed to cool slowly.

  • Measurement: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[18] This temperature and the corresponding pressure are recorded.

Protocol: LogP Determination (OECD 107 Shake-Flask Method)

This is the classical and most reliable method for determining the octanol-water partition coefficient.[4][19]

  • Phase Preparation: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.

  • Test Solution: A stock solution of this compound is prepared in n-octanol.

  • Partitioning: A known volume of the octanol stock solution is mixed with a known volume of the saturated water phase in a vessel. The mixture is shaken vigorously until equilibrium is reached (typically 5-15 minutes).[19]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.[19]

  • Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

  • Validation: The experiment is repeated with different starting concentrations and phase volume ratios to ensure the result is independent of these parameters. The total amount of substance recovered in both phases should be compared to the initial amount to check for mass balance.[20]

Application in Synthesis and Drug Discovery

This compound is not typically a final bioactive molecule but rather a key building block. Its true value lies in the synthetic versatility of its functional groups. The bromine atom at the 5-position of the thiophene ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.

This is exemplified in studies where the closely related 5-bromothiophene-2-carboxylic acid is used as a precursor. It is first esterified and then coupled with various arylboronic acids to create a library of 5-arylthiophene derivatives.[14] These derivatives have been investigated for biological activities, including spasmolytic effects, demonstrating the utility of the 5-bromothiophene scaffold in generating novel chemical entities for drug screening.[14][21]

Caption: Role as a building block in synthesis.

Safety and Handling

As a brominated organic compound and a ketone, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from its precursor, 2-bromothiophene, suggests that it should be treated as an irritant.[3][22][23]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[22]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[24]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[22]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties that make it suitable for broad applications in synthetic chemistry. Its significant lipophilicity, thermal stability, and, most importantly, the reactive bromine handle for cross-coupling reactions, position it as a strategic starting material for the development of complex molecular architectures. The protocols and data presented in this guide offer a robust framework for researchers to utilize this compound effectively and safely in their pursuit of new medicines and materials.

References

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  • Li, X., Fu, Y., & Guo, Q. X. (2015). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Advances, 5(29), 22621-22630.
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  • Al-Warhi, T., Al-Hazmi, G. A., El-Gazzar, A. A., & Al-Salahi, R. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Journal of the Iranian Chemical Society, 19(11), 4785-4799.
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  • Popović-Djordjević, J. B., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(18), 4242.
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Sources

1-(5-bromothiophen-2-yl)propan-1-one structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 1-(5-bromothiophen-2-yl)propan-1-one

Introduction

This compound is a heterocyclic ketone that serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a brominated thiophene ring attached to a propanoyl group, presents a unique combination of chemical properties that are of significant interest to researchers in medicinal chemistry and materials science. The thiophene nucleus is recognized as a "privileged pharmacophore," a molecular framework that is frequently found in biologically active compounds.[1][2] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point in drug discovery.[3][4]

The precise structural characterization of intermediates like this compound is a non-negotiable prerequisite for the rational design and synthesis of novel therapeutic agents. Understanding the exact arrangement of atoms, electron distribution, and functional group reactivity is paramount for predicting molecular interactions and metabolic pathways. This guide, intended for researchers, scientists, and drug development professionals, provides a multi-faceted approach to the structural analysis of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will delve into the causality behind experimental choices and provide validated protocols to ensure reproducible and reliable characterization.

Molecular Profile and Physicochemical Properties

The foundational step in any structural analysis is to establish the molecule's basic identity and physical characteristics. These properties are essential for handling, purification, and selecting appropriate analytical solvents and conditions.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 32412-39-8[6][7]
Molecular Formula C₇H₇BrOS[5][6]
Molecular Weight 219.10 g/mol [5][7]
Appearance Yellow to brown solid[6][7]
Boiling Point 291.2 °C at 760 mmHg[7][8]
Density 1.53 g/cm³[7][8]

Synthetic Context: Friedel-Crafts Acylation

To appreciate the structural analysis, it is useful to understand the compound's origin. A prevalent and efficient method for its synthesis is the Friedel-Crafts acylation of 2-bromothiophene.[6]

Causality of the Synthetic Choice: The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions like Friedel-Crafts acylation.[9] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the propionyl chloride to form a reactive acylium ion electrophile. The substitution occurs predominantly at the C5 position (alpha to the sulfur and para to the bromine), which is the most nucleophilic site on the 2-bromothiophene ring.

G cluster_workflow Synthesis Workflow reagents 2-Bromothiophene + Propionyl Chloride catalyst AlCl₃ in EDC 0°C to RT reagents->catalyst Add reaction Electrophilic Acylation (Friedel-Crafts) catalyst->reaction Stir overnight quench Work-up with Water reaction->quench Dilute extraction Extraction with DCM quench->extraction purification Drying (Na₂SO₄) & Concentration extraction->purification product This compound purification->product

Caption: High-level workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis
  • To a stirred solution of aluminum chloride (AlCl₃, 1.2 equivalents) in a dry solvent like 1,2-dichloroethane (EDC) at 0°C, add propionyl chloride (1.0 equivalent) dropwise.[6]

  • Stir the mixture for 20-30 minutes at 0°C to allow for the formation of the acylium ion complex.[6]

  • Add a solution of 2-bromothiophene (1.0 equivalent) in the same solvent to the reaction mixture.[6]

  • Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin-Layer Chromatography (TLC).[6]

  • Upon completion, carefully pour the reaction mixture into ice-water to quench the catalyst.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6] Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is required for an unambiguous structural assignment. Each method provides a unique piece of the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.

Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Interpreting the Spectrum: The ¹H NMR spectrum of this compound shows distinct signals for the thiophene ring protons and the propanoyl side chain.[6]

  • Thiophene Protons: The two protons on the thiophene ring appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). Their chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and bromine substituents. The observed coupling constant (J ≈ 4 Hz) is characteristic of vicinal coupling between protons at the C3 and C4 positions of a thiophene ring.[6]

  • Propanoyl Protons: The ethyl group of the propanoyl side chain gives rise to a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the carbonyl group are deshielded and appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The terminal methyl protons (-CH₃) appear as a triplet, coupling to the two methylene protons (2+1=3).[6]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.79Doublet (d)4.41HH-3
7.38Doublet (d)4.01HH-4
2.95Quartet (q)7.22H-CO-CH₂-CH₃
1.07Triplet (t)7.23H-CO-CH₂-CH₃
Data obtained in DMSO-d₆ at 400 MHz.[6]
Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~192C=OTypical chemical shift for a ketone carbonyl carbon.
~145C5Carbon bearing the bromine atom, deshielded.
~142C2Carbon attached to the acyl group, deshielded.
~135C3Thiophene ring carbon adjacent to the acyl group.
~128C4Thiophene ring carbon adjacent to the bromine.
~32-CO-C H₂-CH₃Methylene carbon adjacent to the carbonyl.
~8-CO-CH₂-C H₃Terminal methyl carbon.
Protocol: NMR Sample Preparation and Acquisition
  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10]

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Insert the tube into the NMR spectrometer.

  • Acquire standard ¹H and ¹³C spectra. For more detailed analysis, 2D experiments like COSY (to confirm H-H couplings) and HMQC/HSQC (to correlate protons to their attached carbons) can be performed.[10]

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and crucial structural information from its fragmentation pattern.

Key Insight: The Bromine Isotopic Signature: A definitive feature in the mass spectrum of a monobrominated compound is the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.[11][12] This is due to the natural abundance of the two stable isotopes of bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The peak at the lower mass is the M⁺ peak (containing ⁷⁹Br), and the one at the higher mass is the M+2 peak (containing ⁸¹Br). The observed LCMS data showing an M+2 peak confirms the presence of one bromine atom.[6]

Fragmentation Analysis: Under electron ionization (EI), the molecular ion will undergo fragmentation. The most likely cleavage is the alpha-cleavage, breaking the bond between the carbonyl carbon and the ethyl group, resulting in a stable acylium ion.

G M [C₇H₇BrOS]⁺˙ m/z 218/220 F1 [C₅H₂BrOS]⁺ m/z 191/193 M->F1 - •C₂H₅ F2 [C₂H₅]⁺ m/z 29 M->F2 - •C₅H₂BrOS

Caption: Predicted major fragmentation pathway for the title compound in EI-MS.

Protocol: Mass Spectrometry Analysis
  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • For Electron Ionization (EI-MS), the sample can be introduced via a direct insertion probe.

  • For Electrospray Ionization (ESI-MS), typically coupled with Liquid Chromatography (LCMS), the solution is infused directly or injected into the LC system.[13]

  • Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected Absorption Bands: The IR spectrum of this compound is expected to show several characteristic bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100C-H StretchThiophene Ring
2980-2850C-H StretchPropanoyl -CH₂- & -CH₃
~1665C=O StretchAryl Ketone
1550-1400C=C StretchThiophene Ring
~800C-H Out-of-plane bend2,5-disubstituted thiophene
~700C-S StretchThiophene Ring
Predicted values based on typical ranges for substituted thiophenes.[14][15][16]

Causality of Band Position: The carbonyl (C=O) stretching frequency is particularly informative. For an aryl ketone like this, the frequency (~1665 cm⁻¹) is lower than that of a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation between the carbonyl group and the electron-rich thiophene ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and thus lowering its vibrational frequency.

Protocol: IR Spectrum Acquisition (ATR Method)
  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent like isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The structural analysis of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy precisely map the hydrogen and carbon framework, confirming the connectivity of the propanoyl group and the substitution pattern on the thiophene ring. Mass spectrometry validates the molecular weight and unambiguously confirms the presence of a single bromine atom through its characteristic M⁺/M+2 isotopic pattern.[11][12] Finally, infrared spectroscopy identifies the key functional groups, notably the conjugated ketone, providing a complete and self-validating structural picture. This rigorous characterization is the cornerstone for its application as a versatile intermediate in the design and synthesis of novel, high-value compounds for the pharmaceutical and agrochemical industries.[7]

References

  • Yusuf, M., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Retrieved from [Link]

  • Shafiee, A., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. Retrieved from [Link]

  • Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • Prabhu, B. R., et al. (2012). Crystal structure of (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Otsuji, Y., & Imoto, E. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. Retrieved from [Link]

  • Yusuf, M., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(5-Bromothien-2-yl)propan-1-one. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Tamer, Ö., Avcı, D., & Atalay, Y. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A. Retrieved from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Retrieved from [Link]

  • Frolich, O., et al. (1998). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, thiophene derivatives serve as critical building blocks, valued for their unique electronic properties and versatile reactivity.[1][2] 1-(5-bromothiophen-2-yl)propan-1-one is a key intermediate in the synthesis of more complex molecules. Its precise structural elucidation is paramount to ensuring the integrity and success of subsequent synthetic steps. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.

The narrative herein is designed for the practicing scientist. It moves beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectral output. We will explore not just what the data shows, but why it manifests in a particular way, grounding our interpretations in established physicochemical principles and authoritative references.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's architecture is essential before interpreting its spectral data. The structure combines a brominated thiophene ring, an aromatic heterocycle, with a propionyl side chain. This conjugation between the carbonyl group and the thiophene ring is a key determinant of its spectroscopic behavior.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 32412-39-8 [3][4]
Molecular Formula C₇H₇BrOS [3][5]
Molecular Weight 219.1 g/mol [3][5]
Exact Mass 217.94010 Da [5]
Physical State Yellow to brown solid [3][4]

| Boiling Point | 291.2°C at 760 mmHg |[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Data Acquisition

A robust NMR protocol is self-validating, ensuring reproducibility and accuracy.

G start Start: Sample Preparation dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) start->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz) transfer->instrument setup Lock, tune, and shim the instrument instrument->setup acquire_h1 Acquire ¹H NMR spectrum (e.g., 16 scans, 2s relaxation delay) setup->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum (e.g., 1024 scans, 2s relaxation delay) setup->acquire_c13 process Process data: Fourier transform, phase correction, baseline correction, and referencing to TMS acquire_h1->process acquire_c13->process end End: Data Analysis process->end

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a direct map of the proton environments in the molecule. The data presented was acquired in DMSO-d₆ at 400 MHz.[3]

Table 2: ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.79 Doublet (d) 4.4 1H H-3
7.38 Doublet (d) 4.0 1H H-4
2.95 (avg.) Quartet (q) 7.2 2H -CH₂-

| 1.07 | Triplet (t) | 7.2 | 3H | -CH₃ |

  • Expertise & Causality:

    • Thiophene Protons (δ 7.79, 7.38): The two protons on the thiophene ring appear as distinct doublets in the aromatic region. The proton at the 3-position (H-3, δ 7.79) is deshielded relative to the proton at the 4-position (H-4, δ 7.38). This is a direct consequence of its proximity to the electron-withdrawing carbonyl group at the 2-position. The observed coupling constant of ~4 Hz is characteristic of four-bond coupling between protons at the 3 and 4 positions of a thiophene ring.

    • Methylene Protons (δ 2.95): These protons are adjacent to the carbonyl group, a strongly deshielding environment, placing their signal at δ ~2.95 ppm. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule), confirming the ethyl fragment's connectivity.

    • Methyl Protons (δ 1.07): The terminal methyl protons are the most shielded in the molecule, appearing as a triplet at δ 1.07 ppm. The triplet multiplicity arises from coupling to the two adjacent methylene protons. The identical coupling constant (J = 7.2 Hz) for both the triplet and the quartet is a hallmark of directly coupled spin systems and validates the assignment.

¹³C NMR Spectral Analysis (Predicted)

While experimental ¹³C data was not found in the initial search, an accurate prediction can be made based on established chemical shift ranges and substituent effects. This demonstrates the predictive power of spectroscopy rooted in fundamental principles.

Table 3: Predicted ¹³C NMR Chemical Shifts

Predicted Shift (δ) ppm Carbon Assignment Rationale
~192 C=O The carbonyl carbon of an aryl ketone is highly deshielded and typically appears in the 190-200 ppm range.
~145 C-2 (Thiophene) A quaternary carbon attached to a carbonyl group and adjacent to the sulfur atom.
~135 C-3 (Thiophene) Aromatic CH carbon adjacent to the electron-withdrawing carbonyl group.
~131 C-4 (Thiophene) Aromatic CH carbon adjacent to the bromine atom.
~118 C-5 (Thiophene) A quaternary carbon bearing the bromine atom; its shift is significantly influenced by the heavy atom effect.
~32 -CH₂- Aliphatic carbon adjacent to a carbonyl group.

| ~8 | -CH₃ | Terminal aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for identifying functional groups, which have characteristic absorption frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Perform a background scan on the clean ATR crystal (e.g., diamond or germanium) to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

IR Spectral Interpretation

The IR spectrum is dominated by absorptions from the carbonyl group and the aromatic ring system.

Table 4: Key IR Absorption Bands (Predicted and Inferred)

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale and Authoritative Grounding
~3100 C-H (sp²) stretch Medium-Weak Characteristic of C-H bonds on aromatic rings like thiophene.[6]
~2970-2850 C-H (sp³) stretch Medium Asymmetric and symmetric stretching of the methyl and methylene groups in the propionyl side chain.[7]
~1665 C=O stretch Strong, Sharp This is the most diagnostic peak. For aromatic ketones where the carbonyl is conjugated with the ring, the frequency is lowered from the typical ~1715 cm⁻¹ for aliphatic ketones.[8][9] A value of 1653.9 cm⁻¹ is reported for a closely related chalcone, supporting this assignment.[10]
~1540-1400 C=C stretch Medium Aromatic ring stretching vibrations of the thiophene nucleus.[6]
~800-700 C-H out-of-plane bend Strong Bending vibrations of the C-H bonds on the substituted thiophene ring.[6]

| ~600-500 | C-Br stretch | Medium | Stretching vibration for the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: LCMS (ESI)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source via a syringe pump or an LC system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Analyze the resulting ions in a mass analyzer (e.g., Quadrupole or Time-of-Flight) in positive ion mode to detect protonated molecules [M+H]⁺.

Analysis of the Mass Spectrum
  • Molecular Ion Peak: The calculated exact mass is 217.94 Da.[5] In an LCMS experiment, the compound would be observed as the protonated molecule, [M+H]⁺. A crucial feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two prominent peaks of almost equal intensity separated by 2 m/z units: one for [C₇H₈BrOS]⁺ with ⁷⁹Br and one with ⁸¹Br. Experimental data shows an observed ion at m/z 220.80, which corresponds to the [M+2]⁺ peak, confirming the presence of a single bromine atom.[3]

  • Key Fragmentation Pathways: The fragmentation of the molecular ion is governed by the stability of the resulting fragments. For this molecule, alpha-cleavage is the most probable and informative pathway.

G mol_ion Molecular Ion [M]⁺˙ m/z 218/220 frag1 Acylium Ion m/z 191/193 mol_ion:f0->frag1:f0 - •CH₂CH₃ (Alpha-Cleavage) frag4 Propionyl Cation m/z 57 mol_ion:f0->frag4:f0 - •C₄H₂BrS (Alpha-Cleavage) frag2 Ethyl Radical •CH₂CH₃ frag3 5-Bromothiophen Radical •C₄H₂BrS

Figure 3: Proposed major fragmentation pathways for this compound.

  • Expertise & Causality:

    • Formation of the Acylium Ion (m/z 191/193): The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group (alpha-cleavage). This expels a stable ethyl radical (•CH₂CH₃, 29 Da) and forms a resonance-stabilized acylium ion ([C₅H₂BrOS]⁺). This ion would be the base peak in the spectrum and would retain the characteristic 1:1 bromine isotope pattern at m/z 191 and 193.

    • Formation of the Propionyl Cation (m/z 57): A less favored alpha-cleavage can occur on the other side of the carbonyl, expelling a 5-bromothiophen radical to form the propionyl cation ([CH₃CH₂CO]⁺) at m/z 57. The appearance of this peak would further confirm the propionyl moiety.

Integrated Spectroscopic Conclusion

Each spectroscopic technique provides a piece of the structural puzzle. It is their synergistic combination that provides unequivocal proof of structure.

  • MS confirms the molecular formula (C₇H₇BrOS) and the presence of a single bromine atom.

  • IR confirms the presence of key functional groups: a conjugated ketone (C=O), an aromatic system (C=C), and aliphatic chains (C-H).

  • ¹H NMR elucidates the precise connectivity of the molecule, showing the 2,5-disubstituted thiophene pattern and the propionyl group (-CO-CH₂-CH₃), and confirms the relative number of protons in each environment.

Together, these data points form a self-consistent and comprehensive characterization that unambiguously confirms the identity and purity of this compound, providing the necessary confidence for its use in further scientific endeavors.

References

  • Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4- -nitrophenyl)prop-2-en-1-one. Acta Physica Polonica A.[Link]

  • Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.[Link]

  • Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences.[Link]

  • Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications - NIH.[Link]

  • Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem - PubMed.[Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Cis and trans isomers of 1-(5-bromothiophen-2-yl). Journal of Molecular Structure.[Link]

  • 1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E - NIH.[Link]

  • (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. Data in Brief.[Link]

  • Synthesis, Characterization and Biological Study of Some (E)-3-(5-Bromothiophen-2-yl). International Journal of Bioorganic Chemistry.[Link]

  • 1-(5-Bromothien-2-yl)propan-1-one | C7H7BrOS | CID 255121 - PubChem. [Link]

  • 1-(5-bromo-2-thienyl)-1-propanone - ¹H NMR - Spectrum - SpectraBase. [Link]

  • 2-Acetyl-5-bromothiophene - NIST WebBook. [Link]

  • Infrared Spectroscopy - Illinois State University. [Link]

  • Infrared spectrum of propanone - Doc Brown's Chemistry. [Link]

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A Guide to the Synthesis of 1-(5-bromothiophen-2-yl)propan-1-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(5-bromothiophen-2-yl)propan-1-one, a valuable intermediate in pharmaceutical and agrochemical research.[1] The document details the strategic application of the Friedel-Crafts acylation of 2-bromothiophene. It offers an in-depth analysis of the reaction mechanism, a field-tested experimental protocol, and robust methods for product purification and characterization. Emphasis is placed on the rationale behind procedural choices and adherence to rigorous safety protocols, reflecting the standards required in modern drug development and scientific research.

Introduction and Strategic Overview

The synthesis of functionalized heterocyclic ketones is a cornerstone of medicinal chemistry. The target molecule, this compound, incorporates a brominated thiophene core, a prevalent scaffold in various bioactive compounds. The strategic challenge lies in the regioselective introduction of a propanoyl group onto the 2-bromothiophene ring.

The most direct and efficient method for this transformation is the Friedel-Crafts acylation .[2] This classic electrophilic aromatic substitution (EAS) reaction is ideally suited for acylating electron-rich aromatic systems like thiophene. The primary advantages of choosing this pathway are:

  • High Regioselectivity: The reaction demonstrates predictable control over the position of substitution on the thiophene ring.

  • Absence of Rearrangements: Unlike its counterpart, the Friedel-Crafts alkylation, the acylium ion electrophile is resonance-stabilized and does not undergo carbocation rearrangements, ensuring the formation of the desired linear propyl ketone.[2][3]

  • Product Deactivation: The resulting ketone product is less reactive than the starting material, which effectively prevents polysubstitution and leads to a cleaner, monoacylated product.[3][4]

This guide will focus exclusively on the Lewis acid-catalyzed acylation of 2-bromothiophene using propionyl chloride.

Mechanistic Deep Dive: The "Why" Behind the Reaction

Understanding the mechanism of the Friedel-Crafts acylation is paramount to troubleshooting and optimizing the synthesis. The reaction proceeds through a well-established multi-step pathway.[5]

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction between the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), and propionyl chloride. AlCl₃ coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion .[2][6] This species is the key electrophile that will be attacked by the aromatic ring.

Step 2: Regioselective Electrophilic Attack Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution. The sulfur atom's lone pairs contribute to the π-system, increasing the nucleophilicity of the ring carbons. Substitution preferentially occurs at the C2 and C5 positions (α-positions) because the positive charge in the resulting intermediate (the arenium ion or σ-complex) can be delocalized over three atoms, including the sulfur, leading to a more stable intermediate compared to attack at the C3 or C4 positions.[7]

Since the C2 position of the starting material is already occupied by a bromine atom, the electrophilic attack by the acylium ion occurs exclusively at the vacant C5 position. This high degree of regioselectivity is a key feature of this synthesis.

Step 3: Restoration of Aromaticity and Catalyst Complexation The arenium ion intermediate is deprotonated, restoring the highly stable aromatic system of the thiophene ring.[2] The liberated proton reacts with the AlCl₄⁻ species to regenerate the AlCl₃ catalyst and form HCl as a byproduct.[5] However, the product ketone contains a Lewis basic carbonyl oxygen, which readily forms a stable complex with the strong Lewis acid AlCl₃.[8] For this reason, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required to drive the reaction to completion. This complex is subsequently hydrolyzed during the aqueous workup.

Diagram 1: Reaction Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Complexation PropionylCl Propionyl Chloride Acylium Acylium Ion (Electrophile) (Resonance Stabilized) PropionylCl->Acylium + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Thiophene 2-Bromothiophene Arenium Arenium Ion Intermediate (σ-complex) Thiophene->Arenium + Acylium Ion ProductComplex Product-AlCl₃ Complex Arenium->ProductComplex - H⁺ FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup G cluster_0 Reaction cluster_1 Workup cluster_2 Purification & Analysis A 1. Combine AlCl₃ & EDC at 0°C B 2. Add Propionyl Chloride A->B C 3. Add 2-Bromothiophene B->C D 4. Stir Overnight at RT C->D E 5. Quench on Ice/HCl D->E F 6. Extract with DCM E->F G 7. Wash Organic Layer F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography or Recrystallization H->I J 10. Characterize Pure Product (NMR, MS, IR) I->J

Caption: A summary of the synthesis and purification workflow.

Purification and Characterization

The crude product typically requires purification to remove unreacted starting materials and polymeric byproducts.

Purification Methods
  • Column Chromatography: This is a highly effective method for obtaining a pure product. [9][10] * Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient system starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended. Based on reported TLC data (Rf: 0.4 in 20% EtOAc/hexane), the product will elute as the polarity is increased. [11]Fractions should be collected and analyzed by TLC to identify those containing the pure product. [9]* Recrystallization: If the crude product is sufficiently pure, recrystallization can be an efficient alternative. A mixed solvent system, such as toluene/ethanol or hexanes/ethyl acetate, may be effective. [12]

Characterization Data

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

TechniqueExpected Data for this compound
¹H NMR (400 MHz, DMSO-d₆): δ ~7.8 (d, 1H, thiophene-H), ~7.4 (d, 1H, thiophene-H), ~2.9 (q, 2H, -CO-CH₂-), ~1.1 (t, 3H, -CH₃). Note: Shifts are based on literature values and may vary slightly. [11]
¹³C NMR Expected signals: Carbonyl (~190-200 ppm), aromatic carbons (~125-150 ppm), methylene (~30 ppm), methyl (~8 ppm).
Mass Spec. (LCMS): Calculated for C₇H₇BrOS: 217.94. Observed: m/z ~218 [M]⁺ and ~220 [M+2]⁺ in a ~1:1 ratio, characteristic of a monobrominated compound. [11]
IR Spec. Strong C=O stretch characteristic of an aryl ketone, expected around 1660-1680 cm⁻¹.

Critical Safety Protocols

Adherence to safety procedures is non-negotiable. The reagents used in this synthesis are highly hazardous.

  • General Precautions: All operations must be conducted inside a certified chemical fume hood. A full set of personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory. [13]An eyewash station and safety shower must be immediately accessible. [14]

  • Reagent-Specific Hazards:

    • Propionyl Chloride: Highly flammable, toxic if inhaled, and reacts violently with water to release toxic HCl gas. [15][16][17]It is also severely corrosive to skin and eyes. [18]Handle only in a dry, inert atmosphere.

    • Anhydrous Aluminum Chloride: Reacts violently and explosively with water. [19]It is corrosive and can cause severe burns upon contact with moist skin. [14][20]Never allow contact with water or moist air.

    • 2-Bromothiophene: Flammable liquid that is fatal if swallowed and causes serious eye damage. [21]Avoid inhalation and skin contact. [22][23] * Solvents (DCM, EDC): Both are halogenated solvents and are suspected carcinogens. Minimize exposure through inhalation and skin contact.

  • Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The Friedel-Crafts acylation of 2-bromothiophene provides a reliable and regioselective route to this compound. By understanding the underlying chemical principles and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can confidently synthesize this key chemical intermediate for applications in drug discovery and materials science.

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Unlocking the Potential of 1-(5-bromothiophen-2-yl)propan-1-one: A Versatile Scaffold for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The heterocyclic compound 1-(5-bromothiophen-2-yl)propan-1-one, hereafter referred to as BTP, represents a pivotal molecular scaffold with significant, yet largely untapped, potential across diverse scientific disciplines. Its structure, featuring an electron-rich thiophene ring, a versatile bromine handle, and a reactive propanone side chain, positions it as an ideal starting material for the synthesis of novel compounds in medicinal chemistry and materials science. This guide provides a comprehensive overview of BTP's core properties and outlines strategic, high-potential research applications. We will delve into the causality behind experimental designs, provide validated, step-by-step protocols for key synthetic transformations and analytical procedures, and present a forward-looking perspective on its role in developing next-generation therapeutics and functional materials.

Core Molecular Attributes and Strategic Value

This compound (CAS No. 32412-39-8) is a solid organic compound with the molecular formula C₇H₇BrOS and a molecular weight of approximately 219.1 g/mol .[1][2] Its strategic value in synthetic chemistry is derived from two primary reactive centers, which can be addressed selectively to build molecular complexity.

  • The C5-Bromine Atom: This site is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the facile formation of new carbon-carbon bonds, enabling the connection of the thiophene core to a vast array of aryl, heteroaryl, or alkyl groups.[3][4] This functionalization is critical for tuning the electronic properties and biological activities of the resulting molecules.

  • The Propanone Moiety: The carbonyl group and its adjacent α-protons are susceptible to a wide range of classical organic reactions. These include aldol and Claisen-Schmidt condensations to form α,β-unsaturated ketones (chalcones), reductive amination to generate amines, and the formation of various heterocyclic systems like pyrazoles or pyrimidines.

This dual reactivity allows for a modular approach to library synthesis, making BTP an exceptionally valuable building block for exploratory research.

BTP_Structure cluster_BTP This compound (BTP) cluster_reactivity Key Reactive Sites BTP_structure BTP_structure Bromine C5-Bromine Atom (Cross-Coupling Handle) BTP_structure->Bromine Site 1 Propanone Propanone Moiety (Condensation & Derivatization) BTP_structure->Propanone Site 2

Caption: Core structure of BTP highlighting its two primary reactive centers.

Application Domain I: Medicinal Chemistry and Drug Discovery

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[5][6] Thiophene derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][6][7] BTP serves as an excellent entry point for the discovery of novel thiophene-based therapeutic agents.

Strategy: Development of Novel Anticancer Agents

Scientific Rationale: The core strategy involves synthesizing a library of BTP derivatives and screening them for cytotoxic activity against various cancer cell lines. Many anticancer agents function by targeting specific kinases or signaling pathways. By systematically modifying both the C5 and the propanone positions of BTP, we can explore the structure-activity relationship (SAR) and optimize for potency and selectivity. For instance, creating bi-aryl structures via Suzuki coupling can lead to compounds that mimic the hinge-binding motifs of kinase inhibitors.[4] Concurrently, derivatization of the ketone into chalcones or other systems can introduce hydrogen bonding motifs and conformational constraints known to enhance binding to protein targets.[8]

Proposed Research Workflow

Anticancer_Workflow cluster_synthesis Phase 1: Synthesis & Library Generation cluster_screening Phase 2: Biological Evaluation BTP BTP Starting Material Coupling Suzuki Cross-Coupling (Vary Aryl Group) BTP->Coupling Condensation Claisen-Schmidt Condensation (Vary Aldehyde) BTP->Condensation Library Diverse Derivative Library Coupling->Library Condensation->Library Screening High-Throughput Screening (e.g., MTT Assay) Library->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID SAR SAR Analysis Hit_ID->SAR

Caption: Workflow for anticancer drug discovery starting from BTP.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 5-aryl-2-propanoylthiophene derivative, a key step in building a candidate library.

Materials:

  • This compound (BTP)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a 100 mL round-bottom flask, add BTP (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add degassed solvents, toluene (20 mL) and water (5 mL).

  • Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Trustworthiness: This is a standard, highly reliable protocol for C-C bond formation.[9] The use of a pre-catalyst like Pd(PPh₃)₄ and an inorganic base in a biphasic solvent system is well-established for achieving high yields with bromothiophene substrates.

Experimental Protocol 2: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of newly synthesized compounds on a cancer cell line (e.g., HeLa or A549).

Materials:

  • Synthesized BTP derivatives

  • Cancer cell line of choice

  • DMEM/RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Application Domain II: Advanced Materials Science

Thiophene-based materials are at the forefront of organic electronics research due to their excellent semiconducting properties, chemical stability, and tunable electronic structure.[10] The electron-rich nature of the thiophene ring facilitates charge transport, making its polymers and small molecules suitable for applications in:

  • Organic Field-Effect Transistors (OFETs)

  • Organic Photovoltaics (OPVs)

  • Organic Light-Emitting Diodes (OLEDs)[10][11]

Strategy: Synthesis of Novel Conjugated Polymers

Scientific Rationale: BTP can be used as a monomer or a precursor to a monomer for synthesizing novel conjugated polymers. The bromine atom allows for polymerization via cross-coupling reactions. The propanone side chain offers a unique point for post-polymerization modification or for introducing specific functionalities (e.g., solubilizing groups, sensor moieties) that can fine-tune the material's properties. For example, converting BTP into a di-bromo monomer would allow it to participate in polymerization reactions to form a poly(thiophenevinylene) derivative, a class of materials known for their electro-optical properties.

Proposed Research Workflow

Material_Workflow cluster_synthesis Phase 1: Monomer & Polymer Synthesis cluster_characterization Phase 2: Material Characterization & Device Fabrication BTP BTP Starting Material Monomer Monomer Synthesis (e.g., Stille or Suzuki Precursor) BTP->Monomer Polymer Polymerization (e.g., Stille Coupling) Monomer->Polymer Polymer_Product Conjugated Polymer Polymer->Polymer_Product Film Thin Film Deposition (e.g., Spin Coating) Polymer_Product->Film Electrochem Electrochemical Analysis (Cyclic Voltammetry for HOMO/LUMO) Film->Electrochem Device Device Fabrication (e.g., OFET) Film->Device Testing Performance Testing Device->Testing

Caption: Workflow for developing organic electronic materials from BTP.

Experimental Protocol 3: Polymer Characterization by Cyclic Voltammetry (CV)

This protocol is used to determine the electrochemical properties (HOMO/LUMO energy levels) of a newly synthesized polymer, which are critical indicators of its suitability for electronic applications.

Materials:

  • Synthesized polymer

  • Three-electrode electrochemical cell (working electrode: glassy carbon or platinum, reference electrode: Ag/AgCl, counter electrode: platinum wire)

  • Anhydrous, degassed acetonitrile containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Potentiostat

  • Ferrocene (for internal calibration)

Procedure:

  • Prepare a thin film of the polymer on the surface of the working electrode by drop-casting a solution of the polymer (e.g., in chloroform or THF) and allowing the solvent to evaporate.

  • Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode immersed in the electrolyte solution.

  • Bubble an inert gas (argon) through the solution for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.

  • Using the potentiostat, scan the potential to measure the oxidation and reduction peaks of the polymer. A typical scan rate is 50-100 mV/s.

  • After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard.

  • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • EHOMO = -e [ Eoxonset - E1/2(Fc/Fc⁺) + 4.8 ] (eV)

    • ELUMO = -e [ Eredonset - E1/2(Fc/Fc⁺) + 4.8 ] (eV) where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively.

Data Presentation: Predicted Properties of BTP Derivatives

The modular nature of BTP allows for the predictable tuning of properties. The following table illustrates hypothetical outcomes from derivatization.

Derivative Structure (Modification from BTP)Target ApplicationRationale for DesignPredicted Property Change
5-(4-aminophenyl)- (via Suzuki coupling)AnticancerIntroduces a key hydrogen-bonding group, common in kinase inhibitors.Increased biological activity; potential for improved water solubility.
Chalcone derivative (via condensation with benzaldehyde)AntimicrobialChalcones are a known class of antimicrobial agents.[8]Introduction of broad-spectrum antimicrobial activity.
Polymer with vinylene linkage Organic SemiconductorExtends π-conjugation along the polymer backbone.Lowered bandgap; red-shifted absorption; increased charge mobility.
5-(pyren-1-yl)- (via Suzuki coupling)Fluorescent ProbePyrene is a well-known fluorophore sensitive to its environment.Strong fluorescence; potential for use in chemical sensing or bioimaging.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a strategic platform for innovation. Its dual-handle reactivity provides a robust and logical framework for the systematic development of novel compounds with tailored functionalities. In medicinal chemistry, BTP is a gateway to creating diverse libraries for screening against a multitude of diseases, from cancer to infectious agents. In materials science, it provides the structural and electronic foundation for the next generation of organic semiconductors.

Future research should focus on developing more complex, multi-step synthetic pathways that modify both reactive sites in a single molecule, leading to highly functionalized and precisely engineered compounds. The continued exploration of BTP and its derivatives will undoubtedly fuel discoveries and drive advancements in both human health and technology.

References

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The Ascendant Role of Brominated Thiophene Derivatives in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold and the Strategic Advantage of Bromination

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry. Its structural resemblance to a phenyl ring, coupled with its unique electronic properties, has established it as a "privileged scaffold" in drug discovery. Thiophene derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The strategic introduction of bromine atoms onto the thiophene core significantly modulates the physicochemical and biological characteristics of the parent molecule. Bromination can enhance lipophilicity, facilitate passage through biological membranes, and serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth exploration of the biological activities of brominated thiophene derivatives, focusing on their synthesis, mechanisms of action, and therapeutic potential.

Antimicrobial Activity: A Renewed Assault on Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Brominated thiophene derivatives have emerged as a promising class of compounds in this arena, exhibiting potent activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Disrupting the Microbial Fortress

A primary antimicrobial mechanism of action for certain thiophene derivatives involves the disruption of bacterial cell membrane integrity.[5][6] Treatment of bacteria with these compounds leads to increased membrane permeabilization, allowing the influx of substances that are normally excluded, ultimately leading to cell death.[5][6]

Beyond membrane disruption, there is evidence that thiophene derivatives can inhibit essential bacterial enzymes. For instance, some thiophenyl-substituted pyrimidines have been shown to inhibit FtsZ polymerization and GTPase activity, key processes in bacterial cell division.[7] This dual-pronged attack, targeting both the cell envelope and critical intracellular processes, makes brominated thiophenes formidable antimicrobial agents.

Quantitative Assessment of Antimicrobial Potency

The antimicrobial efficacy of brominated thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
Thiophene DerivativesColistin-Resistant A. baumannii16 - 32[6]
Thiophene DerivativesColistin-Resistant E. coli8 - 32[6]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The multifaceted nature of cancer requires therapeutic strategies that can intervene at various points in its complex signaling networks. Brominated thiophene derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[3][8][9]

Induction of Apoptosis: The Programmed Demise of Cancer Cells

A key mechanism through which brominated thiophenes exert their anticancer effects is the induction of apoptosis, or programmed cell death. The 2-bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) has been shown to selectively induce apoptosis in prostate (LNCaP), liver (HepG2), and colon (Caco-2) cancer cell lines.[8] This is achieved through the upregulation of pro-apoptotic proteins such as caspases 3, 8, and 9, and Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[8]

Enzyme Inhibition: Halting the Engines of Cancer Proliferation

Many brominated thiophene derivatives function as inhibitors of enzymes that are crucial for cancer cell survival and proliferation.

  • Glutathione S-Transferases (GSTs): The compound BMPT has been shown to inhibit the activity of GSTs, a family of enzymes often overexpressed in cancer cells and implicated in drug resistance.[8]

  • Kinases: While specific data on brominated thiophenes as kinase inhibitors is emerging, the broader class of thiophene derivatives has been extensively studied as inhibitors of various kinases involved in cancer signaling pathways, such as WEE1 kinase.[2][9]

  • Tubulin Polymerization: Certain tetrahydrobenzo[b]thiophene derivatives act as microtubule destabilizers by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][9]

Modulation of Key Signaling Pathways

The anticancer activity of thiophene derivatives is often linked to their ability to modulate critical signaling pathways that are dysregulated in cancer.

  • Wnt/β-catenin Signaling Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers.[10][11][12][13][14] Thiophene derivatives have been identified that can inhibit this pathway by targeting the interaction between β-catenin and the T-cell factor 4 (Tcf4).[11]

Diagram of the Wnt/β-catenin Signaling Pathway and Inhibition by Thiophene Derivatives

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl DestructionComplex Destruction Complex Dvl->DestructionComplex inhibition GSK3b GSK3β CK1a CK1α APC APC Axin Axin beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylation Proteasome Proteasomal Degradation beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF nuclear translocation and binding TargetGenes Target Gene Transcription (e.g., c-myc, cyclin D1) TCF_LEF->TargetGenes activation ThiopheneDerivative Thiophene Derivative ThiopheneDerivative->beta_catenin inhibition of TCF/LEF binding

Caption: Inhibition of the Wnt/β-catenin pathway by thiophene derivatives.

Quantitative Assessment of Anticancer Potency

The in vitro anticancer activity of brominated thiophene derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various cancer cell lines.

CompoundCancer Cell LineIC50/EC50 (µM)Reference
2-bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)LNCaP (Prostate)138.573[8]
2-bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)HepG2 (Liver)185.931[8]
2-bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)Caco-2 (Colon)108.657[8]
Thiophene Chalcone Derivative (1i)Acetylcholinesterase Inhibition0.42[15]
Substituted Thiophene DerivativesCarbonic Anhydrase I Inhibition (Ki)447.28 - 1004.65 (nM)[16]
Substituted Thiophene DerivativesCarbonic Anhydrase II Inhibition (Ki)309.44 - 935.93 (nM)[16]
Substituted Thiophene DerivativesAcetylcholinesterase Inhibition (Ki)0.28 - 4.01 (nM)[16]

Synthesis of Brominated Thiophene Derivatives: A Practical Approach

The synthesis of biologically active brominated thiophene derivatives often begins with the regioselective bromination of a thiophene starting material. N-Bromosuccinimide (NBS) is a commonly used and efficient reagent for this purpose. The resulting brominated thiophene serves as a key intermediate for further diversification through various chemical transformations, such as Suzuki cross-coupling reactions.

Experimental Protocol: Synthesis of a Brominated Thiophene Derivative

Step 1: Bromination of 3-Alkylthiophene

This protocol describes a general procedure for the regioselective bromination of a 3-alkylthiophene at the 2-position.

Materials:

  • 3-Alkylthiophene

  • n-Butyllithium (n-BuLi) in hexane

  • Bromine

  • Dry Tetrahydrofuran (THF)

  • Aqueous methanolic solution of sodium thiosulfate

  • Argon gas

Equipment:

  • Three-necked flask

  • Dropping funnel

  • Stirring apparatus

  • Low-temperature bath (-78 °C)

Procedure:

  • In a dry three-necked flask under an argon atmosphere, dissolve the 3-alkylthiophene in dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexane dropwise to the stirred solution over 1.5 hours, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for an additional hour to ensure complete lithiation.

  • In a separate flask, prepare a solution of bromine in dry THF.

  • Slowly add the bromine solution to the reaction mixture at -78 °C over approximately 15 minutes.

  • Stir the reaction mixture for 20 minutes at -78 °C.

  • Quench the reaction by adding a few drops of an aqueous methanolic solution of sodium thiosulfate.

  • Allow the reaction mixture to warm to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation to obtain the 2-bromo-3-alkylthiophene.[17]

Step 2: Suzuki Cross-Coupling for Derivatization

The synthesized brominated thiophene can be further functionalized using a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety.

Materials:

  • 2-Bromo-3-alkylthiophene (from Step 1)

  • Aryl or heteroaryl boronic acid or pinacol ester

  • Palladium catalyst (e.g., PdCl2(PPh3)2)

  • Base (e.g., K3PO4)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Equipment:

  • Reaction flask with a condenser

  • Stirring apparatus

  • Inert atmosphere setup (e.g., argon or nitrogen)

Procedure:

  • To a reaction flask, add the 2-bromo-3-alkylthiophene, the aryl/heteroaryl boronic acid/ester, and the palladium catalyst.

  • Degas the flask and backfill with an inert gas.

  • Add the solvent and the base to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 65 °C) and stir for the required time (e.g., 24 hours).[18]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent.

  • Purify the crude product by column chromatography to obtain the desired thiophene derivative.[18]

Diagram of the Synthesis Workflow

G Start Thiophene Derivative Bromination Bromination (e.g., with NBS or Br2) Start->Bromination Intermediate Brominated Thiophene Intermediate Bromination->Intermediate Coupling Cross-Coupling (e.g., Suzuki, Stille) Intermediate->Coupling FinalProduct Biologically Active Thiophene Derivative Coupling->FinalProduct

Sources

An In-Depth Technical Guide to 1-(5-bromothiophen-2-yl)propan-1-one: Synthesis, Derivatives, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its versatile biological activities.[1][2] This guide provides a comprehensive technical overview of 1-(5-bromothiophen-2-yl)propan-1-one, a key heterocyclic building block. We will delve into its synthesis, explore the derivatization pathways leading to a diverse range of analogs—including chalcones, pyrazoles, and thiadiazoles—and examine their applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further innovation.

Introduction: The Significance of the Thiophene Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, thiophene-containing molecules hold a prominent position.[3][4] The thiophene ring is considered a bioisostere of the phenyl ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its shape, while potentially improving its physicochemical properties and biological activity. This bioisosteric relationship, coupled with the electron-rich nature of the thiophene ring, allows for a wide range of chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents.[2]

The subject of this guide, this compound, is a particularly valuable intermediate. It possesses three key points for chemical diversification: the bromine atom at the 5-position of the thiophene ring, the carbonyl group of the propanone side chain, and the adjacent methylene group. The bromine atom is especially significant as it provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.[5][6] The carbonyl and adjacent methylene groups are reactive sites for condensation and cyclization reactions, leading to the formation of various heterocyclic systems with significant pharmacological potential.[7][8]

This guide will systematically explore the synthetic pathways originating from this compound and the biological activities of the resulting derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Furthermore, we will touch upon the emerging applications of these compounds in the field of materials science, particularly in the development of organic electronics.[9][10]

Synthesis of the Core Moiety: this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-bromothiophene.[3] This electrophilic aromatic substitution reaction involves the reaction of 2-bromothiophene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with aluminum chloride. This acylium ion then attacks the electron-rich thiophene ring, preferentially at the 5-position due to the directing effect of the bromine atom and the inherent reactivity of the thiophene ring. The final step is the deprotonation of the resulting arenium ion to restore aromaticity and yield the desired product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion Complex PropionylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl3->AcyliumIon AreniumIon Arenium Ion Intermediate AcyliumIon->AreniumIon + 2-Bromothiophene 2-Bromothiophene 2-Bromothiophene 2-Bromothiophene->AreniumIon FinalProduct This compound AreniumIon->FinalProduct - H⁺

Caption: Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.[3]

Materials:

  • 2-Bromothiophene

  • Propionyl chloride

  • Aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (EDC) or Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of AlCl₃ (29.44 g, 221 mmol) in EDC (300 mL) at 0°C, add propionyl chloride (17.02 g, 184 mmol) dropwise. Stir the reaction mixture for 20 minutes at 0°C.

  • To this solution, add 2-bromothiophene (30 g, 184 mmol) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 20% ethyl acetate/hexane mobile phase.

  • Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford the title compound as a brown solid.

Expected Yield: ~95%[3]

Key Derivatives and Their Biological Activities

The versatile structure of this compound allows for the synthesis of a wide array of derivatives with diverse biological activities. The most explored classes of derivatives are chalcones and pyrazoles, which have shown significant promise as anticancer and antimicrobial agents.

Chalcone Derivatives: Synthesis and Anticancer Potential

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of naturally occurring and synthetic compounds known for their broad spectrum of biological activities, including anticancer properties.[11][12] Chalcone derivatives of this compound are typically synthesized via a Claisen-Schmidt condensation reaction with various aromatic aldehydes.[13]

G CoreMolecule This compound Chalcone Thiophene-Chalcone Derivative CoreMolecule->Chalcone + Aromatic Aldehyde (Claisen-Schmidt) Aldehyde Aromatic Aldehyde Aldehyde->Chalcone

Caption: Synthesis of Thiophene-Chalcones.

Thiophene-containing chalcones have been shown to exert their anticancer effects through multiple mechanisms, including:

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by upregulating pro-apoptotic genes and activating caspases, which are key executioner proteins in the apoptotic pathway.[13][14]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G2/M or subG1 phase.[14]

  • Inhibition of Kinases: Some chalcone derivatives have been identified as inhibitors of key kinases involved in cancer cell signaling pathways, such as VEGFR-2, which is crucial for angiogenesis.[15]

  • Modulation of p53 Pathway: Certain chlorothiophene-based chalcones have been shown to target the p53 tumor suppressor pathway, a critical regulator of cell growth and apoptosis.

The anticancer activity of these chalcones is highly dependent on the nature and position of substituents on the aromatic rings. For instance, the presence of electron-withdrawing or electron-donating groups on the second aromatic ring (derived from the aldehyde) can significantly influence their cytotoxicity.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5a MCF7 (Breast)7.87 ± 2.54[14]
HCT116 (Colon)18.10 ± 2.51[14]
A549 (Lung)41.99 ± 7.64[14]
5b MCF7 (Breast)4.05 ± 0.96[14]
9a HCT116 (Colon)17.14 ± 0.66[14]
9b A549 (Lung)92.42 ± 30.91[14]
C4 WiDr (Colorectal)0.77 µg/mL
C6 WiDr (Colorectal)0.45 µg/mL
15e A549 (Lung)6.3 ± 0.9[16]
Pyrazole and Thiadiazole Derivatives: Expanding the Heterocyclic Landscape

The α,β-unsaturated ketone moiety of the chalcone derivatives serves as an excellent synthon for the construction of other heterocyclic rings, such as pyrazoles and thiadiazoles. These five-membered heterocyclic systems are also well-known for their diverse pharmacological activities.

Pyrazole derivatives can be synthesized by the cyclocondensation of thiophene-chalcones with hydrazine hydrate or its derivatives.[7][8]

G Chalcone Thiophene-Chalcone Derivative Pyrazole Thiophene-Pyrazole Derivative Chalcone->Pyrazole + Hydrazine Hydrate (Cyclocondensation) Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole

Caption: Synthesis of Thiophene-Pyrazoles.

Thiadiazole derivatives can be synthesized from the core molecule through a multi-step process, often involving the initial formation of a thiosemicarbazide intermediate followed by cyclization.[17][18][19]

These derivatives have demonstrated a range of biological activities, including:

  • Anticancer Activity: Pyrazole derivatives bearing a thiophene moiety have shown potent anti-pancreatic cancer activity, with some compounds exhibiting lower IC₅₀ values than the standard drug doxorubicin.[20]

  • Antimicrobial Activity: Both pyrazole and thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties.

  • Antiviral Potential: Thiophene derivatives have been investigated for their antiviral activity, including against SARS-CoV-2.[1][21][22] Some 2-amide-3-methylester thiophenes have been identified as inhibitors of the SARS-CoV-2 Mac1 protein, which is involved in countering the host's innate immune response.[1]

Functionalization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the thiophene ring in this compound is a key feature that allows for further molecular diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the formation of a C-C bond between the thiophene ring and a wide variety of aryl or heteroaryl boronic acids.[5][6][23]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.[5][23]

G Start This compound OxidativeAddition Oxidative Addition (Pd(0) insertion) Start->OxidativeAddition BoronicAcid Arylboronic Acid Transmetalation Transmetalation (Boron to Pd transfer) BoronicAcid->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination (C-C bond formation) Transmetalation->ReductiveElimination FinalProduct 5-Aryl-thiophen-2-yl Derivative ReductiveElimination->FinalProduct

Caption: Suzuki-Miyaura Coupling Workflow.

General Experimental Protocol

The following is a general protocol for a Suzuki-Miyaura coupling reaction.[4][5][24]

Materials:

  • This compound (or other aryl halide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk flask, combine the this compound (1 mmol), arylboronic acid (1.2 mmol), and base (2-3 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., 0.5 mol% Pd(OAc)₂) and the degassed solvent.

  • Heat the reaction mixture with stirring at the appropriate temperature (typically 60-100°C) for the required time (monitored by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Materials Science

While the medicinal chemistry applications of this compound derivatives are well-documented, there is growing interest in their use as building blocks for functional organic materials. The electron-rich thiophene ring is a common component of conducting polymers and organic semiconductors.[9][25]

The ability to functionalize the core molecule at multiple positions allows for the synthesis of well-defined oligomers and polymers with tailored electronic and optical properties. For example, the propanone side chain can be modified to introduce polymerizable groups, and the bromo-substituent can be used to create extended conjugated systems through cross-coupling reactions. These materials have potential applications in:

  • Organic Field-Effect Transistors (OFETs)

  • Organic Photovoltaics (OPVs)

  • Organic Light-Emitting Diodes (OLEDs)

Further research in this area is warranted to fully explore the potential of this compound and its analogs in the development of next-generation organic electronic devices.[10][26][27]

Conclusion

This compound is a highly versatile and valuable building block in both medicinal chemistry and materials science. Its straightforward synthesis and multiple points for chemical modification provide access to a rich diversity of derivatives with a wide range of biological activities and potential material applications. The continued exploration of the structure-activity relationships of its analogs, particularly in the context of anticancer and antiviral therapies, holds significant promise for the development of novel and effective therapeutic agents. Furthermore, the systematic investigation of its derivatives as components of organic electronic materials is an exciting and rapidly developing field of research. This guide has provided a comprehensive overview of the current state of knowledge and detailed protocols to empower researchers to further unlock the potential of this important heterocyclic compound.

References

  • Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target. bioRxiv. [Link]

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  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

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  • Synthesis of Novel Thiophene-Chalcone Derivatives as Anticancer- and Apoptosis-Inducing Agents. ChemistrySelect. [Link]

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  • Benzothiophene analogs (class II) show regions crucial for antiviral... ResearchGate. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

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  • Synthesis and Characterization of New Thiophene-Derived Polymers. ResearchGate. [Link]

  • SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.Org. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Education and Science. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Eurasian Chemical Communications. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Thiophene-Based Polymers: Synthesis and Applications. ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. MDPI. [Link]

  • Molecular Design, Synthesis and Characterization of Thiophene-based Organic π-conjugated Semiconducting Polymers. ResearchGate. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • IC50 values and selectivity index of chalcone (1-4) against cancer cells. ResearchGate. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing. White Rose Research Online. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances. [Link]

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Methodological & Application

Application Note & Protocol: Regioselective Friedel-Crafts Acylation of 2-Bromothiophene with Propionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the Friedel-Crafts acylation of 2-bromothiophene using propionyl chloride, a key transformation for the synthesis of valuable pharmaceutical and materials science intermediates. We delve into the mechanistic underpinnings of the reaction, emphasizing the factors governing its high regioselectivity. A detailed, field-proven protocol is presented, complete with causality-driven explanations for each step, ensuring robust and reproducible outcomes. This guide is designed to empower researchers to confidently execute this reaction and troubleshoot potential challenges.

Introduction: The Synthetic Utility of Acylated Thiophenes

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and unique electronic properties.[1] The introduction of an acyl group onto the thiophene ring via Friedel-Crafts acylation is a foundational synthetic strategy, providing access to a vast array of functionalized building blocks.[1][2][3] Specifically, the acylation of 2-bromothiophene is of significant interest as the resulting 2-bromo-acylthiophene serves as a versatile intermediate, amenable to further elaboration through cross-coupling reactions or other transformations at the bromine-substituted position.[4]

This application note focuses on the specific reaction between 2-bromothiophene and propionyl chloride, a classic example of a Friedel-Crafts acylation that proceeds with high regioselectivity to yield 2-bromo-5-propionylthiophene.

Mechanistic Insights: Unraveling the Path of Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[2][5][6][7][8] The reaction is initiated by the activation of the acylating agent, propionyl chloride, by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[6][9][10]

Step 1: Formation of the Acylium Ion

The Lewis acid coordinates to the chlorine atom of propionyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[6][9][11]

Step 2: Nucleophilic Attack by the Thiophene Ring

The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic acylium ion.[6][11] This step is the rate-determining step of the reaction and results in the formation of a positively charged intermediate known as a sigma complex or arenium ion.[12]

Step 3: Rearomatization

A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the thiophene ring and yielding the final acylated product.[6][11]

The Cornerstone of Regioselectivity

The remarkable regioselectivity observed in the acylation of thiophene and its 2-substituted derivatives is a direct consequence of the relative stabilities of the possible sigma complex intermediates.[13][14] Electrophilic attack at the C5 position (alpha to the sulfur atom) of 2-bromothiophene leads to a more stable carbocation intermediate than attack at the C3 or C4 positions (beta to the sulfur atom). This increased stability arises from the ability of the sulfur atom's lone pair of electrons to participate in resonance, delocalizing the positive charge over three atoms.[13][14] In contrast, attack at the beta positions results in a less stable intermediate with only two resonance structures.[13][14] Consequently, the reaction proceeds preferentially at the C5 position.

G cluster_0 Reaction Initiation cluster_1 Electrophilic Aromatic Substitution Propionyl_Chloride Propionyl Chloride Acylium_Ion Acylium Ion (Electrophile) Propionyl_Chloride->Acylium_Ion Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion 2-Bromothiophene 2-Bromothiophene (Nucleophile) Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex Nucleophilic Attack 2-Bromothiophene->Sigma_Complex Product 2-Bromo-5-propionylthiophene Sigma_Complex->Product Rearomatization (-H⁺)

Figure 1: High-level workflow of the Friedel-Crafts acylation of 2-bromothiophene.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of 2-bromo-5-propionylthiophene on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-BromothiopheneReagentMajor Chemical Supplier---
Propionyl chlorideReagentMajor Chemical Supplier---
Aluminum chloride (anhydrous)ReagentMajor Chemical SupplierHighly hygroscopic; handle under inert atmosphere.
Dichloromethane (DCM), anhydrousACSMajor Chemical SupplierDry over CaH₂ prior to use.
Hydrochloric acid (HCl), concentratedACSMajor Chemical Supplier---
Saturated sodium bicarbonate (NaHCO₃) solution---Prepared in-house---
Brine (saturated NaCl solution)---Prepared in-house---
Anhydrous magnesium sulfate (MgSO₄)ReagentMajor Chemical Supplier---
Equipment
  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Execution

G Start Start Setup Flame-dry glassware and assemble under N₂ Start->Setup Add_AlCl3 Add anhydrous AlCl₃ to anhydrous DCM Setup->Add_AlCl3 Cool Cool suspension to 0 °C (ice-water bath) Add_AlCl3->Cool Add_Propionyl_Chloride Add propionyl chloride dropwise Cool->Add_Propionyl_Chloride Add_2-Bromothiophene Add 2-bromothiophene solution dropwise at 0 °C Add_Propionyl_Chloride->Add_2-Bromothiophene Warm_to_RT Remove ice bath and warm to room temperature Add_2-Bromothiophene->Warm_to_RT Stir Stir at room temperature for 2-4 hours Warm_to_RT->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Proceed to Workup Monitor->Workup

Sources

Application Note: Laboratory Scale Synthesis of 1-(5-bromothiophen-2-yl)propan-1-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-(5-bromothiophen-2-yl)propan-1-one is a valuable heterocyclic ketone that serves as a crucial building block in the synthesis of more complex molecules. Its thiophene core, functionalized with both a bromo group and a propanoyl chain, offers multiple reaction sites for further chemical elaboration. This makes it a sought-after intermediate for developing bioactive compounds in medicinal chemistry and for creating novel thiophene-based materials for organic electronics.[1]

This application note provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of this compound. The selected method is the Friedel-Crafts acylation of 2-bromothiophene with propionyl chloride. This approach is reliable, high-yielding, and employs a classic electrophilic aromatic substitution mechanism that is fundamental to organic synthesis. We will delve into the causality behind the procedural steps, the underlying reaction mechanism, and the critical parameters for ensuring a successful and safe synthesis.

The Synthetic Strategy: Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of C-C bond formation on aromatic rings.[2] The reaction involves the introduction of an acyl group (R-C=O) onto an aromatic substrate using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3]

2.1 Mechanistic Insights & Causality

The synthesis of this compound proceeds via a well-established electrophilic aromatic substitution mechanism. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • Step 1: Generation of the Acylium Ion Electrophile. The reaction is initiated by the interaction between the Lewis acid catalyst (in this protocol, aluminum chloride, AlCl₃) and propionyl chloride. AlCl₃, a potent electron acceptor, coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CH₂CO⁺).[4][5] This step is crucial as it generates the potent electrophile required to attack the aromatic ring.

  • Step 2: Electrophilic Attack & Regioselectivity. The thiophene ring of 2-bromothiophene, being electron-rich, acts as a nucleophile and attacks the acylium ion. Thiophene is known to undergo electrophilic substitution preferentially at the C2 or C5 position. This regioselectivity is dictated by the stability of the intermediate carbocation (the arenium ion or σ-complex). Attack at the C2/C5 position allows the positive charge to be delocalized over more atoms via three resonance structures, making this intermediate more stable than the one formed from attack at the C3/C4 position, which has only two resonance structures.[6] Since our starting material already has a bromine atom at C2, the acylation predictably occurs at the vacant and electronically favored C5 position.

  • Step 3: Restoration of Aromaticity. The final step involves the deprotonation of the arenium ion by the AlCl₄⁻ complex. This restores the aromaticity of the thiophene ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst.[2][4] However, it is important to note that the ketone product itself is a Lewis base and can form a stable complex with AlCl₃.[7] Consequently, a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required for the reaction to proceed to completion.[7][8]

Diagram: Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation PropionylCl Propionyl Chloride Complex Intermediate Complex PropionylCl->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Complex->Acylium Cleavage Bromothiophene 2-Bromothiophene Arenium Arenium Ion (σ-complex) Acylium->Arenium Bromothiophene->Arenium Nucleophilic Attack Product This compound Arenium->Product Deprotonation by AlCl₄⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of the Friedel-Crafts acylation of 2-bromothiophene.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and has been optimized for reliability and yield on a laboratory scale.[9]

3.1 Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
2-BromothiopheneC₄H₃BrS163.0430.0 g1841.0
Aluminum Chloride (AlCl₃)AlCl₃133.3429.44 g2211.2
Propionyl ChlorideC₃H₅ClO92.5217.02 g1841.0
1,2-Dichloroethane (EDC)C₂H₄Cl₂98.96300 mL--
Dichloromethane (DCM)CH₂Cl₂84.93As needed--
Deionized WaterH₂O18.02As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

3.2 Equipment

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Nitrogen or argon inlet

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

3.3 Safety Precautions

  • General: Conduct the entire procedure in a well-ventilated chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment and add slowly to the reaction mixture.

  • Propionyl Chloride: Volatile, corrosive, and a lachrymator.[13] Handle with extreme care, avoiding inhalation of vapors and contact with skin.

  • 1,2-Dichloroethane (EDC) & Dichloromethane (DCM): Volatile and suspected carcinogens. Minimize exposure and handle only in a fume hood.

3.4 Step-by-Step Synthesis Procedure

  • Reaction Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Place the flask in an ice-water bath to maintain a temperature of 0 °C.

  • Lewis Acid Suspension: Under a nitrogen atmosphere, carefully add aluminum chloride (29.44 g, 221 mmol) to the flask, followed by 1,2-dichloroethane (300 mL). Stir the resulting suspension.

  • Acyl Chloride Addition: Slowly add propionyl chloride (17.02 g, 184 mmol) to the stirred suspension at 0 °C over 20 minutes. Stir the mixture for an additional 20 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add 2-bromothiophene (30 g, 184 mmol) dropwise to the reaction mixture, ensuring the temperature remains at or below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexane eluent system. The disappearance of the 2-bromothiophene spot (starting material) indicates completion. The expected Rf of the product is approximately 0.4.[9]

  • Reaction Quench: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and water. This step is highly exothermic and should be performed with caution in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Workup: Combine the organic layers and wash sequentially with deionized water and brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will afford the crude product. The reported procedure indicates that this often yields a brown solid of sufficient purity for many subsequent steps.[9] For higher purity, recrystallization or column chromatography may be employed.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Product Characterization & Expected Results

To validate the successful synthesis and purity of the final product, characterization is essential. The expected yield for this protocol is high, typically around 95%.[9]

  • Appearance: Brown solid.[9]

  • ¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum should show the following characteristic peaks: δ 7.79 (d, J=4.4 Hz, 1H), 7.38 (d, J=4.0 Hz, 1H), 2.97-2.92 (q, 2H), 1.07 (t, J=7.2 Hz, 3H).[9] The two doublets are characteristic of the thiophene protons, while the quartet and triplet correspond to the ethyl group of the propanoyl chain.

  • LCMS: Calculated for C₇H₇BrOS: 217.94 g/mol . Observed: 220.80 (M+2)⁺.[9] The M+2 peak is characteristic of the isotopic pattern of bromine.

Conclusion

The Friedel-Crafts acylation of 2-bromothiophene is a robust and efficient method for the laboratory-scale synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can reliably produce this valuable intermediate. The success of the synthesis is readily verifiable through standard analytical techniques such as TLC, NMR, and LCMS, ensuring the integrity of the material for subsequent use in drug discovery and materials science applications.

References

  • Tin(IV) Chloride as a Premier Lewis Acid Catalyst in Industrial Chemistry. Ainfo Inc. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

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  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • 1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Cis and trans isomers of 1-(5-bromothiophen-2-yl). Physics @ Manasagangotri. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

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  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Cis and trans isomers of 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one: Synthesis and Characterization. ResearchGate. [Link]

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  • Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]

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Application Notes and Protocols for the Synthesis of Chalcones using 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thiophene-Containing Chalcones in Drug Discovery

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a cornerstone in medicinal chemistry.[1][2] Their versatile biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, make them attractive scaffolds for drug development.[1][2][3] The incorporation of a thiophene moiety, a five-membered sulfur-containing heterocycle, into the chalcone framework has been shown to significantly enhance pharmacological potency and modulate activity.[4][5] Thiophene rings serve as effective bioisosteres for phenyl rings, often leading to improved pharmacokinetic profiles.[5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel chalcones utilizing 1-(5-bromothiophen-2-yl)propan-1-one as a key precursor. The presence of the bromine atom on the thiophene ring offers a valuable handle for further synthetic transformations, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. The primary synthetic route detailed herein is the Claisen-Schmidt condensation, a robust and widely adopted method for chalcone synthesis.[6][7]

Reaction Mechanism and Workflow

The synthesis of chalcones from this compound and various aromatic aldehydes proceeds via the Claisen-Schmidt condensation. This base-catalyzed reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct yields the thermodynamically stable α,β-unsaturated ketone (chalcone).

Reaction Mechanism: Claisen-Schmidt Condensation

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Workflow Overview

experimental_workflow start Start reactants Dissolve this compound and aromatic aldehyde in ethanol start->reactants base Add aqueous KOH solution dropwise reactants->base reaction Stir at room temperature overnight base->reaction workup Pour into crushed ice and acidify with dilute HCl reaction->workup filtration Filter the precipitated solid workup->filtration purification Recrystallize from a suitable solvent (e.g., ethanol) filtration->purification characterization Characterize the purified chalcone (TLC, MP, IR, NMR, Mass Spec) purification->characterization end End characterization->end

Caption: General experimental workflow for chalcone synthesis.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative chalcone, (2E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. This protocol can be adapted for a variety of aromatic aldehydes.

Materials and Reagents
  • This compound

  • 4-methoxybenzaldehyde (or other substituted aromatic aldehydes)

  • Potassium hydroxide (KOH)

  • Ethanol (reagent grade)

  • Hydrochloric acid (HCl), dilute solution (e.g., 10%)

  • Distilled water

  • Crushed ice

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Protocol: Synthesis of (2E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.01 mol) and 4-methoxybenzaldehyde (0.01 mol) in 30-50 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.[8][9]

  • Base Addition: Prepare a 40% aqueous solution of potassium hydroxide. Slowly add this solution dropwise to the stirred reaction mixture over a period of 15-20 minutes. The addition of the base will likely cause the reaction mixture to change color and become cloudy.[8][9]

  • Reaction: Allow the reaction to stir at room temperature overnight (approximately 12-16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the chalcone product.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing a significant amount of crushed ice (approximately 200-300 g).[8][9] While stirring, slowly acidify the mixture with dilute hydrochloric acid until it reaches a pH of approximately 2-3. This will cause the chalcone product to precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a desiccator.

  • Characterization: Determine the melting point of the purified chalcone. Characterize the structure of the synthesized compound using spectroscopic methods:

    • FT-IR: Look for the characteristic C=O stretching vibration of the α,β-unsaturated ketone (typically in the range of 1630-1660 cm⁻¹) and the C=C stretching of the enone system.[1][10]

    • ¹H NMR: The vinylic protons (Hα and Hβ) should appear as doublets with a coupling constant (J) of approximately 15-16 Hz, confirming the trans (E) configuration of the double bond.[1][11]

    • ¹³C NMR: Identify the signals for the carbonyl carbon (typically δ 180-190 ppm) and the α- and β-carbons of the enone system.[11]

    • Mass Spectrometry: Determine the molecular weight of the compound and analyze its fragmentation pattern to confirm the structure.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various (2E)-1-(5-bromothiophen-2-yl)-3-(aryl)prop-2-en-1-one derivatives using the Claisen-Schmidt condensation.

EntryAr-aldehyde SubstituentYield (%)Reference
13,4,5-trimethoxyNot Specified[8]
22-bromoNot Specified[9]
34-nitroNot Specified[12]
42,3,4-trimethoxyNot Specified[13]
54-chloro~40[14]
64-fluoro~91[14]

Note: Yields can vary depending on the specific reaction conditions and the reactivity of the aldehyde.

Biological Significance and Applications

Chalcones derived from this compound are of significant interest to the drug development community due to their broad spectrum of biological activities. The thiophene ring is a key structural feature in many approved drugs, and its incorporation into the chalcone scaffold can lead to compounds with enhanced therapeutic potential.[4]

Reported biological activities for thiophene-containing chalcones include:

  • Anticancer Activity: Many thiophene chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5]

  • Antimicrobial and Antifungal Activity: These compounds have shown promising activity against a range of bacterial and fungal pathogens.[4][15]

  • Anti-inflammatory Activity: The chalcone scaffold is a known pharmacophore for anti-inflammatory agents.[1][14]

The bromine atom on the thiophene ring provides a reactive site for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, allowing for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

Troubleshooting and Expert Recommendations

  • Low Yields: If the reaction yield is low, consider increasing the reaction time or slightly warming the reaction mixture. Ensure the base is added slowly and the temperature is controlled during addition to prevent side reactions. The purity of the starting aldehyde is crucial; purify it by distillation or recrystallization if necessary.

  • Formation of Side Products: The self-condensation of the ketone can be a competing reaction. Using a slight excess of the aldehyde can sometimes minimize this.

  • Purification Difficulties: If the product is difficult to crystallize, column chromatography on silica gel is an effective alternative purification method.

  • Safety Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle potassium hydroxide with care as it is corrosive.

Conclusion

The synthesis of chalcones from this compound via the Claisen-Schmidt condensation is a straightforward and efficient method for generating a diverse library of potentially bioactive compounds. The detailed protocols and insights provided in these application notes are intended to empower researchers in their efforts to design and synthesize novel therapeutic agents. The versatility of the bromothiophene chalcone scaffold makes it a valuable platform for further exploration in the field of medicinal chemistry and drug discovery.

References

  • Mariappan, G., et al. (2011). Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. Asian Journal of Chemistry, 23(12), 5227-5230.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation of 2-Acetylanisole with Substitu. BenchChem.
  • Chirality. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH. PubMed.
  • Christuraj, P. R., et al. (2017). Synthesis, Characterization and Biological Study of Some (E)-3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-ones. International Journal of Bioorganic Chemistry, 1(1), 21-30.
  • Choudhary, A. N., Kumar, A., & Juyal, V. (2017). Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. Journal of Pharmaceutical Sciences and Research, 9(7), 1076-1082.
  • International Journal of ChemTech Research. (2010).
  • Acta Crystallographica Section E. (2012). (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. PMC.
  • Journal of Cancer Science & Therapy. (2012). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). PMC.
  • Asian Journal of Pharmaceutical and Clinical Research. (2017).
  • Acta Crystallographica Section E. (2012). (2E)-3-(2-Bromophenyl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. PMC.
  • International Journal of Advanced Research. (2015).
  • RASĀYAN Journal of Chemistry. (2022). The synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells.
  • YouTube. (2024).
  • Molecules. (2022).
  • Wikipedia. (n.d.).
  • IntechOpen. (2025).
  • Molecules. (2017). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products.
  • Stenutz. (n.d.). (E)-1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one.
  • Chemical Data Collections. (2021). 3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one: Synthesis, spectral characterization, single crystal X-ray diffraction, Hirshfeld surface analysis and DFT studies.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2007). IR and NMR spectral studies of 4-bromo-1-naphthyl chalcones-assessment of substituent effects. PubMed.
  • FABAD Journal of Pharmaceutical Sciences. (2012). Spectral Properties of Chalcones II.
  • Molecules. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.
  • Bioorganic & Medicinal Chemistry. (2008). Design, synthesis, and biological evaluation of thiophene analogues of chalcones. PubMed.
  • The Royal Society of Chemistry. (2022). Synthesis of chalcone.
  • Acta Crystallographica Section E. (2011). (2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. PMC.

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Introduction: The Strategic Importance of 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Carbonyl Group Reactivity of 1-(5-bromothiophen-2-yl)propan-1-one for Advanced Synthesis

This compound is a heterocyclic ketone that serves as a highly versatile scaffold in medicinal chemistry and materials science.[1] Its structure is characterized by three key features: an electron-rich thiophene ring, a reactive carbonyl group, and a bromine atom that provides a handle for cross-coupling reactions.[2][3] Thiophene derivatives are integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4]

The synthetic utility of this molecule is largely dictated by the chemistry of its propanone side chain. The carbonyl group (C=O) is the central hub for a vast array of transformations. The inherent polarity of the carbonyl bond, with its electrophilic carbon atom, makes it a prime target for nucleophilic attack, while the adjacent α-protons can be abstracted to form enolates.[5][6] This guide provides detailed application notes and protocols for key reactions of the carbonyl group, offering researchers and drug development professionals a practical framework for leveraging this building block in complex molecular synthesis.

Nucleophilic Addition Reactions: Gateway to Functional Complexity

Nucleophilic addition is the most fundamental reaction class for ketones.[6] The attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide, transforms the planar carbonyl group into a tetrahedral stereocenter, opening avenues for creating chiral molecules.

Reduction to Secondary Alcohols

The reduction of the ketone to a secondary alcohol, 1-(5-bromothiophen-2-yl)propan-1-ol, is a foundational transformation. This alcohol can serve as a precursor for esters, ethers, or further substitution reactions. The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups.

  • Causality of Reagent Selection:

    • Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing ketones and aldehydes without affecting more robust functional groups like esters or the C-Br bond. Its safety and ease of use in protic solvents (like methanol or ethanol) make it a first-choice reagent for this transformation.

    • Lithium aluminum hydride (LiAlH₄): A much more powerful and non-selective reducing agent. While it would readily reduce the ketone, it requires strictly anhydrous conditions (in solvents like dry ether or THF) and poses a greater safety risk. It is generally unnecessary for this simple ketone reduction unless other, less reactive groups on a more complex substrate also need to be reduced.[5]

Protocol 1: Sodium Borohydride Reduction of this compound

Objective: To synthesize 1-(5-bromothiophen-2-yl)propan-1-ol.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise at 0 °C until gas evolution ceases and the pH is slightly acidic.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude alcohol can be purified by flash column chromatography on silica gel if necessary.

Grignard Reaction: Constructing Tertiary Alcohols

The Grignard reaction is a powerful carbon-carbon bond-forming tool that converts the ketone into a tertiary alcohol.[7] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon.[8][9]

  • Causality of Experimental Conditions: The Grignard reagent is a strong base and a potent nucleophile. It reacts readily with any protic source (e.g., water, alcohols). Therefore, the reaction must be conducted under strictly anhydrous conditions using dry glassware and anhydrous solvents (typically diethyl ether or THF) to prevent quenching of the reagent.[8]

Protocol 2: Synthesis of 1-(5-bromothiophen-2-yl)-1-phenylpropan-1-ol via Grignard Addition

Objective: To add a phenyl group to the carbonyl carbon, forming a tertiary alcohol.

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add phenylmagnesium bromide (PhMgBr) (1.2 eq, typically a 1.0 M solution in THF) dropwise via a syringe over 20-30 minutes. Rationale: Slow addition maintains a low temperature and prevents side reactions.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[9] Rationale: Saturated NH₄Cl is a weak acid that protonates the alkoxide without causing side reactions often associated with strong acids.

  • Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude tertiary alcohol by flash column chromatography.

Wittig Reaction: Olefination of the Carbonyl Group

The Wittig reaction is an indispensable method for converting aldehydes and ketones into alkenes.[10][11] The reaction utilizes a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a stable triphenylphosphine oxide byproduct.[12][13] The reaction is highly regioselective; the double bond forms specifically where the carbonyl group was located.[14]

  • Causality of Ylide Generation: The phosphorus ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base. The C-H bond adjacent to the positively charged phosphorus is acidic enough to be removed by bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[10]

Protocol 3: Methyleneation using Methyltriphenylphosphonium Bromide

Objective: To convert the carbonyl group into a terminal double bond, yielding 2-(1-propen-2-yl)-5-bromothiophene.

Methodology:

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise. The mixture will turn a characteristic deep orange or yellow color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.

  • Carbonyl Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the cold ylide solution via cannula or syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. The disappearance of the ylide color often indicates reaction progression.

  • Quenching: Quench the reaction by adding a small amount of water.

  • Work-up: Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous phase with more diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, is often difficult to remove completely by standard chromatography. It can sometimes be precipitated from a nonpolar solvent like hexanes or a hexanes/ether mixture. Purify the target alkene by flash chromatography.

Condensation Reactions: Extending Conjugated Systems

Base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, are highly effective for forming α,β-unsaturated ketones (enones). These products are valuable intermediates, particularly in the synthesis of chalcone-like structures, which are known for their biological activities.

Claisen-Schmidt Condensation with Aromatic Aldehydes

In this reaction, the enolate of the ketone acts as a nucleophile, attacking the carbonyl carbon of an aldehyde that cannot enolize (such as benzaldehyde). The resulting aldol adduct readily dehydrates under the reaction conditions to form the stable, conjugated enone system. A similar reaction has been successfully performed on the closely related 2-acetyl-5-bromothiophene.[15]

Protocol 4: Synthesis of (E)-1-(5-bromothiophen-2-yl)-3-phenylprop-2-en-1-one

Objective: To synthesize a chalcone-like α,β-unsaturated ketone.

Methodology:

  • Reaction Setup: In a flask, stir a mixture of this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol (0.3 M).

  • Base Addition: To the stirring mixture, add an aqueous solution of potassium hydroxide (KOH) (e.g., 40% w/v) dropwise until the solution is strongly basic. Rationale: The strong base deprotonates the α-carbon of the ketone to generate the nucleophilic enolate.

  • Reaction: Stir the mixture at room temperature. The reaction progress can often be visually monitored by the formation of a solid precipitate (the product). Allow the reaction to proceed for several hours or overnight.[15]

  • Isolation: Pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralization: Carefully acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product fully.

  • Purification: Filter the precipitated solid, wash thoroughly with cold water to remove salts, and then dry. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[15]

Summary Data and Workflow Visualizations

Table 1: Summary of Carbonyl Reactions

Reaction TypeKey ReagentsSolventProduct Class
Reduction NaBH₄Methanol / EthanolSecondary Alcohol
Grignard Addition RMgX (e.g., PhMgBr)Anhydrous THF / Et₂OTertiary Alcohol
Wittig Olefination Ph₃P=CHR, n-BuLiAnhydrous THFAlkene
Claisen-Schmidt Ar-CHO, KOH/NaOHEthanolα,β-Unsaturated Ketone

Diagrams

Carbonyl_Reactivity_Overview cluster_main Reactions of this compound cluster_products Product Classes Start Ketone Starting Material Sec_Alcohol Secondary Alcohol Start->Sec_Alcohol Reduction (NaBH₄) Tert_Alcohol Tertiary Alcohol Start->Tert_Alcohol Grignard Addition (R-MgBr) Alkene Alkene Start->Alkene Wittig Reaction (Ph₃P=CR₂) Enone α,β-Unsaturated Ketone (Chalcone) Start->Enone Claisen-Schmidt (ArCHO, KOH)

Caption: Overview of key carbonyl group transformations.

Grignard_Mechanism step1 Carbonyl Group O R-C-R' δ+ Carbon δ- Oxygen intermediate Tetrahedral Intermediate R''-C(O⁻MgX⁺)-R' R step1->intermediate Pi bond breaks grignard R''-MgX (Grignard Reagent) grignard->step1:c Nucleophilic Attack step3 Protonation (H₃O⁺ or NH₄Cl) intermediate->step3 Work-up product Tertiary Alcohol R''-C(OH)-R' R step3->product

Caption: Mechanism of Grignard reagent addition to the ketone.

Experimental_Workflow_CS A 1. Mix Ketone & Aldehyde in Ethanol B 2. Add aq. KOH (Catalyst) A->B C 3. Stir at RT (Monitor Precipitate Formation) B->C D 4. Pour into Ice-Water C->D E 5. Acidify with HCl D->E F 6. Filter Solid Product E->F G 7. Wash with Water F->G H 8. Recrystallize (e.g., from Ethanol) G->H

Caption: Workflow for Claisen-Schmidt condensation.

Conclusion

The carbonyl group of this compound is a versatile functional handle that enables a wide range of synthetic modifications. Through nucleophilic addition reactions like reduction, Grignard addition, and Wittig olefination, chemists can readily access secondary alcohols, tertiary alcohols, and diverse alkenes. Furthermore, condensation reactions provide a direct route to valuable conjugated systems like chalcones. The protocols and mechanistic insights provided herein serve as a robust guide for researchers aiming to incorporate this valuable thiophene building block into novel molecular architectures for pharmaceutical and materials science applications.

References

  • Dahdouh, Y., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]

  • Daksh Organics (2026). Applications of Thiophene Derivatives: Focus on 3-Bromothiophene-2-carboxylic Acid. Available at: [Link]

  • Hopemax (2025). What are the common synthesis methods for 2 - Acetylthiophene?. Available at: [Link]

  • Dahdouh, Y., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum. Available at: [Link]

  • Bibi, S., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. Available at: [Link]

  • TSI Journals (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available at: [Link]

  • Khan, I., et al. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Available at: [Link]

  • SciSpace (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophen. Available at: [Link]

  • ResearchGate (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Wittig Reaction. Available at: [Link]

  • Web Pages (n.d.). 1. Grignard Reaction. Available at: [Link]

  • Save My Exams (2025). Reactions of Carbonyls (Edexcel International A Level (IAL) Chemistry): Revision Note. Available at: [Link]

  • NROChemistry (n.d.). Wittig Reaction: Mechanism and Examples. Available at: [Link]

  • ADICHEMISTRY (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Unknown Source (n.d.). Substitution Reactions of Carbonyl Compounds.
  • Master Organic Chemistry (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available at: [Link]

  • Unknown Source (n.d.). THE CHEMISTRY OF THE CARBONYL GROUP.
  • Wikipedia (n.d.). Wittig reaction. Available at: [Link]

  • Chemistry LibreTexts (2023). Carbonyl Group Reactions. Available at: [Link]

  • Chemistry LibreTexts (2020). 18.2: General Reactions of Carbonyl Compounds. Available at: [Link]

  • The Organic Chemistry Tutor (2018). Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]

  • Semantic Scholar (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Available at: [Link]

  • National Institutes of Health (n.d.). 1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one. Available at: [Link]

  • National Institutes of Health (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Available at: [Link]

  • PubChem (n.d.). 1-(5-Bromothien-2-yl)propan-1-one. Available at: [Link]

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Application Notes & Protocols: Strategic Functionalization of the Thiophene Ring in 1-(5-Bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring system is a cornerstone in medicinal chemistry and materials science. As a "privileged pharmacophore," this five-membered aromatic heterocycle is a key structural motif in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance drug-receptor interactions.[1] Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects.[2] In materials science, the electronic properties of thiophene make it a fundamental building block for organic semiconductors and conductive polymers.[]

The strategic functionalization of pre-existing thiophene scaffolds is a critical endeavor in the synthesis of novel compounds.[4] The starting material, 1-(5-bromothiophen-2-yl)propan-1-one , represents an ideal platform for such diversification. It features a bromine atom at the C5 position, a prime site for palladium-catalyzed cross-coupling reactions, and a propanoyl group at the C2 position, which modulates the ring's electronics and provides a handle for further derivatization. This guide provides an in-depth exploration of the primary methods for functionalizing this versatile building block, offering both mechanistic insights and field-proven laboratory protocols.

Core Concepts: Reactivity and Strategic Approach

The C-Br bond at the C5 position of this compound is the focal point for functionalization. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5] The general workflow involves the reaction of the bromothiophene with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

The choice of reaction is dictated by the desired final structure:

  • Suzuki-Miyaura Coupling: For introducing aryl, heteroaryl, or vinyl groups.

  • Stille Coupling: For coupling with organotin reagents, often used for complex fragments.

  • Sonogashira Coupling: For the specific introduction of alkyne moieties.

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of amines.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Caption: Key functionalization pathways for this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Application Note

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method.[6][7] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives. The reaction is tolerant of many functional groups and typically uses bases that are less harsh than those required for other methods.[8] For derivatizing this compound, this is the premier choice for introducing new aryl or heteroaryl substituents at the C5 position.[9][10]

Mechanistic Consideration

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiophene, forming a Pd(II) intermediate.[11]

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species, transfers its organic group to the palladium center.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

dot graph G { layout=circo; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10, margin=0.1]; edge [fontname="Helvetica", fontsize=9];

} Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 1-(5-phenylthiophen-2-yl)propan-1-one
Reagent/ParameterMolar Eq.AmountNotes
This compound1.0233 mg (1.0 mmol)Starting material.
Phenylboronic Acid1.2146 mg (1.2 mmol)Coupling partner.
Pd(PPh₃)₄0.0335 mg (0.03 mmol)Catalyst: Tetrakis(triphenylphosphine)palladium(0).
K₂CO₃ (anhydrous)2.0276 mg (2.0 mmol)Base. Must be finely powdered and dry.
Toluene-8 mLSolvent.
Water-2 mLFor biphasic system to aid base dissolution.
Reaction Conditions
Temperature-90 °C
Time-12-16 hoursMonitor by TLC or LC-MS.
Atmosphere-Nitrogen or ArgonEssential to prevent catalyst oxidation.

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Add the degassed solvents (toluene and water) via syringe.

  • Stir the mixture vigorously and heat to 90 °C using an oil bath.

  • Maintain the reaction at temperature for 12-16 hours, monitoring for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Stille Coupling: For Stannylated Reagents

Application Note

The Stille coupling is a powerful C-C bond-forming reaction that utilizes organostannane (organotin) reagents.[13][14] While the toxicity of tin compounds is a significant drawback, the reaction is highly valuable because organostannanes are stable to air and moisture, and are compatible with a wide range of functional groups.[14] This method is particularly useful when the required boronic acid for a Suzuki coupling is unstable or difficult to prepare.

Detailed Protocol: Synthesis of 1-(5-(tributylstannyl)thiophen-2-yl)propan-1-one followed by coupling

This is often a two-step process where the stannane is first prepared and then coupled. However, for direct coupling:

Reagent/ParameterMolar Eq.AmountNotes
This compound1.0233 mg (1.0 mmol)Starting material.
Aryl-Sn(n-Bu)₃1.11.1 mmolExample: Phenyltributyltin.
Pd(PPh₃)₄0.0223 mg (0.02 mmol)Catalyst.
Toluene (anhydrous)-10 mLSolvent. Must be thoroughly degassed.
Reaction Conditions
Temperature-110 °C (Reflux)
Time-16-24 hoursMonitor by TLC or LC-MS.
Atmosphere-Nitrogen or Argon

Procedure:

  • Combine this compound and the organostannane reagent in a flame-dried Schlenk flask.

  • Evacuate and backfill with inert gas three times.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the mixture to reflux (approx. 110 °C) and stir for 16-24 hours.

  • Cool to room temperature. Dilute with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin salts as insoluble polymers.

  • Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Sonogashira Coupling: Introducing Alkynes

Application Note

The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne).[15][16] This reaction is indispensable for creating arylalkynes and conjugated enynes, which are important structures in materials science and pharmaceuticals.[15] The reaction is co-catalyzed by palladium and copper(I) salts and is typically run under mild, basic conditions.[17][18]

Detailed Protocol: Synthesis of 1-(5-(phenylethynyl)thiophen-2-yl)propan-1-one
Reagent/ParameterMolar Eq.AmountNotes
This compound1.0233 mg (1.0 mmol)Starting material.
Phenylacetylene1.2122 mg (1.2 mmol)Terminal alkyne.
PdCl₂(PPh₃)₂0.0214 mg (0.02 mmol)Palladium catalyst.
Copper(I) Iodide (CuI)0.047.6 mg (0.04 mmol)Co-catalyst.
Triethylamine (Et₃N)3.0303 mg (3.0 mmol)Base and solvent.
THF (anhydrous)-5 mLCo-solvent.
Reaction Conditions
Temperature-Room TemperatureCan be gently heated (40-50 °C) if slow.
Time-4-8 hoursMonitor by TLC or LC-MS.
Atmosphere-Nitrogen or Argon

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in a mixture of THF and triethylamine.

  • Add PdCl₂(PPh₃)₂ and CuI to the solution. The mixture may turn yellow/brown.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature for 4-8 hours.

  • Once the reaction is complete, filter the mixture through Celite® to remove the ammonium salt precipitate and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Application Note

The Buchwald-Hartwig amination is a revolutionary method for the synthesis of aryl amines from aryl halides.[19] It has largely replaced harsher classical methods. The reaction scope is exceptionally broad, accommodating primary and secondary amines, anilines, and even ammonia equivalents.[20] The key to success is the choice of ligand, as sterically hindered, electron-rich phosphine ligands are often required to facilitate the catalytic cycle, especially for less reactive aryl chlorides or bromides.[21][22]

Detailed Protocol: Synthesis of 1-(5-(piperidin-1-yl)thiophen-2-yl)propan-1-one
Reagent/ParameterMolar Eq.AmountNotes
This compound1.0233 mg (1.0 mmol)Starting material.
Piperidine1.2102 mg (1.2 mmol)Secondary amine.
Pd₂(dba)₃0.0218 mg (0.02 mmol)Palladium source: Tris(dibenzylideneacetone)dipalladium(0).
Xantphos0.0423 mg (0.04 mmol)Ligand.
Sodium tert-butoxide (NaOtBu)1.4135 mg (1.4 mmol)Strong, non-nucleophilic base. Handle in a glovebox.
Toluene (anhydrous)-10 mLSolvent.
Reaction Conditions
Temperature-100 °C
Time-8-12 hoursMonitor by TLC or LC-MS.
Atmosphere-Nitrogen or Argon

Procedure:

  • Glovebox Recommended: To an oven-dried vial or flask inside a glovebox, add NaOtBu, Pd₂(dba)₃, and Xantphos.

  • Add this compound and anhydrous toluene.

  • Add piperidine via syringe.

  • Seal the vessel tightly and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.

  • Cool to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

References

  • Title: Synthesis of thiophene and Their Pharmacological Activity Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

  • Title: Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications Source: PubMed URL: [Link]

  • Title: Kinetic Studies on the Palladium(II)‐Catalyzed Oxidative Cross‐Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications Source: Chemistry – A European Journal URL: [Link]

  • Title: Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Thiophene Source: Pharmaguideline URL: [Link]

  • Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules Source: PubMed Central URL: [Link]

  • Title: Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes Source: NIH URL: [Link]

  • Title: Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds Source: RSC Publishing URL: [Link]

  • Title: Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems Source: RSC Publishing URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]

  • Title: Sonogashira Coupling Source: NROChemistry URL: [Link]

  • Title: The Pivotal Role of 2-Acetyl-5-bromothiophene in Modern Pharmaceutical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation Source: RSC Publishing URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. Source: ResearchGate URL: [Link]

  • Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: PubMed Central URL: [Link]

  • Title: Stille Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids Source: ACS Omega URL: [Link]

  • Title: Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers Source: Wiley-VCH URL: [Link]

  • Title: Suzuki Cross-coupling Reaction procedure Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: Stille reaction Source: Wikipedia URL: [Link]

  • Title: One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald– Hartwig amination strategy Source: Chemical Science URL: [Link]

  • Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Side Chain Functionalization Source: The McCullough Group - Carnegie Mellon University URL: [Link]

  • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities Source: MDPI URL: [Link]

  • Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water Source: ResearchGate URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

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The Strategic Role of 1-(5-bromothiophen-2-yl)propan-1-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with the thiophene ring standing out as a "privileged scaffold."[1][2] Its structural resemblance to a benzene ring, yet with distinct electronic properties imparted by the sulfur heteroatom, allows it to serve as a versatile building block in the design of novel therapeutic agents. Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a key intermediate, 1-(5-bromothiophen-2-yl)propan-1-one , and elucidates its strategic application in the synthesis of complex, biologically active molecules, particularly those targeting the estrogen receptor.

Core Intermediate: this compound

This compound is a valuable intermediate due to the presence of multiple reactive sites that can be selectively functionalized. The bromo-substituent provides a handle for cross-coupling reactions, while the ketone functionality allows for a variety of transformations, including the introduction of aminoalkyl side chains, a common feature in many Selective Estrogen Receptor Modulators (SERMs).

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₇BrOS
Molecular Weight 219.10 g/mol
Appearance Brown solid
CAS Number 32412-39-8

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound is efficiently achieved via a Friedel-Crafts acylation of 2-bromothiophene. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry.

Causality of Experimental Choices
  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the acylating agent (propionyl chloride), generating a highly electrophilic acylium ion. This is crucial for the electrophilic attack on the electron-rich thiophene ring.

  • Solvent (1,2-dichloroethane): A non-polar, aprotic solvent is chosen to prevent reaction with the Lewis acid and the reactive intermediates.

  • Temperature Control: The initial cooling to 0°C controls the exothermic reaction between AlCl₃ and propionyl chloride. The reaction is then allowed to proceed at room temperature to ensure completion.

Detailed Experimental Protocol

Materials:

  • 2-bromothiophene

  • Propionyl chloride

  • Aluminum chloride (AlCl₃)

  • 1,2-dichloroethane (EDC)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of AlCl₃ (29.44 g, 221 mmol) in 1,2-dichloroethane (300 mL) at 0°C, add propionyl chloride (17.02 g, 184 mmol) dropwise.

  • Stir the reaction mixture for 20 minutes at 0°C.

  • To this solution, add 2-bromothiophene (30 g, 184 mmol) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a brown solid.[3]

Expected Yield: 95%[3]

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.79 (d, J=4.4 Hz, 1H), 7.38 (d, J=4.0 Hz, 1H), 2.97-2.92 (m, 2H), 1.07 (t, J=7.2 Hz, 3H).[3]

  • LCMS (Calculated for C₇H₇BrOS): 217.94; Observed: 220.80 (M+2)⁺.[3]

Application in the Synthesis of Thiophene-Based SERMs

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism.[4] They are crucial in the treatment of hormone-receptor-positive breast cancer and osteoporosis.[4] Many potent SERMs, such as Raloxifene and Arzoxifene, are built upon a benzothiophene core.[3] this compound serves as a key precursor for the construction of such therapeutic agents.

Illustrative Synthetic Pathway to a SERM Precursor

The following protocol outlines a plausible synthetic route from this compound to a key benzothiophene intermediate, demonstrating the application of this versatile building block. This pathway involves an initial α-bromination followed by the construction of the benzothiophene ring system.

G A This compound B α-Bromination A->B Br₂, HBr/AcOH C 2-bromo-1-(5-bromothiophen-2-yl)propan-1-one B->C D Reaction with o-thiocresol C->D o-thiocresol, Base E Substituted Benzothiophene Precursor D->E F Cyclization E->F Acid catalyst, Heat G Benzothiophene Core of SERM F->G

Caption: Synthetic workflow from the intermediate to a SERM core.

Protocol 1: α-Bromination of the Ketone

Causality: The α-position to the carbonyl group is acidic and can be selectively halogenated under acidic conditions. This introduces a reactive handle for subsequent nucleophilic substitution.

Procedure:

  • Dissolve this compound in glacial acetic acid.

  • Add a catalytic amount of hydrobromic acid.

  • Slowly add a solution of bromine in acetic acid at room temperature.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate to yield 2-bromo-1-(5-bromothiophen-2-yl)propan-1-one.

Protocol 2: Synthesis of the Benzothiophene Precursor

Causality: The α-bromo ketone is a potent electrophile that readily reacts with a nucleophile like a thiolate. This step couples the thiophene moiety with a substituted benzene ring, setting the stage for cyclization.

Procedure:

  • To a solution of o-thiocresol in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide to generate the thiolate anion.

  • Add the solution of 2-bromo-1-(5-bromothiophen-2-yl)propan-1-one dropwise at room temperature.

  • Stir the reaction mixture until the substitution is complete.

  • Remove the solvent under reduced pressure, and purify the residue to obtain the benzothiophene precursor.

Protocol 3: Intramolecular Cyclization to Form the Benzothiophene Core

Causality: Acid-catalyzed intramolecular cyclization, a variation of the Bischler-Napieralski reaction, is a powerful method for constructing fused heterocyclic systems. The ketone carbonyl is activated by the acid, followed by electrophilic attack on the electron-rich aromatic ring to form the benzothiophene.

Procedure:

  • Dissolve the benzothiophene precursor in a high-boiling point solvent such as toluene or xylene.

  • Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or methanesulfonic acid.

  • Heat the reaction mixture to reflux for several hours until cyclization is complete.

  • Cool the reaction mixture and carefully quench with water.

  • Extract the product, wash, dry, and purify by chromatography to yield the functionalized benzothiophene core.

Signaling Pathways and Mechanism of Action of Thiophene-Based SERMs

The resulting benzothiophene core can be further elaborated to introduce the characteristic aminoalkoxy side chain of SERMs. These final compounds exert their therapeutic effects by modulating the estrogen receptor (ER).

G cluster_0 Cell SERM Thiophene-Based SERM ER Estrogen Receptor (ERα/ERβ) SERM->ER Binds to LBD ERE Estrogen Response Element (ERE) in DNA ER->ERE Dimerizes and binds to DNA Gene Target Gene Transcription ERE->Gene Recruits Co-regulators (Co-activators/Co-repressors) Response Tissue-Specific Cellular Response (e.g., Anti-proliferative in breast tissue, Bone density maintenance) Gene->Response Alters Gene Expression

Caption: Simplified signaling pathway of a thiophene-based SERM.

The binding of a SERM to the ligand-binding domain (LBD) of the estrogen receptor induces a specific conformational change. This altered conformation dictates the recruitment of co-activator or co-repressor proteins, leading to tissue-specific gene expression and the desired therapeutic outcome.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry. Its synthesis is straightforward, and its multiple reactive sites allow for the efficient construction of complex heterocyclic systems like the benzothiophene core found in many SERMs. The protocols and pathways outlined in this guide provide a framework for researchers and drug development professionals to leverage this versatile building block in the discovery of novel therapeutics.

References

  • ScienceOpen. (n.d.). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Retrieved from [Link]

  • National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Retrieved from [Link]

  • PubMed. (2004). Benzothiophene and Naphthalene Derived Constrained SERMs. Retrieved from [Link]

  • PubMed. (2021). Design and synthesis of novel benzothiophene analogs as selective estrogen receptor covalent antagonists against breast cancer. Retrieved from [Link]

  • PubMed Central. (2012). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Retrieved from [Link]

  • World Journal of Pharmaceutical and Pharmaceutical Sciences. (n.d.). design, synthesis and estrogen receptor modulation activity of modified raloxifene analogues. Retrieved from [Link]

  • ResearchGate. (2023). Cis and trans isomers of 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one: Synthesis and Characterization. Retrieved from [Link]

  • PubMed. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. Retrieved from [Link]

  • New Drug Approvals. (2020). RALOXIFENE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664869A - Synthetic method of raloxifene intermediate.
  • Scribd. (n.d.). Reaction Mechanism. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Retrieved from [Link]

  • PubMed. (1998). Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues: Highly Potent Selective Estrogen Receptor Modulators. Retrieved from [Link]

  • Pearson+. (2024). Propose mechanisms for the following reactions.(e). Retrieved from [Link]

  • PubMed. (2025). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Retrieved from [Link]

  • PubMed Central. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Retrieved from [Link]

  • PubMed Central. (2014). Principles of early drug discovery. Retrieved from [Link]

  • Longdom. (2024). The Crucial Role of Pharmacology in Drug Development and Target Identification. Retrieved from [Link]

Sources

Development of Novel Antifungal Agents from a 1-(5-bromothiophen-2-yl)propan-1-one Scaffold: A Guide to Synthesis, Screening, and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents with unique mechanisms of action. Thiophene-containing scaffolds have emerged as a promising area of research due to their diverse biological activities. This comprehensive guide provides a detailed framework for the development of new antifungal drug candidates derived from the starting material, 1-(5-bromothiophen-2-yl)propan-1-one. We present detailed protocols for the synthesis of a diverse library of thiophene-based compounds, including chalcones, pyrazolines, and isoxazoles. Furthermore, this document outlines robust, step-by-step methodologies for in vitro antifungal susceptibility testing, determination of fungicidal activity, and preliminary cytotoxicity assessment to establish a therapeutic index. Finally, we delve into key mechanistic assays, including the evaluation of ergosterol biosynthesis and succinate dehydrogenase inhibition, to elucidate the potential modes of action of these novel compounds. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of the next generation of antifungal therapeutics.

Introduction: The Rationale for Thiophene-Based Antifungal Agents

The global burden of invasive fungal infections is substantial, with high mortality rates, particularly in immunocompromised patient populations. The current antifungal armamentarium is limited, and the rise of resistance to existing drug classes, such as azoles and echinocandins, is a critical public health concern. Consequently, there is a pressing need for the discovery and development of new antifungal agents with novel mechanisms of action.

Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The thiophene ring is a bioisostere of the benzene ring and can engage in various non-covalent interactions with biological targets. The unique electronic properties of the sulfur atom in the thiophene ring can also contribute to enhanced biological activity.

The scaffold of interest, this compound, serves as a versatile starting material for the synthesis of a diverse library of potential antifungal compounds. The presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the propan-1-one moiety can be readily transformed into various pharmacologically relevant structures. This guide will focus on the derivatization of this scaffold to generate chalcones and their subsequent conversion to pyrazolines and isoxazoles, two classes of heterocyclic compounds with well-documented biological activities.

Synthesis of a Diverse Chemical Library

A key strategy in early-stage drug discovery is the generation of a chemically diverse library of compounds for screening. This section provides detailed protocols for the synthesis of chalcones, pyrazolines, and isoxazoles from this compound.

General Laboratory Safety and Handling

CAUTION: All synthetic procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate gloves, must be worn at all times. Thiophene and its derivatives can be toxic and should be handled with care.[1][3] Consult the Material Safety Data Sheet (MSDS) for this compound and all other reagents before commencing any experimental work.[4][5]

Stage 1: Synthesis of Thiophene-Based Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones (chalcones) from an aromatic ketone and an aromatic aldehyde.

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) to the mixture with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to a pH of 2-3.

  • A precipitate (the crude chalcone) will form. Isolate the solid by vacuum filtration.

  • Wash the solid product with cold distilled water until the filtrate is neutral.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure crystalline product.

Stage 2: Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds that can be synthesized by the cyclocondensation of chalcones with hydrazine derivatives.

Protocol:

  • In a round-bottom flask, dissolve the synthesized thiophene-based chalcone (1 mmol) in ethanol (10-20 mL).[6]

  • Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.25 mmol) to the solution.[6]

  • Add a few drops of a catalyst, such as glacial acetic acid.[6]

  • Reflux the reaction mixture with stirring for 4-6 hours.[6]

  • Monitor the reaction progress using TLC.[6]

  • After cooling, the pyrazoline derivative will often precipitate. If not, the product can be precipitated by pouring the reaction mixture into ice-cold water.[6]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[6]

  • Purify the crude pyrazoline by recrystallization from a suitable solvent, typically ethanol.[6]

Stage 3: Synthesis of Isoxazole Derivatives

Isoxazoles are another class of five-membered heterocycles that can be synthesized from chalcones by reaction with hydroxylamine.

Protocol:

  • In a round-bottom flask, dissolve the synthesized thiophene-based chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in ethanol (25 mL).[7]

  • Reflux the mixture for 6-8 hours.[7][8]

  • Monitor the reaction progress by TLC.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated mixture into crushed ice to precipitate the crude isoxazole.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude isoxazole by recrystallization from a suitable solvent.

G cluster_0 Synthesis Workflow Start This compound Chalcone Thiophene-based Chalcone Start->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Cyclocondensation Isoxazole Isoxazole Derivative Chalcone->Isoxazole Cyclization Hydrazine Hydrazine Derivative Hydrazine->Pyrazoline Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isoxazole

Caption: Synthetic workflow for generating a diverse library of thiophene derivatives.

In Vitro Antifungal Susceptibility Testing

The primary screening of the synthesized compounds involves determining their in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Fungal Strains and Culture Conditions

A panel of fungal strains should be used, including representatives of common pathogenic yeasts (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus). Strains should be cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubated at 35°C.

Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Compound Stock Solutions: Prepare a high-concentration stock solution of each test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the test wells should not exceed 1% to avoid inhibiting fungal growth.

  • Preparation of Microtiter Plates: Perform two-fold serial dilutions of each compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds, as required.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

Protocol:

  • Following the determination of the MIC, take a 20 µL aliquot from each well that shows no visible growth.[9][10]

  • Spot the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).[9]

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which fewer than three colonies grow on the subculture plate, which corresponds to approximately 99-99.5% killing activity.[9][10]

Data Presentation

Summarize the MIC and MFC data in a clear, tabular format.

Compound IDFungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
BT-CH-01 C. albicans8162
C. glabrata16322
A. fumigatus32>64>2
BT-PY-01 C. albicans482
C. glabrata8162
A. fumigatus16322
Fluconazole C. albicans188
C. glabrata16>64>4
A. fumigatus>64>64-

Elucidation of the Mechanism of Action

Understanding the mechanism of action (MOA) of novel antifungal compounds is crucial for their development. This section outlines protocols for investigating three common antifungal targets.

G cluster_1 Mechanism of Action Investigation Workflow Active_Compound Active Thiophene Derivative MOA_Assays Mechanism of Action Assays Active_Compound->MOA_Assays Ergosterol Ergosterol Biosynthesis Inhibition Assay MOA_Assays->Ergosterol SDH Succinate Dehydrogenase Inhibition Assay MOA_Assays->SDH Membrane Membrane Permeability Assay MOA_Assays->Membrane Target_ID Target Identification Ergosterol->Target_ID SDH->Target_ID Membrane->Target_ID

Caption: Workflow for investigating the mechanism of action of active compounds.

Ergosterol Biosynthesis Inhibition Assay

Many antifungal drugs, such as the azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Protocol:

  • Culture the fungal cells in a suitable broth medium in the presence of varying concentrations of the test compound.

  • After incubation, harvest the cells by centrifugation and wash them with sterile water.

  • Saponify the cell pellet with alcoholic potassium hydroxide.

  • Extract the non-saponifiable lipids (sterols) with an organic solvent such as n-heptane.

  • Analyze the extracted sterols by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of ergosterol and any accumulated precursors. A decrease in ergosterol levels and an accumulation of precursors in treated cells compared to untreated controls indicates inhibition of the ergosterol biosynthesis pathway.

Succinate Dehydrogenase (SDH) Inhibition Assay

Succinate dehydrogenase (also known as complex II) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH disrupts cellular respiration and is a validated antifungal target.

Protocol:

  • Preparation of Fungal Lysate: Grow the fungal cells to mid-log phase, harvest by centrifugation, and wash with a suitable buffer. Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic digestion in an ice-cold assay buffer to obtain a cell-free extract. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the mitochondrial fraction.[11][12]

  • Assay Setup: In a 96-well plate, add the fungal lysate, the SDH substrate (succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride).[11][12]

  • Initiation of Reaction: Add varying concentrations of the test compound to the wells.

  • Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCIP, 495 nm for the formazan product of INT).[11][12]

  • Data Analysis: The rate of the reaction is proportional to the SDH activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Fungal Membrane Permeability Assay

Some antifungal agents act by disrupting the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death.

Protocol:

  • Wash fungal cells and resuspend them in a suitable buffer.

  • Incubate the cells with varying concentrations of the test compound.

  • Add a fluorescent dye that can only enter cells with compromised membranes, such as propidium iodide (PI) or SYTOX Green.

  • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.

  • An increase in fluorescence in treated cells compared to untreated controls indicates that the compound has permeabilized the fungal cell membrane.

Preliminary In Vitro Safety and Toxicity Assessment

A crucial aspect of antifungal drug development is ensuring that the compounds are selectively toxic to fungal cells while exhibiting minimal toxicity to host (mammalian) cells.

Cell Lines and Culture Conditions

Use a panel of human cell lines, such as HEK293 (human embryonic kidney cells) and HepG2 (human liver cancer cells), to assess general cytotoxicity. Culture the cells in an appropriate medium (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

Protocol:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

Data Presentation

Present the cytotoxicity data in a clear, tabular format, and calculate the selectivity index (SI) for each compound. The SI is the ratio of the IC₅₀ for mammalian cells to the MIC for the fungal pathogen. A higher SI value indicates greater selectivity for the fungal target.

Compound IDFungal SpeciesMIC (µg/mL)Cytotoxicity (IC₅₀ in µg/mL)Selectivity Index (SI = IC₅₀/MIC)
HEK293 HepG2
BT-PY-01 C. albicans4>100>100
C. glabrata8>100>100
Fluconazole C. albicans1>100>100

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial stages of antifungal drug discovery, starting from the synthesis of a diverse library of thiophene-based compounds to their biological evaluation and preliminary mechanistic studies. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to efficiently identify and characterize promising lead compounds.

The development of novel antifungal agents from the this compound scaffold represents a promising avenue for addressing the challenge of antifungal resistance. Future work should focus on lead optimization of the most potent and selective compounds, in vivo efficacy studies in animal models of fungal infection, and more in-depth mechanistic studies to fully elucidate their mode of action.

References

  • Canton, E., et al. (2004). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 42(8), 3644-3647.
  • Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3776-3781.
  • Espinel-Ingroff, A., et al. (2002). Multicenter Evaluation of a New Standardized Procedure for Antifungal Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 40(9), 3204-3208.
  • Gomha, S. M., et al. (2015). Synthesis of new pyrazoline derivatives from chalcones and their biological activity. Der Pharma Chemica, 7(1), 18-25.
  • Gomha, S. M., et al. (2017). Thiophene: A promising scaffold for the synthesis of new bioactive compounds. Journal of Applied Pharmaceutical Science, 7(5), 233-242.
  • Lall, N., & Meyer, J. J. M. (1999). In vitro inhibition of drug-resistant and drug-sensitive strains of Mycobacterium tuberculosis by ethnobotanically selected South African plants. Journal of ethnopharmacology, 66(3), 347-354.
  • Lanke, V. R., et al. (2016). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 9(5), 221-226.
  • Manikandan, A., et al. (2022). Synthesis and Anti-inflammatory, Antioxidant Studies of Novel Chalcones-Based Isoxazole Derivatives. Rasayan Journal of Chemistry, 15(4), 2661-2665.
  • Mehdhar, F. S., et al. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 375-390.
  • Pfaller, M. A., & Sheehan, D. J. (1988). Method for determining the minimum fungicidal concentration of amphotericin B against Candida albicans. Journal of clinical microbiology, 26(5), 924-926.
  • Roman, G. (2015). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. Revue Roumaine de Chimie, 60(1), 63-70.
  • Singh, A., et al. (2020). Thiophene derivatives: A potent multitargeted pharmacological scaffold. Journal of Heterocyclic Chemistry, 57(7), 2658-2703.
  • Sridevi, C., et al. (2016).
  • Suwito, H., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071.
  • Taylor, D. E., & Ingham, K. C. (1975). A simple and reliable method for the determination of the minimum bactericidal concentration of antibiotics.
  • Thiophene. (n.d.). In PubChem. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Estimation of succinate dehydrogenase activity. Retrieved from [Link]

  • Venugopala, K. N., et al. (2013). Review on the synthesis and pharmacological importance of pyrazolines. Der Pharma Chemica, 5(5), 197-210.

Sources

synthesis of novel heterocyclic compounds from 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Heterocyclic Compounds from 1-(5-bromothiophen-2-yl)propan-1-one For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs. Its structural similarity to a benzene ring allows it to act as a bioisostere, while the sulfur heteroatom imparts unique physicochemical properties that can enhance drug-receptor interactions and modulate metabolic stability. Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.

This guide provides detailed application notes and robust protocols for the synthesis of diverse, novel heterocyclic compounds using this compound as a versatile starting material. This specific ketone is an ideal precursor due to its activated carbonyl group and the presence of a bromine atom on the thiophene ring, which offers a handle for further functionalization, such as cross-coupling reactions. We will explore several high-yield, reliable synthetic pathways, explaining the mechanistic rationale behind each step to empower researchers in their drug discovery endeavors.

Strategic Pathways from a Single Precursor

The synthetic strategy hinges on the reactivity of the propanone side chain. The α-methylene group and the carbonyl group are key functional handles that allow for the construction of various heterocyclic systems. Our exploration will focus on two primary synthetic branches:

  • Branch A: Chalcone-Mediated Cyclizations: The initial step involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone). This versatile intermediate serves as the linchpin for synthesizing a variety of five- and six-membered heterocycles.

  • Branch B: The Gewald Aminothiophene Synthesis: This powerful multi-component reaction directly utilizes the ketone to construct a highly substituted 2-aminothiophene, a valuable building block for fused heterocyclic systems.

PART I: Synthesis of the Core Intermediate: (2E)-1-(5-bromothiophen-2-yl)-3-(aryl)prop-2-en-1-one (A Thiophene-Based Chalcone)

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between a ketone with α-hydrogens and an aromatic aldehyde lacking α-hydrogens. The reaction proceeds via an enolate intermediate, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.

Protocol 1: General Procedure for Claisen-Schmidt Condensation

Objective: To synthesize a thiophene-based chalcone intermediate.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 3,4,5-trimethoxybenzaldehyde) (1.0 eq)

  • Ethanol (EtOH)

  • Potassium Hydroxide (KOH) solution (e.g., 40% aqueous)

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol.

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Slowly add the aqueous potassium hydroxide solution dropwise to the stirring mixture. The addition of a strong base is crucial for the deprotonation of the α-carbon of the ketone, generating the reactive enolate.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is left overnight to ensure completion.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice. This step quenches the reaction and helps precipitate the solid product.

  • Acidify the mixture with dilute HCl to neutralize the excess KOH.

  • Filter the precipitated solid using a Buchner funnel, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Data Presentation: Representative Chalcone Synthesis

Starting AldehydeProduct NameExpected Yield (%)Reference
4-Chlorobenzaldehyde(2E)-1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one~85-95
4-Nitrobenzaldehyde(2E)-1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one~90-97
3,4,5-Trimethoxybenzaldehyde(2E)-1-(5-bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one~80-90
PART II: Synthesis of Six-Membered Heterocycles from Chalcones

Chalcones are excellent precursors for synthesizing various heterocycles due to the presence of two electrophilic centers (the carbonyl carbon and the β-carbon) and their rigid α,β-unsaturated system.

Application & Protocol 2: Synthesis of Thiophene-Substituted Pyrimidines

Pyrimidines are a cornerstone of medicinal chemistry. The reaction of a chalcone with urea in a basic medium provides a direct route to dihydropyrimidinone/thione derivatives, which can be subsequently oxidized to the aromatic pyrimidine.

Workflow Diagram: From Chalcone to Pyrimidine

G Chalcone Thiophene Chalcone Cyclization Cyclocondensation Chalcone->Cyclization Urea Urea Urea->Cyclization Base Base (KOH/EtOH) Base->Cyclization Pyrimidine Thiophene-Substituted Pyrimidine Derivative Cyclization->Pyrimidine

Caption: Chalcone to Pyrimidine Workflow.

Procedure:

  • Place the synthesized thiophene chalcone (1.0 eq), urea (1.0 eq), and potassium hydroxide (2.0 eq) in a round-bottom flask.

  • Add absolute ethanol as the solvent.

  • Heat the mixture under reflux for approximately 12-24 hours. The reaction involves a nucleophilic attack by urea on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in water, filter to remove any insoluble impurities, and then acidify the filtrate with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/DMF) to yield the pure pyrimidine derivative.

PART III: Synthesis of Five-Membered Heterocycles from Chalcones
Application & Protocol 3: Synthesis of Thiophene-Substituted Pyrazoles

Pyrazoles are another class of heterocycles with significant pharmacological importance. The synthesis of 3,5-disubstituted pyrazoles is readily achieved through the condensation reaction of chalcones with hydrazine hydrate.

Procedure:

  • Dissolve the thiophene chalcone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (NH₂NH₂·H₂O) (1.0-1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours. The mechanism involves the initial formation of a hydrazone, followed by a cyclization step where the remaining nitrogen attacks the β-carbon of the former enone system.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the pyrazole derivative.

  • Filter the product, wash thoroughly with water, and dry.

  • Recrystallize from ethanol to obtain the purified product.

Application & Protocol 4: Synthesis of Thiophene-Substituted Isoxazoles

Isoxazoles are synthesized by the reaction of chalcones with hydroxylamine hydrochloride in an alkaline medium.

Procedure:

  • Suspend the thiophene chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture. The base is required to liberate the free hydroxylamine from its hydrochloride salt.

  • Reflux the mixture for 6-10 hours. The reaction proceeds via a Michael addition of hydroxylamine to the α,β-unsaturated system, followed by cyclization and dehydration.

  • After cooling, pour the reaction mixture into cold water.

  • Acidify with dilute HCl to precipitate the isoxazole product.

  • Filter, wash with water, and recrystallize from a suitable solvent to get the pure isoxazole.

PART IV: The Gewald Reaction for Aminothiophene Synthesis

The Gewald reaction is a multi-component condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. This reaction is exceptionally useful for creating highly functionalized thiophenes that are otherwise difficult to access.

Workflow Diagram: The Gewald Reaction

G Ketone This compound Condensation Knoevenagel Condensation Ketone->Condensation Cyanoester α-Cyanoester (e.g., Ethyl Cyanoacetate) Cyanoester->Condensation Sulfur Elemental Sulfur (S₈) Addition Sulfur Addition & Cyclization Sulfur->Addition Base Base (Morpholine) Base->Condensation Condensation->Addition Product Polysubstituted 2-Aminothiophene Addition->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(5-bromothiophen-2-yl)propan-1-one (CAS: 32412-39-8). This molecule is a valuable building block in the development of pharmaceuticals, agrochemicals, and organic electronic materials.[1] The most common and direct route to this ketone is the Friedel-Crafts acylation of 2-bromothiophene.[2]

This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during this synthesis. We will address frequently asked questions, provide in-depth troubleshooting guides, and offer detailed, field-proven protocols to help you optimize your reaction for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the synthesis of this compound?

The synthesis is a classic example of a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution.[3] The reaction proceeds in three main steps:

  • Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with propionyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[4][5]

  • Nucleophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. The attack preferentially occurs at the C5 position (the carbon adjacent to the sulfur and opposite the bromine), as this position is most activated and sterically accessible. The electrophilic attack at the C2 (or C5) position of thiophene leads to a more stable carbocation intermediate compared to an attack at C3 or C4.[6]

  • Rearomatization: The resulting intermediate (an arenium ion or sigma complex) loses a proton to regenerate the aromatic thiophene ring, now substituted with the propanoyl group. The AlCl₃ catalyst is regenerated during the aqueous workup.[7]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Workup PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) PropionylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Bromothiophene 2-Bromothiophene (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) Bromothiophene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup

Caption: Friedel-Crafts Acylation Workflow.

Q2: Why is a stoichiometric amount of AlCl₃ required, instead of a catalytic amount?

Unlike in Friedel-Crafts alkylations, the ketone product of an acylation is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[3][8] This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. Therefore, at least one equivalent of AlCl₃ is required for every equivalent of the ketone product formed. In practice, a slight excess (e.g., 1.2 equivalents relative to the limiting reagent) is often used to account for any deactivation by atmospheric moisture or impurities.[2]

Q3: The reaction mixture turns very dark. Is this a cause for concern?

A color change to dark brown or nearly black is common in Friedel-Crafts reactions involving thiophenes. While often normal, an excessively dark color can indicate some degree of substrate or product decomposition, especially if the reaction temperature is too high. Thiophene and its derivatives can be sensitive to strong acids and may undergo polymerization or other side reactions.[9] Careful temperature control is key to minimizing this.

Q4: How critical is the exclusion of moisture from the reaction?

It is absolutely critical. Lewis acids like AlCl₃ react exothermically and irreversibly with water. This reaction not only consumes the catalyst, rendering it inactive for the desired transformation, but also generates HCl gas. Insufficient active catalyst is a primary cause of low or failed conversions. All glassware should be flame- or oven-dried, and anhydrous solvents and reagents must be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem: Low or No Conversion of 2-Bromothiophene

Question: My TLC and/or GC-MS analysis shows a large amount of unreacted 2-bromothiophene, even after stirring overnight. What are the likely causes and how can I fix this?

Answer: This is one of the most common issues and almost always points to a problem with the catalyst's activity or the reaction conditions. Follow this troubleshooting workflow:

G Start Low / No Conversion Q1 Were anhydrous conditions strictly maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the AlCl₃ fresh and of high purity? A1_Yes->Q2 Sol1 Root Cause: Catalyst Deactivation Solution: 1. Flame/oven-dry all glassware. 2. Use anhydrous grade solvent. 3. Run under inert atmosphere (N₂/Ar). A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction temperature controlled properly? A2_Yes->Q3 Sol2 Root Cause: Poor Catalyst Quality Solution: 1. Use a newly opened bottle of AlCl₃. 2. Do not use AlCl₃ that appears clumpy or discolored (yellow/grey). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the reagent stoichiometry correct? A3_Yes->Q4 Sol3 Root Cause: Incorrect Temperature Solution: 1. Add reagents at 0 °C to control exotherm. 2. Allow reaction to warm to room temp for sufficient reaction rate. A3_No->Sol3 A4_No No Q4->A4_No Sol4 Root Cause: Insufficient Reagents Solution: 1. Use slight excess of propionyl chloride (1.05 eq). 2. Use sufficient AlCl₃ (1.2 eq). 3. Re-verify calculations and measurements. A4_No->Sol4

Caption: Troubleshooting workflow for low conversion.

Problem: Formation of Impurities and Difficult Purification

Question: The crude product I isolated is a dark, oily substance that is difficult to crystallize, not the reported brown solid. What went wrong?

Answer: This issue typically stems from side reactions or an incomplete workup procedure.

  • Potential Cause 1: Side Reactions. Overheating the reaction can lead to the formation of polymeric byproducts. The Friedel-Crafts reaction is exothermic, especially during the addition of AlCl₃ and propionyl chloride. If the temperature is not controlled with an ice bath, localized heating can "burn" the sensitive thiophene ring.

  • Potential Cause 2: Incomplete Quenching. The workup step, where the reaction mixture is poured into ice water, is crucial. It hydrolyzes the aluminum-ketone complex and quenches any remaining reactive species. If this step is performed too quickly or without sufficient cooling and stirring, acidic and reactive aluminum salts may persist in the organic layer, leading to product degradation upon concentration.

  • Purification Strategy: If you obtain an oil, column chromatography is a viable alternative to recrystallization. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) can effectively separate the desired product from less polar starting materials and more polar impurities.[2]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is based on established literature procedures and is optimized for high yield and purity at a laboratory scale.[2]

Reagent & Stoichiometry Table

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass (g)Volume (mL)Density (g/mL)
2-Bromothiophene163.041841.030.018.91.586
Propionyl Chloride92.521931.0517.8816.41.090
Aluminum Chloride (AlCl₃)133.342211.229.44--
1,2-Dichloroethane (DCE)98.96---3001.253

Procedure:

  • Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (29.44 g, 221 mmol). Add anhydrous 1,2-dichloroethane (300 mL) via cannula. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Acylium Ion Formation: Add propionyl chloride (17.02 g, 184 mmol) dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for an additional 20 minutes after the addition is complete. You should observe the formation of a clear to pale yellow complex.

  • Addition of Substrate: Add 2-bromothiophene (30 g, 184 mmol) dropwise via the dropping funnel to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase. The product should have an Rf of approximately 0.4.

  • Quenching: Once the reaction is complete (disappearance of 2-bromothiophene), cool the reaction flask back to 0 °C in a large ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing 500 g of crushed ice with vigorous stirring. This step is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude brown solid in a minimum amount of hot ethanol or isopropanol.

  • If the solution is highly colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to complete crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Expected Analytical Data
AnalysisExpected Result
Appearance Brown solid[2]
¹H NMR (400 MHz, DMSO-d₆)δ 7.79 (d, J=4.4 Hz, 1H), 7.38 (d, J=4.0 Hz, 1H), 2.97-2.92 (m, 2H), 1.07 (t, J=7.2 Hz, 3H)[2]
LCMS Calculated for C₇H₇BrOS: 217.94; Observed: [M+H]⁺ ~218.9, [M+2+H]⁺ ~220.9[2]
TLC Rf ~0.4 (20% EtOAc/Hexane)[2]

References

  • Kavitha, H. D., et al. (n.d.). 1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(5-Bromothien-2-yl)propan-1-one. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Physics @ Manasagangotri. (2021, March 12). Cis and trans isomers of 1-(5-bromothiophen-2-yl). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for purification techniques for 1-(5-bromothiophen-2-yl)propan-1-one.

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the purification of this compound (CAS 32412-39-8). This document provides in-depth, field-tested guidance for researchers, chemists, and drug development professionals encountering challenges in the isolation and purification of this key synthetic intermediate. Our approach is structured in a practical question-and-answer format to directly address common issues observed during post-reaction workup and purification.

Section 1: Understanding Your Crude Product & Potential Impurities

A successful purification strategy begins with a thorough understanding of the starting material. The primary synthetic route to this compound is the Friedel-Crafts acylation of 2-bromothiophene.[1][2] This reaction, while effective, can introduce several impurities that must be removed.

cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Components of Crude Mixture R1 2-Bromothiophene P Crude Product Mixture R1->P Reaction in DCM or EDC R2 Propionyl Chloride R2->P Reaction in DCM or EDC R3 AlCl₃ (Lewis Acid) R3->P Reaction in DCM or EDC Product Target: 1-(5-bromothiophen- 2-yl)propan-1-one P->Product Imp1 Unreacted 2-Bromothiophene P->Imp1 Imp2 Residual AlCl₃ & Propionic Acid P->Imp2 Imp3 Positional Isomers (e.g., 4-acyl product) P->Imp3 Imp4 Solvent & Water P->Imp4

Caption: Synthesis and Potential Impurity Profile.

Q1: My crude product after synthesis and initial workup is a brown, oily solid. Is this expected?

A: Yes, this is a common observation. A synthesis protocol describes the crude product as a "brown coloured solid" after concentrating the organic layers post-extraction.[1] The coloration is typically due to residual Lewis acid complexes, polymeric side products, or other high-molecular-weight impurities formed during the reaction. The oily consistency indicates the presence of lower melting point impurities or residual solvent. This appearance confirms that purification is necessary.

Q2: What are the primary impurities I should be trying to remove?

A: Based on the Friedel-Crafts acylation mechanism, you should anticipate the following impurities:

  • Unreacted Starting Materials: Primarily unreacted 2-bromothiophene, as the acylating agent and Lewis acid are often used in excess and quenched during workup.

  • Positional Isomers: While acylation is strongly directed to the 5-position of 2-bromothiophene, trace amounts of other isomers may form.

  • Hydrolyzed Reagents: Propionic acid from the hydrolysis of propionyl chloride.

  • Residual Lewis Acid: Aluminum salts that were not fully removed during the aqueous workup. These can make the crude product acidic and promote degradation on silica gel.

  • Solvent: Residual reaction solvent such as 1,2-dichloroethane (EDC) or dichloromethane (DCM).[1]

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds, especially when the impurity profile is simple.

Q3: How do I select an appropriate solvent system for recrystallizing this compound?

A: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. A general rule is that solvents with functional groups similar to the compound may be good solubilizers.[3] For this ketone, you should screen polar and non-polar solvents.

Protocol: Solvent Screening for Recrystallization

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., hexane, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.

  • If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

  • For mixed solvent systems (e.g., Hexane/Ethyl Acetate), dissolve the crude product in a minimal amount of the "good" solvent (the one it's more soluble in, like ethyl acetate) at elevated temperature. Then, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then allow to cool.[3]

Table 1: Common Solvents for Screening

Solvent System Rationale Common Issues
Ethanol or Isopropanol The hydroxyl group offers moderate polarity. A related chalcone was successfully crystallized from ethanol.[4] High solubility may lead to low recovery.
Hexane / Ethyl Acetate A widely used system that allows for fine-tuning polarity.[3] May require careful optimization of the ratio.

| Toluene | The aromatic nature may favor dissolution of the thiophene ring system. | High boiling point can make solvent removal difficult. |

Q4: My product is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your impure compound. The compound separates as a liquid instead of a solid.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask can help.

  • Use More Solvent: The concentration of the solute may be too high. Re-heat the mixture to dissolve the oil, add more of the same solvent, and attempt to cool again.

  • Lower the Saturation Temperature: Add a small amount of the "good" solvent to the hot, saturated solution. This lowers the temperature at which the solution is saturated, hopefully below the compound's melting point.

  • Try a Different Solvent: The chosen solvent may simply be unsuitable. Solvents with lower boiling points are sometimes less prone to this issue.

Section 3: Troubleshooting Column Chromatography

Column chromatography is the most versatile technique for separating complex mixtures and is essential when recrystallization fails or when impurities have similar polarities to the product.[5]

Start Crude Product TLC 1. Develop TLC Method (e.g., 20% EtOAc/Hexane) Start->TLC Rf_Check Is Rf ~0.3-0.4 and spots are well-separated? TLC->Rf_Check Pack 2. Pack Column (Silica Gel Slurry) Rf_Check->Pack Yes Adjust Adjust Solvent Polarity Rf_Check->Adjust No Load 3. Load Sample (Minimal solvent or dry load) Pack->Load Elute 4. Elute with Mobile Phase & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions & Evaporate Solvent Analyze->Combine End Pure Product Combine->End Adjust->TLC

Caption: Flash Column Chromatography Workflow.

Q5: How do I determine the best mobile phase (eluent) for my column? My TLC shows several spots.

A: The best conditions for column chromatography are determined by running analytical Thin Layer Chromatography (TLC) first.[6] A good separation is usually achieved when the target compound has an Rf value of approximately 0.3 to 0.4.[6]

Protocol: TLC Method Development

  • Prepare a Stock Solution: Dissolve a small amount of your crude product in a volatile solvent like DCM or ethyl acetate.

  • Choose a Starting Solvent System: Based on the literature, a good starting point for this compound is 20% ethyl acetate in hexane (Rf reported as 0.4).[1]

  • Spot and Develop: Spot your stock solution onto a silica gel TLC plate and develop it in a chamber with your chosen solvent system.

  • Visualize and Analyze: Visualize the spots under UV light.

    • If the target Rf is too high (>0.5): Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate).

    • If the target Rf is too low (<0.2): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

    • If spots are not well-separated: Try a different solvent system, for example, DCM/hexane or Toluene/acetone, to alter the selectivity.

Q6: My separation on the column is poor, and all my fractions are mixed. What went wrong?

A: This is a common and frustrating problem. Several factors can lead to poor separation on a column.[7]

Troubleshooting Poor Separation:

  • Improper Column Packing: Air bubbles or channels in the silica gel bed will ruin separation.[6] Always pack the column using a slurry method and ensure the bed is uniform and level by gently tapping the column. Add a layer of sand on top to protect the silica surface.[6]

  • Sample Band was too Wide: The sample must be loaded onto the column in the narrowest possible band. Dissolve your crude product in a minimal amount of the eluent or a more polar solvent. For less soluble compounds, "dry loading" is superior: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[7]

  • Overloading the Column: There is a limit to how much compound a column can separate. As a rule of thumb, use at least 30-50g of silica for every 1g of crude mixture, depending on the difficulty of the separation.

  • Compound Degradation: Your compound might be unstable on silica gel. You can test this by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, degradation is occurring. In this case, you can use deactivated silica (e.g., by adding 1% triethylamine to the eluent) or switch to a different stationary phase like alumina.[7]

Protocol: Flash Column Chromatography

  • Preparation: Select a column of appropriate size. A plug of cotton or glass wool is placed at the bottom to support the packing.[6]

  • Packing: Half-fill the column with your chosen non-polar eluent (e.g., hexane). Prepare a slurry of silica gel in the same eluent. Pour the slurry into the column, open the stopcock to drain excess solvent, and gently tap the column to pack the silica evenly.[6] Once settled, add a protective layer of sand (0.5 cm).

  • Loading: Drain the solvent until it is just level with the sand. Carefully load your sample (dissolved in minimal solvent or dry-loaded).

  • Elution: Carefully add the mobile phase, ensuring not to disturb the sand layer. Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Section 4: Purity Assessment

Q7: How do I confirm the purity and identity of my final product?

A: After purification, you must verify the purity and confirm the structure of your compound.

  • TLC: Run a TLC with your purified product alongside the crude material. The purified sample should show a single spot.

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The reported ¹H NMR spectrum for this compound is: (400 MHz, DMSO-d₆): δ 7.79 (d, J=4.4 Hz, 1H), 7.38 (d, J=4.0 Hz, 1H), 2.97-2.92 (m, 2H), 1.07 (t, J=7.2 Hz, 3H).[1]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The calculated mass for C₇H₇BrOS is 217.94 g/mol .[1]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

References

  • University of California, Davis. (n.d.). Column Chromatography. Chem 124/125 Lab Manual. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Kavitha, H. D., et al. (2013). (2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1803. [Link]

  • MDPI. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 24(15), 2748. [Link]

  • RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(57), 32675–32712. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

Sources

removing unreacted starting materials from 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 1-(5-bromothiophen-2-yl)propan-1-one, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities are unreacted starting materials from the Friedel-Crafts acylation reaction, namely 2-bromothiophene and residual acylating agent (propanoyl chloride or propanoic anhydride).[1] Byproducts from side reactions, such as polyacylated thiophenes, may also be present, though typically in smaller amounts.

Q2: What is the initial step I should take to assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the recommended first step. It is a quick and inexpensive method to visualize the number of components in your crude mixture and to get an initial idea of the separation difficulty. A good starting solvent system for TLC is a mixture of hexane and ethyl acetate.[2][3]

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification technique depends on the scale of your reaction and the nature of the impurities. The most common and effective methods are:

  • Flash Column Chromatography: Excellent for separating compounds with different polarities, such as the product from the less polar 2-bromothiophene starting material.[2][4]

  • Recrystallization: A powerful technique for removing small amounts of impurities, provided a suitable solvent can be found.[1][5]

  • Distillation (under reduced pressure): Can be effective if the boiling points of the product and impurities are significantly different. However, given the relatively high boiling point of the product, this method may not be suitable for thermally sensitive compounds.

Q4: How can I visualize the spots on my TLC plate?

A4: Since this compound and its starting material, 2-bromothiophene, are aromatic and contain a ketone functional group, they can be visualized using several methods:

  • UV Light (254 nm): A non-destructive method where the compounds will appear as dark spots against a fluorescent background.[6][7]

  • Iodine Vapor: A semi-destructive method where the plate is exposed to iodine vapor, which has a high affinity for aromatic compounds.[6][8]

  • Staining Agents:

    • Potassium Permanganate Stain: A general stain for oxidizable functional groups.[9]

    • p-Anisaldehyde Stain: Can be effective for visualizing ketones and aldehydes.

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: A specific stain for aldehydes and ketones, which will appear as yellow to orange spots.[6][9]

Troubleshooting Purification Challenges

This section provides a more in-depth look at common issues encountered during the purification of this compound and offers targeted solutions.

Troubleshooting Workflow

purification_troubleshooting start Crude Product Analysis (TLC) check_purity Are starting materials present? start->check_purity column_chromatography Perform Flash Column Chromatography check_purity->column_chromatography Yes recrystallization Attempt Recrystallization check_purity->recrystallization Minor Impurities pure_product Pure Product column_chromatography->pure_product optimize_tlc Optimize TLC Solvent System column_chromatography->optimize_tlc Poor Separation recrystallization->pure_product optimize_tlc->column_chromatography

Caption: A simplified workflow for troubleshooting the purification of this compound.

Column Chromatography Issues

Q: My product and the 2-bromothiophene starting material are not separating well on the column. What should I do?

A: This is a common issue and is usually related to the polarity of the eluent. 2-bromothiophene is significantly less polar than the ketone product.

  • Scientific Rationale: In normal-phase chromatography with silica gel (a polar stationary phase), less polar compounds travel faster (have a higher Rf value) than more polar compounds. If your eluent is too polar, both compounds will travel quickly up the column with little separation. If it's not polar enough, both will remain at the baseline.

  • Solution:

    • Optimize the Solvent System with TLC: Before running the column, experiment with different ratios of hexane and ethyl acetate on a TLC plate. A good starting point is 20% ethyl acetate in hexane, which should give the product an Rf of around 0.4.[3] Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.[2]

    • Use a Gradient Elution: Start with a low polarity eluent (e.g., 100% hexane or 5% ethyl acetate in hexane) to first elute the non-polar 2-bromothiophene. Once the starting material has been collected, gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute your more polar product.[10]

Q: I've run my column, but my fractions are still impure. What went wrong?

A: Several factors could be at play here:

  • Scientific Rationale: Proper column packing is crucial for achieving good separation. Channels or cracks in the silica gel create pathways for the sample to travel through without interacting with the stationary phase, leading to poor separation. Overloading the column with too much crude product will result in broad, overlapping bands.

  • Solutions:

    • Column Packing: Ensure your silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[2]

    • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[2]

    • Column Overloading: A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.[2]

Recrystallization Challenges

Q: I'm having trouble finding a suitable solvent for recrystallization. What are some good options?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Scientific Rationale: This temperature-dependent solubility differential allows the compound to dissolve when hot and then crystallize out upon cooling, leaving the impurities behind in the solution.

  • Suggested Solvents:

    • Ethanol or Methanol: These are often good starting points for recrystallizing aromatic ketones.[11][12]

    • Hexane or Heptane: Given that the product is a solid, these non-polar solvents might be suitable, especially if the impurities are more polar.[13][14]

    • Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be employed. For example, dissolve the crude product in a small amount of a "good" solvent (like dichloromethane or ethyl acetate) at room temperature, and then slowly add a "poor" solvent (like hexane or heptane) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[5][15]

Q: My product is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.

  • Scientific Rationale: The compound separates as a liquid instead of a solid. This is often an indication that the boiling point of the solvent is too high or that the solution is cooling too rapidly.

  • Solutions:

    • Use a Lower-Boiling Solvent: If possible, switch to a recrystallization solvent with a lower boiling point.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing a mixture of 20% ethyl acetate in hexane.[3]

    • Visualize the plate under UV light and/or with an appropriate stain. The product should have an Rf value of approximately 0.4.[3] Adjust the solvent system if necessary to achieve an Rf between 0.2 and 0.4.[2]

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 5% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the surface.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel.

    • Begin eluting with the less polar solvent, collecting fractions.

    • Monitor the fractions by TLC.

    • Once the less polar impurities (e.g., 2-bromothiophene) have been eluted, increase the polarity of the eluent (e.g., to 20% ethyl acetate in hexane) to elute the desired product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential recrystallization solvent (e.g., ethanol, hexane).

    • Observe the solubility at room temperature. If it is insoluble, gently heat the test tube.

    • The ideal solvent will dissolve the compound when hot but not at room temperature.

    • Allow the heated solution to cool to see if crystals form.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid just dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove any insoluble impurities or the charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₇H₇BrOS219.10291.2Not available
2-BromothiopheneC₄H₃BrS163.03149-151-10
Propanoyl chlorideC₃H₅ClO92.5280-94

(Data sourced from PubChem and other chemical suppliers)[2][11][15][16][17][18][19][20]

Visualizing the Logic: Purification Strategy

purification_strategy cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_column_workflow Column Chromatography Workflow cluster_recrystal_workflow Recrystallization Workflow TLC TLC Analysis (e.g., 20% EtOAc/Hexane) Impurity_ID Identify Spots: - 2-Bromothiophene (Higher Rf) - Product (Lower Rf) TLC->Impurity_ID Column Column Chromatography (Good for large amounts & significant impurity) Impurity_ID->Column Recrystal Recrystallization (Good for small amounts & minor impurities) Impurity_ID->Recrystal Solvent_Opt Optimize Eluent via TLC (Target Rf for product ~0.3) Column->Solvent_Opt Solvent_Screen Screen Solvents (e.g., Ethanol, Hexane, Mixtures) Recrystal->Solvent_Screen Gradient Use Gradient Elution: 1. Low polarity (elute 2-bromothiophene) 2. Higher polarity (elute product) Solvent_Opt->Gradient Fraction_Analysis Analyze Fractions by TLC Gradient->Fraction_Analysis Hot_Filtration Hot Filtration (optional) Solvent_Screen->Hot_Filtration Slow_Cooling Slow Cooling & Crystallization Hot_Filtration->Slow_Cooling

Caption: A flowchart outlining the strategic approach to purifying this compound.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. (n.d.). Aroon Chande. Retrieved from [Link]

  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Experiment 14: Friedel-Crafts Acylation. (2011, August 2). [Video]. YouTube. Retrieved from [Link]

  • Rf value for TLC. (2020, January 19). Reddit. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. (2022, May 26). The Journal of Organic Chemistry. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Retrieved from [Link]

  • Separation of 2-Acetylbenzo[b]thiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • 2-Bromothiophene. (n.d.). Wikipedia. Retrieved from [Link]

  • Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. (n.d.). Retrieved from [Link]

  • Friedel Crafts Acylation. (n.d.). Scribd. Retrieved from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • CHEM 2219: Exp. #1 Thin Layer Chromatography (TLC). (n.d.). CDN. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]

  • 6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. Retrieved from [Link]

  • 1-(THIOPHEN-2-YL)ETHAN-1-ONE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • 1-(Thiophen-2-yl)ethan-1-one--ethene (1/1). (n.d.). PubChem. Retrieved from [Link]

  • Bromination of ketones with H2O2–HBr “on water”. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino... (n.d.). Google Patents.
  • 9-(Thiophen-2-yl)-8,9-dihydro-3H-pyrazolo[4,3-f]quinolin-7(6H). (n.d.). NIH. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 1-(5-BROMO-BENZOTHIOPHEN-3-YL)-PROPAN-1-ONE (CAS No. 353487-39-5) Suppliers. (n.d.). Retrieved from [Link]

Sources

characterization of impurities in 1-(5-bromothiophen-2-yl)propan-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis and impurity characterization of 1-(5-bromothiophen-2-yl)propan-1-one. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific principles to empower you in your experimental work.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the adage "the process is the product" holds profound truth. The safety and efficacy of an active pharmaceutical ingredient (API) are inextricably linked to its purity.[1] Impurities, even in trace amounts, can alter a drug's pharmacology, toxicology, and stability.[][3] Therefore, the systematic identification, quantification, and control of impurities is a non-negotiable aspect of API manufacturing and regulatory filing.[4][5]

The synthesis of this compound, a key intermediate in medicinal chemistry, typically involves a Friedel-Crafts acylation.[6][7] While effective, this reaction is prone to side reactions that can generate a complex impurity profile.[8] This guide provides a framework for anticipating, identifying, and mitigating these impurities.

This section addresses specific issues you may encounter during the synthesis and analysis of this compound.

Question 1: My reaction is complete by TLC, but the final yield is low and I see multiple unknown spots in my crude HPLC. What are the likely side-products?

Answer:

Low yield and multiple products in a Friedel-Crafts acylation of 2-bromothiophene often point to issues with regioselectivity and over-acylation. The primary reaction involves the electrophilic substitution of a propionyl group onto the electron-rich thiophene ring.[9][10]

Causality and Potential Impurities:

  • Positional Isomers: The thiophene ring has two non-equivalent positions for acylation (C3, C4, C5). While the C5 position is strongly favored due to the directing effect of the sulfur atom and the bromine at C2, acylation can occur at other positions, leading to isomeric impurities. The most common isomer would be 1-(5-bromo-thiophen-3-yl)propan-1-one . The formation of isomers is a known challenge in the acylation of substituted thiophenes.[11]

  • Di-acylation: Although the first acyl group deactivates the ring towards further electrophilic substitution, under harsh conditions (e.g., excess catalyst, high temperature), a second propionyl group can be added.[7][8] This would result in di-propionylated bromothiophene species.

  • Unreacted Starting Materials: Incomplete reactions will leave residual 2-bromothiophene and propionyl chloride/propionic anhydride .

  • Hydrolysis/Degradation: The thiophene ring can be susceptible to degradation under strongly acidic conditions. Furthermore, propionyl chloride is highly moisture-sensitive and can hydrolyze to propionic acid, which can complicate the reaction and purification.

Workflow for Identification of Side-Products

cluster_0 Impurity Identification Workflow crude Crude Reaction Mixture (Low Yield, Multiple Peaks) lcms HPLC-MS Analysis crude->lcms mass Obtain Molecular Weight (m/z) for each peak lcms->mass iso Isolate Impurity (Preparative HPLC) mass->iso If peak > 0.10% nmr Structural Elucidation (1H, 13C, 2D NMR) iso->nmr id Confirm Impurity Structure (e.g., Positional Isomer) nmr->id cluster_main Synthesis of this compound SM1 2-Bromothiophene Prod This compound (Target Product) SM1->Prod Friedel-Crafts Acylation Imp3 Unreacted 2-Bromothiophene SM1->Imp3 Incomplete Reaction SM2 Propionyl Chloride SM2->Prod Friedel-Crafts Acylation Cat AlCl₃ (Catalyst) Cat->Prod Friedel-Crafts Acylation Imp1 1-(5-bromothiophen-3-yl)propan-1-one (Positional Isomer) Prod->Imp1 Side Reaction (Poor Regioselectivity) Imp2 Di-acylated Product Prod->Imp2 Side Reaction (Over-acylation)

Sources

challenges in the scale-up of 1-(5-bromothiophen-2-yl)propan-1-one production

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in the development of novel pharmaceuticals and agrochemicals, 1-(5-bromothiophen-2-yl)propan-1-one is crucial for the synthesis of various bioactive molecules.[1] Its production, commonly achieved via a Friedel-Crafts acylation of 2-bromothiophene, presents unique challenges when transitioning from bench-scale synthesis to large-scale manufacturing.[2][3]

This technical support guide, designed for researchers, chemists, and process development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this critical synthesis. Our focus is on anticipating problems, understanding the underlying chemical principles, and providing robust, field-tested solutions.

Core Synthesis Overview: The Friedel-Crafts Acylation

The primary route to this compound is the electrophilic aromatic substitution reaction between 2-bromothiophene and an acylating agent, typically propionyl chloride or propionic anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[4][5] The acylium ion, formed from the reaction of the acyl halide and the Lewis acid, acts as the electrophile.[6][7]

cluster_reagents Reagent Preparation cluster_reaction Reaction & Quench cluster_workup Work-up & Purification reagent1 2-Bromothiophene addition Slow Addition of 2-Bromothiophene (Temp Control is Critical) reagent1->addition reagent2 Propionyl Chloride complex Form Acylium Ion Complex (AlCl₃ + Propionyl Chloride) Highly Exothermic reagent2->complex catalyst Anhydrous AlCl₃ catalyst->complex solvent Anhydrous Solvent (e.g., 1,2-dichloroethane) complex->addition reaction Friedel-Crafts Acylation (Stir at RT overnight) addition->reaction quench Controlled Quench (Ice / aq. HCl) reaction->quench extract Solvent Extraction (e.g., DCM) quench->extract wash Aqueous Washes (e.g., NaHCO₃, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

Section 1: Reaction Execution & Yield Optimization

Question: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes and how can I fix this?

Answer: Low yield or incomplete conversion in a Friedel-Crafts acylation is a common problem, especially during scale-up. The root cause often traces back to the deactivation of the Lewis acid catalyst or suboptimal reaction conditions.

Causality & Solution Workflow:

cluster_causes Potential Causes cluster_solutions Solutions & Protocols start Low Yield or Incomplete Conversion cause1 Moisture Contamination start->cause1 Is the system scrupulously dry? cause2 Poor AlCl₃ Quality start->cause2 Is the catalyst active? cause3 Incorrect Stoichiometry start->cause3 Is stoichiometry correct? cause4 Poor Temperature Control start->cause4 Was the exotherm controlled? sol1 Ensure Anhydrous Conditions: - Flame-dry glassware. - Use anhydrous grade solvents. - Handle AlCl₃ under inert gas. cause1->sol1 sol2 Verify Catalyst Activity: - Use a new, unopened bottle of AlCl₃. - Perform a small-scale test reaction. cause2->sol2 sol3 Optimize Stoichiometry: - Use ≥1.1 equivalents of AlCl₃. - Both substrate and product complex with the catalyst. cause3->sol3 sol4 Implement Strict Temp Control: - Use a chiller for additions below 5°C. - Monitor internal reaction temp, not just the bath. cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

Detailed Protocols:

  • Ensuring Anhydrous Conditions: Aluminum chloride reacts vigorously with water, rendering it inactive.[7] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and assembled while hot under an inert atmosphere (Nitrogen or Argon). Use only anhydrous grade solvents.

  • Catalyst Stoichiometry: A stoichiometric amount of AlCl₃ is required because both the starting acyl chloride and the resulting ketone product form stable complexes with the Lewis acid.[4] This complexation deactivates the product towards further acylation, which is advantageous.[6] A common mistake is using a catalytic amount. For successful scale-up, a slight excess (1.1-1.2 equivalents) is recommended to account for any minor atmospheric moisture or impurities.

Table 1: Recommended Reaction Parameters (Lab-Scale)

Reagent Molar Eq. Typical Amount (for 30g 2-Bromothiophene) Notes
2-Bromothiophene 1.0 30 g (184 mmol) Starting material
Propionyl Chloride 1.0-1.1 17.0-18.7 g (184-202 mmol) Acylating agent
Aluminum Chloride (AlCl₃) 1.1-1.2 27.0-29.5 g (202-221 mmol) Lewis acid catalyst, must be anhydrous[2]
1,2-Dichloroethane (EDC) - 300 mL Anhydrous solvent
Temperature
Initial Complexation 0°C - Control the initial exotherm
Reaction Room Temp - Typically stirred overnight[2]

| Typical Yield | | ~95% | Reported under optimized conditions[2] |

Question: I am observing significant side product formation. What are these impurities and how can I prevent them?

Answer: While Friedel-Crafts acylation is generally regioselective, side products can arise from several sources, particularly if reaction parameters are not tightly controlled.

  • Primary Cause: Temperature Excursions: The initial complexation of AlCl₃ with propionyl chloride is highly exothermic.[7] If this is not controlled, localized heating can lead to decomposition or side reactions. Similarly, poor temperature control during the addition of 2-bromothiophene can cause issues.

    • Solution: Always pre-cool the solvent/AlCl₃ slurry to 0°C before slowly adding the propionyl chloride. Maintain this temperature throughout the addition. Use a properly sized cooling bath or a jacketed reactor for large-scale operations and monitor the internal reaction temperature.[8]

  • Secondary Cause: Impure Starting Materials: Impurities in the 2-bromothiophene or propionyl chloride can lead to a complex impurity profile.

    • Solution: Verify the purity of starting materials by GC or NMR before beginning the reaction. If necessary, distill the 2-bromothiophene and propionyl chloride.

Section 2: Scale-Up, Work-up, and Purification

Question: The reaction work-up is difficult to manage at a larger scale, especially the quenching step. How can I perform this safely and efficiently?

Answer: The quenching of the AlCl₃ complex is one of the most hazardous aspects of this process at scale. The procedure involves hydrolyzing the aluminum complexes and protonating the product.[9] This is extremely exothermic and releases HCl gas.

Recommended Scale-Up Quenching Protocol:

  • Prepare Quench Vessel: In a separate, appropriately sized reactor, prepare a mixture of crushed ice and concentrated hydrochloric acid (approx. 25g ice and 15mL conc. HCl per 0.05 mol of starting material).[7] Ensure this vessel has efficient stirring and cooling capabilities.

  • Reverse Addition: Slowly and carefully transfer the completed reaction mixture into the stirred ice/HCl slurry. Never add water or ice to the reaction mixture. This reverse addition allows the large volume of the quench solution to absorb the heat generated.

  • Temperature Monitoring: Monitor the temperature of the quench vessel throughout the addition, keeping it below 20-25°C. Adjust the addition rate as needed.

  • Ventilation: Ensure the process is conducted in a well-ventilated fume hood or reactor to handle the HCl gas that evolves.

Question: I'm struggling to purify the final product. Column chromatography is not viable for my scale. What are the best practices for recrystallization?

Answer: The crude product, this compound, is typically an oily or brownish solid.[2] Recrystallization is the most economical method for purification at scale. The key is selecting an appropriate solvent system.

Troubleshooting Recrystallization:

  • Problem: Product "oils out" instead of crystallizing.

    • Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the product/impurity mixture.

    • Solution: Use a more dilute solution or switch to a lower-boiling point solvent. Cool the solution much more slowly to encourage crystal lattice formation. Seeding with a small, pure crystal can be highly effective.[10]

  • Problem: Low recovery after recrystallization.

    • Cause: The product has significant solubility in the chosen solvent even at low temperatures.

    • Solution: Use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a small amount of the good solvent to redissolve the solid and then allow it to cool slowly.

Table 2: Potential Solvents for Recrystallization

Solvent / System Properties & Rationale Potential Issues
Hexane / Ethyl Acetate A common non-polar/polar system. Dissolve in minimal hot EtOAc, then add hexanes.[2] Finding the correct ratio can require experimentation.
Isopropanol / Water Dissolve in hot isopropanol, then slowly add water. Can lead to oiling out if water is added too quickly.

| Methanol | Product may have moderate solubility. Good for removing non-polar impurities. | May require cooling to very low temperatures (-20°C) for good recovery. |

Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid besides aluminum chloride? A1: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc oxide (ZnO) have been used in Friedel-Crafts acylations, sometimes under milder or solvent-free conditions.[4] However, AlCl₃ is the most common and often most effective for this specific transformation. Any change in catalyst would require significant process re-optimization.

Q2: What are the primary safety concerns for this process at scale? A2: The primary safety concerns are:

  • Exothermic Reactions: Both the initial catalyst complexation and the final quench are highly exothermic and require careful thermal management.[7][8]

  • Corrosive Reagents: Aluminum chloride, propionyl chloride, and the generated HCl are corrosive and moisture-sensitive.[7] Appropriate personal protective equipment (PPE) and engineering controls (fume hoods, sealed reactors) are mandatory.

  • Solvent Hazards: 1,2-dichloroethane is a commonly used solvent but is a suspected carcinogen. Consider alternative solvents if your facility's EHS standards require it, but be aware this will necessitate re-optimizing the reaction.

Q3: The TLC analysis shows the reaction is complete, but the isolated yield is still low. Where could my product be going? A3: If the reaction has gone to completion, product loss is occurring during the work-up and purification stages.

  • Emulsions: During the aqueous extraction, stable emulsions can form, trapping product in the interface. Try adding brine to break the emulsion.

  • Incomplete Extraction: Ensure you are using an adequate volume of extraction solvent and performing multiple extractions (e.g., 3 x volume).

  • Loss During Recrystallization: As discussed, significant product can remain in the mother liquor if the solvent system is not optimized. Concentrate the mother liquor and attempt a second-crop recrystallization.

References
  • Vertex AI Search. 1-(5-BROMO-THIOPHEN-2-YL)-PROPAN-1-ONE synthesis - ChemicalBook.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • NROChemistry. Friedel-Crafts Reactions. Available from: [Link]

  • Cazes, A. et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • Curriculum Press. Organic Synthesis Routes. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • ResearchGate. Large‐Scale Synthesis. Available from: [Link]

  • ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Available from: [Link]

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preventing polysubstitution in the acylation of 2-bromothiophene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving High Selectivity and Preventing Polysubstitution

Welcome to the technical support guide for the acylation of 2-bromothiophene. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on substituted thiophene rings. The Friedel-Crafts acylation is a cornerstone of C-C bond formation, yet achieving high yields of the desired mono-acylated product without the formation of polysubstituted byproducts requires careful control over reaction parameters. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the acylation of 2-bromothiophene.

Q1: Why is polysubstitution generally less of a concern in Friedel-Crafts acylation compared to alkylation?

The key difference lies in the electronic nature of the group being added to the aromatic ring. In Friedel-Crafts alkylation, an electron-donating alkyl group is introduced, which activates the aromatic ring, making it more nucleophilic and thus more reactive than the starting material.[1][2] This increased reactivity promotes further alkylation, often leading to a mixture of polysubstituted products.[1]

Conversely, Friedel-Crafts acylation introduces an electron-withdrawing acyl group. This acyl group deactivates the aromatic ring, making the mono-acylated product significantly less reactive than the initial substrate.[1][3] This deactivation effectively prevents further acylation under standard conditions, leading to a much cleaner, monosubstituted product.[1][4]

Q2: What is the expected regioselectivity for the acylation of 2-bromothiophene?

For the thiophene ring, electrophilic substitution is highly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). This is because the carbocation intermediate formed by attack at the 2-position is more stable, as the positive charge can be delocalized over more atoms through resonance, including the sulfur atom.[5][6][7] The intermediate from attack at the 2-position can be described by three resonance structures, whereas attack at the 3-position yields a less stable intermediate with only two resonance structures.[5][6][7]

In 2-bromothiophene, the C2 position is already substituted. The bromine atom is a deactivating group but is an ortho-, para- director. In the context of the thiophene ring, this directs the incoming electrophile to the C5 position (para to the bromine). Therefore, the major product of a mono-acylation reaction on 2-bromothiophene is 5-acyl-2-bromothiophene .

Q3: How does the Lewis acid catalyst influence the reaction and help prevent polysubstitution?

In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃, SnCl₄) plays a dual role. Firstly, it activates the acylating agent (an acyl chloride or anhydride) to generate the highly electrophilic acylium ion. Secondly, a stoichiometric amount of the Lewis acid is often required because it forms a stable complex with the ketone product.[1][3] This complexation further deactivates the aromatic ring, providing an additional electronic barrier to a second acylation reaction.[1] The catalyst is then regenerated during the aqueous workup step.

Troubleshooting Guide

Even with the inherent selectivity of acylation, experimental conditions can sometimes lead to undesirable outcomes. This section addresses common problems and provides actionable solutions.

Problem 1: Significant formation of di-acylated byproduct is observed.
Potential Cause Explanation Solution
Harsh Reaction Conditions High reaction temperatures provide the necessary activation energy for the deactivated mono-acylated product to undergo a second substitution.[1]Lower the reaction temperature. Conduct the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to decrease the rate of the second acylation.[1][3] Monitor the reaction progress closely via TLC or GC to avoid unnecessarily long reaction times.
Incorrect Stoichiometry A significant excess of the acylating agent and/or Lewis acid can drive the reaction towards polysubstitution, overcoming the deactivation of the initial product.[1][3]Adjust Stoichiometry. Use a 1:1 molar ratio of 2-bromothiophene to the acylating agent. Ensure the Lewis acid is not in large excess (typically 1.0 to 1.2 equivalents is sufficient).[1][3]
Highly Reactive Acylating Agent More reactive acylating agents, such as acyl chlorides, can be less selective.Use a Less Reactive Acylating Agent. Consider using an acid anhydride instead of a more reactive acyl chloride.[1] This can provide a more controlled reaction.
Choice of Lewis Acid Stronger Lewis acids (e.g., AlCl₃) can lead to higher reactivity and potentially more side products.Use a Milder Lewis Acid. Consider screening milder Lewis acids such as SnCl₄ or ZnCl₂.[7] In some cases, solid acid catalysts like zeolites can offer high selectivity.[8][9]
Problem 2: Low conversion of 2-bromothiophene.
Potential Cause Explanation Solution
Sub-optimal Reaction Temperature The reaction temperature may be too low to overcome the activation energy for the reaction.Gradually Increase Temperature. While high temperatures can cause polysubstitution, very low temperatures may stall the reaction. If conversion is low at 0 °C, allow the reaction to slowly warm to room temperature and monitor its progress.
Catalyst Inactivity Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water present will quench the catalyst.[10]Ensure Anhydrous Conditions. All glassware must be thoroughly oven-dried or flame-dried. Use anhydrous solvents and high-purity, freshly opened reagents.
Insufficient Catalyst In acylation, the Lewis acid complexes with the product ketone. If less than a stoichiometric amount is used, there may not be enough free catalyst to drive the reaction to completion.Use Stoichiometric Catalyst. Ensure at least 1.0 equivalent of the Lewis acid is used relative to the limiting reagent.[4]
Problem 3: Formation of colored byproducts or charring.
Potential Cause Explanation Solution
Reaction Temperature Too High The reactants, products, or even the solvent may be decomposing at the reaction temperature, leading to polymerization or charring.[3]Reduce Temperature. Conduct the reaction at or below room temperature, or even at 0 °C.[3]
Order of Addition Adding the substrate to a pre-formed, highly reactive acylium ion complex can lead to localized heating and side reactions.Control the Addition. Add the acylating agent dropwise to a cooled mixture of the 2-bromothiophene and Lewis acid in the solvent. This maintains a low concentration of the active electrophile.

Visualizing the Process

To better understand the chemical transformations and decision-making process, the following diagrams are provided.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl Acyl Chloride (R-COCl) Acylium Acylium Ion [R-C≡O]⁺ + AlCl₄⁻ AcylCl->Acylium Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Acylium Intermediate Sigma Complex (Wheland Intermediate) Acylium->Intermediate Thiophene 2-Bromothiophene Thiophene->Intermediate Attack at C5 ProductComplex Product-Catalyst Complex Intermediate->ProductComplex Loss of H⁺ FinalProduct 5-Acyl-2-Bromothiophene ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts acylation on 2-bromothiophene.

G Start Start: Acylation of 2-Bromothiophene CheckPurity Analyze Crude Product (TLC, GC/MS) Start->CheckPurity HighPurity High Yield of Mono-acylated Product CheckPurity->HighPurity Clean Reaction LowPurity Polysubstitution or Low Conversion CheckPurity->LowPurity Side Products Troubleshoot Troubleshooting LowPurity->Troubleshoot AdjustStoichiometry Adjust Stoichiometry (1:1 Substrate:Acylating Agent) Troubleshoot->AdjustStoichiometry Excess Reagents? LowerTemp Lower Reaction Temperature (e.g., 0 °C) Troubleshoot->LowerTemp High Temp? ChangeReagent Consider Milder Acylating Agent or Lewis Acid Troubleshoot->ChangeReagent Harsh Reagents? ReRun Re-run Experiment & Re-analyze AdjustStoichiometry->ReRun LowerTemp->ReRun ChangeReagent->ReRun

Caption: Workflow for troubleshooting polysubstitution.

Experimental Protocol: Selective Mono-acetylation of 2-Bromothiophene

This protocol provides a reliable method for the synthesis of 2-acetyl-5-bromothiophene, minimizing the formation of di-acylated byproducts.

Objective: To achieve selective acylation at the C5 position of 2-bromothiophene.

Materials:

  • 2-Bromothiophene

  • Acetyl chloride (or Acetic Anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

Safety Precautions:

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Anhydrous AlCl₃ reacts violently with water. Handle with extreme care.

  • Acetyl chloride is corrosive and a lachrymator.[11]

  • DCM is a volatile solvent. Avoid inhalation.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation:

    • To the reaction flask, add anhydrous aluminum chloride (1.1 eq.).

    • Add anhydrous DCM to the flask to create a slurry.

    • Cool the resulting suspension to 0 °C in an ice bath with stirring.

    • In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 eq.) and acetyl chloride (1.0 eq.) in anhydrous DCM.

  • Reaction:

    • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice in a large beaker.

    • Transfer the mixture to a separatory funnel. Add a small amount of concentrated HCl to dissolve any aluminum salts.[3]

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[3]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the desired 2-acetyl-5-bromothiophene.

References

  • BenchChem. (2025). Minimizing Polysubstitution in Friedel-Crafts Reactions.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Chemistry Stack Exchange. (2017).
  • ECHEMI. (n.d.).
  • Organic Reaction Mechanism. (n.d.). Friedel-Crafts Reaction.
  • TSI Journals. (2014).
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Powerful pawar(Teach India). (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube.
  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(43), 37031-37038.
  • Chad's Prep. (2021). 18.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3-Bromothiophene: Established Methods vs. Novel Approaches.
  • University of California, Santa Cruz. (n.d.).

Sources

troubleshooting guide for the synthesis of 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the synthesis of 1-(5-bromothiophen-2-yl)propan-1-one. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure your synthetic success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the synthesis of this compound, a common intermediate in pharmaceutical chemistry. The primary synthetic route is the Friedel-Crafts acylation of 2-bromothiophene with propionyl chloride or propionic anhydride.[1][2]

Problem 1: Low or No Product Yield

The most common issue is a disappointing yield. This can stem from several factors, from reagent quality to reaction conditions.

Causality Analysis:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.[2]

  • Insufficient Activation: The thiophene ring is less reactive than benzene in Friedel-Crafts acylations.[3] Inadequate catalyst amount or poor quality will fail to sufficiently activate the substrate.[4]

  • Substrate Purity: Impurities in the 2-bromothiophene, such as other thiophene derivatives, can compete in the reaction, leading to a lower yield of the desired product.

  • Reaction Temperature: Friedel-Crafts acylations are temperature-sensitive. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can promote side reactions and decomposition.[5]

Step-by-Step Solutions:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly opened or properly stored anhydrous solvents. Solvents can be dried using molecular sieves.

    • Handle the Lewis acid catalyst in a glovebox or under a nitrogen atmosphere to minimize exposure to moisture.

  • Verify Reagent Quality:

    • Use high-purity 2-bromothiophene and propionyl chloride/anhydride. If necessary, purify the starting materials by distillation.

    • Perform a quality check of the Lewis acid. For example, a small amount of AlCl₃ should fume in moist air.

  • Optimize Reaction Conditions:

    • Catalyst Loading: A stoichiometric amount of the Lewis acid is typically required because both the acylating agent and the ketone product can form complexes with it.[6][7] A typical starting point is 1.1 to 1.3 equivalents. If the yield is low, consider a slight increase to 1.5 equivalents.

    • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC until the starting material is consumed.[1]

Logical Flow for Troubleshooting Low Yield:

low_yield start Low or No Yield Observed check_reagents Step 1: Verify Reagent & Solvent Quality Are they anhydrous and pure? start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions Correct stoichiometry and temperature? check_reagents->check_conditions Reagents OK sub_reagents Action: Use fresh, anhydrous reagents and solvents. Purify if necessary. check_reagents->sub_reagents No check_workup Step 3: Analyze Work-up Procedure Was the product lost during extraction or purification? check_conditions->check_workup Conditions OK sub_conditions Action: Optimize catalyst loading and temperature profile. Monitor with TLC/GC. check_conditions->sub_conditions No success Problem Resolved check_workup->success Work-up OK sub_workup Action: Review extraction pH and solvent choice. Check for emulsion formation. check_workup->sub_workup No sub_reagents->check_conditions sub_conditions->check_workup sub_workup->success

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Products (Impurity Profile)

The appearance of unexpected spots on a TLC plate or peaks in a GC trace indicates the formation of side products.

Causality Analysis:

  • Isomer Formation: Friedel-Crafts acylation of 2-substituted thiophenes can potentially yield two isomers. While acylation at the 5-position is strongly preferred for 2-bromothiophene due to electronic and steric effects, harsh reaction conditions can lead to the formation of the 4-acyl isomer.[8][9] The intermediate carbocation formed by attack at the 2- (or 5-) position is better stabilized by resonance.[4][8]

  • Di-acylation: The product ketone is deactivated towards further electrophilic substitution, so di-acylation is generally not a major issue in Friedel-Crafts acylations.[7][10]

  • Decomposition: Thiophene rings are susceptible to degradation under strongly acidic conditions, especially at elevated temperatures, leading to tar formation.[11]

Step-by-Step Solutions:

  • Control Stoichiometry:

    • Use a slight excess of the 2-bromothiophene (e.g., 1.1 equivalents) relative to the propionyl chloride to ensure the complete consumption of the acylating agent.

  • Maintain Low Temperature:

    • Perform the addition of the acylating agent at 0 °C or even lower (e.g., -10 °C) to improve selectivity and reduce the formation of byproducts.

  • Purification Strategy:

    • If isomeric byproducts are formed, they can often be separated by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.[1]

    • Recrystallization from a suitable solvent (e.g., ethanol or hexane) can also be an effective method for purifying the desired product.

Data on Isomer Selectivity:

Lewis AcidTemperature (°C)SolventRatio of 5-acyl to 4-acyl isomer
AlCl₃25Dichloromethane>95:5
SnCl₄0Dichloromethane>98:2
TiCl₄-10Dichloromethane>99:1

This data is illustrative and based on typical outcomes for Friedel-Crafts acylations on similar substrates.

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid is best for this synthesis?

A1: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts acylations.[12] However, for sensitive substrates like thiophene, milder Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) can sometimes provide cleaner reactions with fewer byproducts.[4][13] The choice may depend on the specific reaction conditions and the desired purity of the final product.

Q2: How do I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a non-polar eluent system (e.g., 9:1 hexane:ethyl acetate). The product, being more polar than the starting material (2-bromothiophene), will have a lower Rf value. The reaction is complete when the spot corresponding to the 2-bromothiophene has disappeared.[1] Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q3: What is the best work-up procedure for this reaction?

A3: The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice or into cold, dilute hydrochloric acid. This will hydrolyze the Lewis acid-ketone complex.[6] The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. After drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filtering, the solvent can be removed under reduced pressure to yield the crude product.[1]

Q4: Can I use propionic acid instead of propionyl chloride or anhydride?

A4: Direct acylation with a carboxylic acid (propionic acid) is generally not possible under standard Friedel-Crafts conditions. The carboxylic acid will react with the Lewis acid to form a complex that is not sufficiently electrophilic to acylate the thiophene ring. Propionyl chloride or propionic anhydride are necessary as they are much more reactive acylating agents.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on literature precedents.[1] Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • 2-bromothiophene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane (EDC) or dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq) and anhydrous EDC.

  • Cool the mixture to 0 °C in an ice bath.

  • Add propionyl chloride (1.0 eq) dropwise to the stirred suspension and stir for 20 minutes at 0 °C.[1]

  • To this solution, add 2-bromothiophene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight, or until TLC analysis indicates the consumption of the starting material.[1]

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).[1]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.

Workflow Diagram:

synthesis_workflow reagents 1. Reagent Preparation 2-bromothiophene, propionyl chloride, AlCl3 in anhydrous EDC reaction 2. Reaction Mix reagents at 0°C, then warm to RT. Monitor by TLC. reagents->reaction workup 3. Quench & Extraction Pour into ice, extract with DCM, wash with NaHCO3 and brine. reaction->workup purification 4. Purification Dry, concentrate, and purify by column chromatography or recrystallization. workup->purification product Final Product | this compound purification->product

Caption: General workflow for the synthesis of this compound.

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved January 15, 2026, from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. (2017, April 30). Retrieved January 15, 2026, from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 29). Retrieved January 15, 2026, from [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. (n.d.). Retrieved January 15, 2026, from [Link]

  • Acylation of thiophene - Google Patents. (n.d.).
  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 - ResearchGate. (2025, August 7). Retrieved January 15, 2026, from [Link]

  • Acylation of thiophene - Google Patents. (n.d.).
  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. (2017, July 5). Retrieved January 15, 2026, from [Link]

  • Thiophene - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of the Reactivity of 1-(5-bromothiophen-2-yl)propan-1-one and 1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, thiophene scaffolds are of paramount importance, serving as key building blocks in pharmaceuticals, agrochemicals, and materials science.[1] The functionalization of the thiophene ring significantly influences its chemical behavior. This guide provides an in-depth comparison of the reactivity of two closely related thiophene derivatives: 1-(5-bromothiophen-2-yl)propan-1-one and 1-(thiophen-2-yl)propan-1-one. We will explore the electronic and steric effects of the bromo substituent and the propanoyl group, predict their influence on various reaction types, and propose experimental protocols for a systematic evaluation of their reactivity.

Structural and Electronic Considerations

The primary difference between the two molecules lies in the presence of a bromine atom at the 5-position of the thiophene ring in this compound. This substituent imparts distinct electronic properties that modulate the reactivity of the entire molecule.

  • 1-(thiophen-2-yl)propan-1-one: The thiophene ring is an aromatic system with electron-donating character due to the lone pairs on the sulfur atom.[1] The propanoyl group, being an acyl group, is a moderately deactivating, electron-withdrawing group that directs electrophilic aromatic substitution to the 5-position.[2]

  • This compound: The bromine atom at the 5-position introduces competing electronic effects. Halogens are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing in electrophilic aromatic substitution due to resonance electron donation. In this case, the 5-position is already substituted, and the bromine atom will influence the reactivity of the remaining positions on the thiophene ring and the propanoyl group. The electron-withdrawing nature of both the bromine and the propanoyl group will render the thiophene ring more electron-deficient compared to its non-brominated counterpart.

The interplay of these electronic factors is expected to result in significant differences in the reactivity of the two compounds in various chemical transformations.

Comparative Reactivity Analysis

We will now delve into a comparative analysis of the expected reactivity of these two compounds in several key reaction classes.

Electrophilic Aromatic Substitution

Thiophene undergoes electrophilic aromatic substitution preferentially at the 2- and 5-positions due to the superior stabilization of the cationic intermediate.[3] In the case of 1-(thiophen-2-yl)propan-1-one, the 2-position is occupied by the propanoyl group, which will direct incoming electrophiles to the 5-position.

For this compound, both the 2- and 5-positions are substituted. The presence of two deactivating groups (bromo and propanoyl) will significantly decrease the rate of electrophilic aromatic substitution compared to 1-(thiophen-2-yl)propan-1-one. Any further substitution would be expected to occur at the 3- or 4-positions, with the directing effects of the existing substituents influencing the regioselectivity.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on a thiophene ring typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.[4][5][6][7]

  • 1-(thiophen-2-yl)propan-1-one: This compound is unlikely to undergo SNAr reactions as it lacks a suitable leaving group and sufficient activation.

Cross-Coupling Reactions

The carbon-bromine bond in this compound provides a handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.

  • Suzuki-Miyaura Coupling: The bromo-substituted thiophene can be readily coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form 5-aryl- or 5-vinyl-substituted 2-propanoylthiophenes.[8][9][10][11][12]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine complex.[13][14][15][16][17]

These cross-coupling reactions are not possible with 1-(thiophen-2-yl)propan-1-one under standard conditions, highlighting a major difference in the synthetic utility of the two compounds.

Reactions at the Carbonyl Group

The reactivity of the propanoyl carbonyl group can also be influenced by the substituent on the thiophene ring. The electron-withdrawing bromine atom in this compound is expected to slightly increase the electrophilicity of the carbonyl carbon compared to the non-brominated compound. This could lead to a modest increase in the rate of nucleophilic addition reactions at the carbonyl group, such as reductions, Grignard reactions, and Wittig reactions.

Proposed Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical predictions outlined above, a series of comparative experiments should be conducted under identical conditions.

General Experimental Conditions

All reactions should be performed using dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be of high purity and dried according to standard procedures. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Product yields should be determined after purification by column chromatography or recrystallization.

Protocol 1: Comparative Nitration (Electrophilic Aromatic Substitution)

This experiment will compare the susceptibility of the two compounds to electrophilic attack.

dot

Caption: Workflow for comparative nitration.

  • Procedure:

    • In two separate flasks, dissolve 1 mmol of 1-(thiophen-2-yl)propan-1-one and 1 mmol of this compound in 5 mL of acetic anhydride at 0 °C.

    • To each flask, add a cooled mixture of 1.1 mmol of fuming nitric acid and 1.1 mmol of concentrated sulfuric acid dropwise, maintaining the temperature at 0 °C.

    • Allow the reactions to warm to room temperature and stir for a designated time (e.g., 2 hours), monitoring by TLC.

    • Quench the reactions by pouring them into ice-water and extract with ethyl acetate.

    • Wash the organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude products by column chromatography.

  • Analysis: Compare the reaction times and isolated yields of the nitrated products. It is expected that 1-(thiophen-2-yl)propan-1-one will react faster and give a higher yield of the 5-nitro derivative.

Protocol 2: Comparative Suzuki-Miyaura Coupling

This experiment will highlight the utility of the bromo-substituted compound in cross-coupling reactions.

dot

Caption: Workflow for Suzuki-Miyaura coupling.

  • Procedure:

    • To a flask containing 1 mmol of this compound, add 1.2 mmol of phenylboronic acid, 0.05 mmol of Pd(PPh₃)₄, and 2 mmol of sodium carbonate.

    • Add a 4:1:1 mixture of toluene/ethanol/water (10 mL).

    • Reflux the mixture for a designated time (e.g., 6 hours), monitoring by TLC.

    • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Control Experiment: Set up an identical reaction using 1-(thiophen-2-yl)propan-1-one.

  • Analysis: No reaction is expected for 1-(thiophen-2-yl)propan-1-one, while the bromo-substituted analogue should yield the coupled product.

Data Summary

The following table summarizes the predicted outcomes of the comparative reactivity studies:

Reaction Type1-(thiophen-2-yl)propan-1-oneThis compound
Electrophilic Aromatic Substitution Higher reactivity, substitution at the 5-position.Lower reactivity, substitution at the 3- or 4-position.
Nucleophilic Aromatic Substitution Unreactive.Reactive at the 5-position with a suitable nucleophile.
Suzuki-Miyaura Coupling Unreactive.Reactive, undergoes coupling at the 5-position.
Buchwald-Hartwig Amination Unreactive.Reactive, undergoes amination at the 5-position.
Reactions at the Carbonyl Group Baseline reactivity.Slightly enhanced reactivity due to the electron-withdrawing bromo group.

Conclusion

The presence of a bromine atom at the 5-position of the thiophene ring in this compound fundamentally alters its chemical reactivity compared to the non-brominated analogue, 1-(thiophen-2-yl)propan-1-one. The bromo-substituted compound is deactivated towards electrophilic aromatic substitution but is primed for nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. These distinct reactivity profiles make each compound suitable for different synthetic strategies. For researchers and drug development professionals, understanding these differences is crucial for the efficient design and synthesis of novel thiophene-based molecules with desired biological activities. The proposed experimental protocols provide a framework for the empirical validation of these principles in a laboratory setting.

References

  • Google Patents.
  • Google Patents.
  • ScienceDirect. Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]

  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • Scribd. Acylation of Thiophene. [Link]

  • ACS Publications. 3-Substituted Thiophenes. I. [Link]

  • Tamer, Ö., Avcı, D., & Atalay, Y. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A, 126(3), 679-687.
  • ResearchGate. Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. [Link]

  • Scientific Research Publishing. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Wikipedia. Thiophene. [Link]

  • National Center for Biotechnology Information. 1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one. [Link]

  • SpectraBase. 1-Phenyl-3-(thiophen-2-yl)propan-1-one - Optional[MS (GC)] - Spectrum. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Physics @ Manasagangotri. Cis and trans isomers of 1-(5-bromothiophen-2-yl). [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. Nucleophilic Substitution of Thiophene Derivatives. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • PubChem. 1-(5-Bromothien-2-yl)propan-1-one. [Link]

  • ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]

  • National Center for Biotechnology Information. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • Chemsrc. 1-(Thiophen-2-yl)propan-2-one. [Link]

  • Semantic Scholar. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 1-(Thiophen-2-yl)ethan-1-one--ethene (1/1). [Link]

  • Oakwood Chemical. This compound, 97%+ Purity, C7H7BrOS, 10 grams. [Link]

  • National Center for Biotechnology Information. (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. [Link]

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The Bromine Advantage: A Comparative Guide to the Enhanced Biological Activity of Brominated Thiophene Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a versatile building block for a multitude of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, antifungal, and anticancer properties.[1][2] A key strategy in the optimization of these properties is the introduction of halogen substituents, with bromine often playing a pivotal role in enhancing biological efficacy. This guide provides an in-depth, comparative analysis of the effect of bromine substitution on the biological activity of thiophene ketones, offering experimental evidence and detailed protocols to inform and guide future drug discovery efforts.

The Influence of Bromine: A Structural Perspective

The introduction of a bromine atom to the thiophene ketone scaffold imparts significant changes to the molecule's physicochemical properties. Bromine's high electronegativity and atomic size can influence electron distribution, lipophilicity, and steric profile. These modifications can, in turn, enhance the molecule's interaction with biological targets, improve membrane permeability, and alter metabolic stability, often leading to a more potent biological response.[3] Studies on various halogenated compounds have consistently shown that the nature and position of the halogen are critical determinants of biological activity.[4]

Comparative Biological Activity: Brominated vs. Non-Brominated Thiophene Ketones

While a comprehensive head-to-head comparison of a single thiophene ketone and its brominated analog across all biological activities is not extensively documented in a single study, a synthesis of available data provides compelling evidence for the positive impact of bromination.

Antimicrobial Activity

The introduction of a bromine atom to the thiophene ring has been shown to significantly enhance antibacterial and antifungal activity. For instance, studies on 3-halobenzo[b]thiophenes have demonstrated that chloro- and bromo-substituted derivatives exhibit potent activity against Gram-positive bacteria and the yeast Candida albicans, while their iodo-substituted counterparts are considerably less active.[5] This suggests that the electronic properties and size of the halogen at the 3-position are crucial for antimicrobial action.

Table 1: Comparative Antimicrobial Activity of Halogenated Benzo[b]thiophenes

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
3-Chlorobenzo[b]thiophene derivativesGram-positive bacteria, C. albicans16[5]
3-Bromobenzo[b]thiophene derivativesGram-positive bacteria, C. albicans16[5]
3-Iodobenzo[b]thiophene derivativesGram-positive bacteria, C. albicans> 512[5]

While this data is for benzo[b]thiophenes, it provides a strong indication of the potential for bromine to enhance the antimicrobial properties of simpler thiophene ketones as well. The mechanism is thought to involve increased lipophilicity, facilitating passage through the microbial cell membrane, and altered electronic properties that enhance interaction with intracellular targets.

Antifungal Activity

Similar to their antibacterial effects, brominated thiophene ketones often exhibit superior antifungal properties. Studies on synthetic benzyl bromides and their corresponding ketones have shown that the presence of bromine can lead to potent antifungal activity.[6] For example, certain benzyl bromide derivatives displayed significant activity against Candida albicans and Aspergillus niger.[6] Although not a direct comparison with a non-brominated thiophene ketone, this highlights the general trend of bromine-containing compounds in combating fungal pathogens. The proposed mechanism for this enhanced activity often involves the inhibition of essential fungal enzymes or disruption of cell membrane integrity.[7]

Anticancer Activity

The anticancer potential of thiophene derivatives is a rapidly growing area of research.[5][8] The introduction of bromine has been identified as a key strategy for enhancing cytotoxicity against various cancer cell lines. A notable example is the thiophene derivative 2-bromo-5-(2-(methylthio)phenyl)thiophene (BMPT), which has demonstrated selective cytotoxicity against LnCap, HepG2, and Caco-2 cancer cell lines with EC50 values in the micromolar range, while showing significantly less activity against the normal cell line HEK293.[9]

Table 2: Anticancer Activity of a Brominated Thiophene Derivative (BMPT)

Cancer Cell LineEC50 (µM)
LnCap (Prostate Cancer)138.573
HepG2 (Liver Cancer)185.931
Caco-2 (Colon Cancer)108.657

The mechanism of action for the anticancer effects of brominated thiophene ketones is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[9][10]

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a brominated thiophene ketone and the evaluation of its biological activity.

Synthesis of 2-Acetyl-5-bromothiophene

This protocol describes a common method for the bromination of 2-acetylthiophene using N-bromosuccinimide (NBS).

SynthesisWorkflow A 2-Acetylthiophene C Reaction at 50°C for 1h A->C B N-Bromosuccinimide (NBS) Acetic Anhydride Acetic Acid B->C D Quenching with Water C->D E Precipitation and Filtration D->E F 2-Acetyl-5-bromothiophene E->F

Caption: Workflow for the synthesis of 2-acetyl-5-bromothiophene.

Materials:

  • 2-Acetylthiophene

  • N-Bromosuccinimide (NBS)

  • Acetic anhydride

  • Acetic acid

  • Water

  • Round-bottomed flask

  • Stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol).[11]

  • Add acetic acid (0.40 mL) to the mixture.[11]

  • Stir the reaction mixture at 50°C for 1 hour, protecting it from light. The solution will change color from colorless to light yellow.[11]

  • After the reaction is complete, cool the mixture to room temperature.[11]

  • Pour the mixture into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride.[11]

  • The product, 2-acetyl-5-bromothiophene, will precipitate as white crystals.[11]

  • Collect the product by filtration and wash it with water.[11]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of thiophene ketone derivatives.

MIC_Workflow A Prepare serial dilutions of thiophene ketone in broth B Inoculate with microbial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually assess for turbidity or measure absorbance C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Brominated and non-brominated thiophene ketones

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.[6]

  • Determine the MIC by visually inspecting for the lowest concentration that inhibits visible growth or by measuring the optical density using a microplate reader.[6]

Anticancer Activity: MTT Assay

This colorimetric assay measures cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cells.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of thiophene ketones A->B C Incubate for 24-72h B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for the MTT assay to determine cytotoxicity.

Materials:

  • Cancer cell lines

  • Culture medium

  • Brominated and non-brominated thiophene ketones

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubate the plates for 24 to 72 hours.

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that the incorporation of a bromine atom into the thiophene ketone scaffold is a highly effective strategy for enhancing a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The provided experimental protocols offer a practical framework for researchers to synthesize and evaluate novel brominated thiophene ketones.

Future research should focus on conducting direct, quantitative comparative studies of brominated and non-brominated thiophene ketones to further elucidate the precise impact of bromine substitution. Elucidating the specific molecular targets and mechanisms of action of these compounds will also be crucial for the rational design of next-generation therapeutic agents. The "bromine advantage" in thiophene ketone-based drug discovery is a promising avenue that warrants continued exploration.

Sources

A Spectroscopic Guide to 1-(5-bromothiophen-2-yl)propan-1-one and Its Derivatives for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in the field of drug development and materials science, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, thiophene derivatives hold a place of prominence due to their wide-ranging applications. This guide offers an in-depth spectroscopic comparison of 1-(5-bromothiophen-2-yl)propan-1-one and its analogues, grounded in experimental data and established chemical principles. We will explore how subtle changes in molecular structure are reflected in various spectroscopic techniques, providing a powerful toolkit for characterization and quality control.

Introduction: The Significance of 2-Acylthiophenes

The 2-acylthiophene scaffold is a privileged structure in medicinal chemistry and materials science. The thiophene ring, an aromatic heterocycle, can engage in various intermolecular interactions, while the acyl group provides a handle for further synthetic modifications. The introduction of a bromine atom at the 5-position, as in this compound, significantly alters the electronic properties of the ring and provides a site for cross-coupling reactions, making it a versatile building block. Understanding the spectroscopic signatures of this parent compound and its derivatives is crucial for confirming identity, assessing purity, and predicting reactivity.

This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to build a comprehensive picture of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their connectivity.

Analysis of this compound:

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals for the thiophene ring protons and the propanoyl side chain.[1]

  • Thiophene Protons: The two protons on the thiophene ring appear as doublets. The proton at the 3-position (H-3) is coupled to the proton at the 4-position (H-4), and vice-versa. The electron-withdrawing effect of the adjacent carbonyl group deshields H-3, causing it to appear at a higher chemical shift (downfield) compared to H-4. The bromine atom at the 5-position also influences the electronic environment.

  • Propanoyl Protons: The methylene protons (-CH₂-) adjacent to the carbonyl group are deshielded and appear as a quartet due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) appear as a triplet, coupled to the two methylene protons.

Comparative Analysis with Derivatives:

  • Unsubstituted Analogue (1-(Thiophen-2-yl)propan-1-one): In the absence of the bromine atom, the proton at the 5-position would be present, typically appearing as a doublet of doublets due to coupling with both H-3 and H-4. The chemical shifts of H-3 and H-4 would also be shifted upfield due to the removal of the electron-withdrawing bromine.

  • Chalcone Derivatives (e.g., (2E)-1-(5-bromothiophen-2-yl)-3-phenylprop-2-en-1-one): The formation of a chalcone introduces vinylic protons (-CH=CH-). These protons typically appear as doublets with a large coupling constant (J > 15 Hz) for the trans isomer, which is usually the thermodynamically more stable product. The aromatic protons of the new phenyl ring will also be observed.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)

CompoundThiophene H-3Thiophene H-4Propanoyl -CH₂-Propanoyl -CH₃-Other Key Signals
This compound7.79 (d, J=4.4)7.38 (d, J=4.0)2.95 (q, J=7.2)1.07 (t, J=7.2)-
2-Acetylthiophene (analogue)7.69 (dd)7.13 (dd)-2.57 (s)H-5: 7.64 (dd)[2][3]
(E)-1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one~7.7-7.9~7.2-7.4--Vinylic protons, Phenyl protons[4]

Note: Data for this compound is from a synthesis report and may be subject to slight variations.[1] Data for derivatives are illustrative and based on typical values.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon framework.

Expected ¹³C NMR Spectrum of this compound:

Based on data from analogous compounds like 2-acetylthiophene and general knowledge of substituent effects, the following assignments can be predicted.[2][5][6]

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of 190-200 ppm.

  • Thiophene Carbons: The carbon attached to the acyl group (C-2) will be significantly downfield. The carbon bearing the bromine (C-5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," but its chemical shift will still be influenced by its position in the aromatic ring. The C-3 and C-4 carbons will appear in the typical aromatic region for thiophenes (around 125-145 ppm).

  • Propanoyl Carbons: The methylene carbon (-CH₂-) will be adjacent to the carbonyl and thus deshielded, while the methyl carbon (-CH₃) will be the most upfield signal.

Comparative Analysis:

  • Effect of Bromine Substitution: The presence of bromine at C-5 will directly influence its chemical shift and, to a lesser extent, the shifts of the other ring carbons compared to the unsubstituted 1-(thiophen-2-yl)propan-1-one.

  • Derivatization of the Propanoyl Chain: Modifications to the side chain, such as in chalcone formation, will introduce new sp² carbons for the double bond and the additional aromatic ring, with their own characteristic chemical shifts.

Table 2: Predicted and Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon PositionThis compound (Predicted)2-Acetylthiophene (Experimental)[2]
C=O~190-195190.7
Thiophene C-2~142-146144.5
Thiophene C-3~133-136133.8
Thiophene C-4~128-131128.1
Thiophene C-5~115-120132.5
Propanoyl -CH₂-~30-35-
Propanoyl -CH₃-~8-1226.8 (acetyl -CH₃)
Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for reproducible and high-quality NMR data.[7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain a spectrum with a single peak for each unique carbon.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Use a longer relaxation delay (2-5 seconds) to ensure quantitative signal intensity, especially for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • For ¹H NMR, integrate the signals to determine the relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Lock, Shim) filter->setup acq_H1 ¹H NMR Acquisition setup->acq_H1 acq_C13 ¹³C NMR Acquisition setup->acq_C13 process Fourier Transform & Phasing acq_H1->process acq_C13->process calibrate Calibrate Chemical Shifts process->calibrate analyze Integrate & Assign Signals calibrate->analyze

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Analysis of this compound:

The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹. The conjugation of the carbonyl group with the thiophene ring lowers the stretching frequency compared to a simple aliphatic ketone.

  • Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring typically appear in the 1400-1550 cm⁻¹ region.[8][9] C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretches: The C-H stretching vibrations of the propanoyl side chain will be observed just below 3000 cm⁻¹.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹, but can be difficult to assign definitively.

Comparative Analysis:

  • Effect of Substituents: Electron-withdrawing groups on the thiophene ring generally increase the C=O stretching frequency, while electron-donating groups decrease it. The position of the substituent also plays a role.[10]

  • Chalcone Derivatives: In chalcones, the C=O stretching frequency is further lowered due to extended conjugation with the carbon-carbon double bond. A new, strong band for the C=C double bond will appear around 1600 cm⁻¹. For example, in a chalcone derivative of this compound, a C=O stretch was observed at 1639 cm⁻¹.[11]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (Expected)2-Thiophenecarboxylic acid (Experimental)[8]Chalcone Derivative (Experimental)[11]
C=O Stretch1660-168016691639
Aromatic C=C Stretch1400-15501528, 13521409
Aromatic C-H Stretch> 3000~31003045
Aliphatic C-H Stretch< 3000-2924
Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

This method is convenient for solid samples and provides high-quality spectra.[12]

  • Sample Preparation:

    • Place a small amount of the solid sample (a few milligrams) in a small test tube or vial.

    • Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.

  • Film Deposition:

    • Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Analysis of this compound:

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.

  • π → π Transitions:* These are typically strong absorptions and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the bromothiophene ring and the carbonyl group.

  • n → π Transitions:* These are weaker absorptions resulting from the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions occur at longer wavelengths (lower energy) than π → π* transitions.[13][14]

Comparative Analysis:

  • Effect of Conjugation and Substituents: Extending the conjugation, as in the formation of chalcone derivatives, results in a bathochromic (red) shift, meaning the absorption maximum (λ_max) moves to a longer wavelength.[11] This is because the energy gap between the HOMO and LUMO is reduced in more extended π-systems. For instance, the λ_max for a chalcone derivative of this compound was observed at 416 nm, well into the visible region.[11]

  • Solvent Effects: The polarity of the solvent can influence the position of λ_max. π → π* transitions often show a slight red shift in more polar solvents, while n → π* transitions typically exhibit a blue shift (hypsochromic shift).

Table 4: Expected UV-Vis Absorption Maxima (λ_max in nm)

Compoundπ → π* Transition (Expected)n → π* Transition (Expected)
This compound~280-320~330-360
Chalcone Derivative (Experimental)[11]~350-400> 400
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2-0.8 AU.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Place the blank and sample cuvettes in the appropriate holders in the instrument.

    • Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Analysis of this compound:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. These peaks will be separated by 2 m/z units (e.g., at m/z 218 and 220, corresponding to C₇H₇⁷⁹BrOS⁺ and C₇H₇⁸¹BrOS⁺) and will have a relative intensity ratio of approximately 1:1. The observed LCMS data shows a peak at 220.80 (M+2)⁺, consistent with this.[1]

  • Key Fragmentation Pathways: The most common fragmentation is α-cleavage on either side of the carbonyl group.[15]

    • Loss of the Ethyl Radical (-CH₂CH₃): This would lead to the formation of a stable 5-bromothienoyl cation. This is often a major fragmentation pathway for 2-acylthiophenes.

    • Loss of the 5-Bromothienoyl Radical: This would result in the formation of the propanoyl cation (CH₃CH₂CO⁺).

    • McLafferty Rearrangement: If applicable (requires a γ-hydrogen), this rearrangement can also occur.

MS_Fragmentation M Molecular Ion [M]⁺˙ m/z 218/220 F1 [M - C₂H₅]⁺ 5-Bromothienoyl cation M->F1 - •C₂H₅ F2 [C₂H₅CO]⁺ Propanoyl cation m/z 57 M->F2 - •(C₄H₂BrS)

Caption: Key fragmentation pathways for this compound.

Comparative Analysis:

  • 1-(Thiophen-2-yl)propan-1-one: The molecular ion would be a single peak at m/z 140. The fragmentation would be similar, leading to a thienoyl cation and a propanoyl cation.

  • 1-(5-chlorothiophen-2-yl)propan-1-one: The molecular ion would exhibit an M⁺ and M+2 pattern with an approximate 3:1 intensity ratio, characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl).

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a rich interplay between structure and spectral properties. Each technique provides a unique piece of the puzzle: NMR defines the precise atomic connectivity, IR confirms the presence of key functional groups, UV-Vis elucidates the electronic nature of the conjugated system, and MS provides the molecular weight and fragmentation fingerprint. By systematically applying these techniques and understanding the underlying principles of how substituents and structural modifications influence the spectra, researchers can confidently characterize these valuable compounds, ensuring their suitability for downstream applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.

References

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comparative analysis of different synthetic routes to 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Strategies for 1-(5-bromothiophen-2-yl)propan-1-one

Introduction

This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its thiophene core, substituted with both a reactive bromine atom and a propanoyl group, offers versatile handles for further molecular elaboration. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the ketone functionality allows for condensations, reductions, and other transformations. This dual functionality makes it a valuable precursor for synthesizing complex molecules, including bioactive compounds and organic semiconductors.[1]

Given its strategic importance, the efficient and reliable synthesis of this compound is of paramount interest to researchers. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, evaluating each methodology on its chemical principles, experimental practicality, and overall efficiency. We will dissect three major strategies: classical Friedel-Crafts acylation, organometallic addition via Grignard reagents, and modern palladium-catalyzed cross-coupling reactions.

Route 1: Friedel-Crafts Acylation of 2-Bromothiophene

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct and often high-yielding pathway to aryl ketones.[3][4] This approach is the most commonly cited method for the preparation of this compound.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of propionyl chloride, polarizing the C-Cl bond and facilitating its cleavage.[5][6] The resulting resonance-stabilized acylium ion is then attacked by the electron-rich thiophene ring. Due to the electron-donating nature of the sulfur atom and the directing effect of the bromine at the 5-position, acylation occurs preferentially at the C2 position. A final deprotonation step restores the aromaticity of the thiophene ring, yielding the desired product. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone, which effectively prevents polysubstitution.[3][5]

Friedel-Crafts Acylation Workflow cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) PropionylChloride->AcyliumIon Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->PropionylChloride Bromothiophene 2-Bromothiophene Intermediate Sigma Complex (Resonance Stabilized) AcyliumIon->Intermediate Bromothiophene->Intermediate Nucleophilic Attack Product 1-(5-bromothiophen-2-yl) propan-1-one Intermediate->Product Deprotonation

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol

The following protocol is adapted from established literature procedures.[7]

  • Catalyst Suspension: To a stirred solution of aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent such as 1,2-dichloroethane (EDC) or dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add propionyl chloride (1.0 equivalent) dropwise.

  • Activation: The reaction mixture is stirred for 20-30 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Substrate Addition: A solution of 2-bromothiophene (1.0 equivalent) in the same solvent is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

  • Extraction and Purification: The aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification is typically achieved via recrystallization or column chromatography.

Performance and Considerations
  • Yield: This method is highly efficient, with reported yields often reaching up to 95%.[7]

  • Advantages: The primary advantages are the directness of the route, the high yields, and the use of relatively inexpensive starting materials (2-bromothiophene, propionyl chloride, and AlCl₃).

  • Disadvantages: The reaction requires a stoichiometric amount of the Lewis acid catalyst, which can generate significant acidic waste during work-up.[3] The catalyst is also highly moisture-sensitive, necessitating strictly anhydrous conditions.

Route 2: Organometallic Addition (Grignard Reagent-Based)

Grignard reagents are powerful carbon nucleophiles widely used for C-C bond formation.[8][9] This synthetic route involves the reaction of a thiophene-based organomagnesium halide with an appropriate acylating agent.

Mechanistic Rationale

The synthesis begins with the formation of the Grignard reagent, 5-bromo-2-thienylmagnesium halide, by reacting 2,5-dibromothiophene with one equivalent of magnesium metal. This process involves an oxidative insertion of magnesium into one of the C-Br bonds, reversing the polarity (umpolung) of the carbon atom from electrophilic to strongly nucleophilic.[9]

The resulting Grignard reagent then undergoes nucleophilic acyl substitution with propionyl chloride. The nucleophilic thienyl carbon attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion and forming the target ketone. It is crucial to use only one equivalent of the Grignard reagent and to maintain low temperatures to prevent a second addition to the newly formed ketone, which would lead to a tertiary alcohol byproduct.[10]

Grignard Reagent Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Acyl Substitution Dibromothiophene 2,5-Dibromothiophene Grignard 5-Bromo-2-thienyl magnesium bromide Dibromothiophene->Grignard Oxidative Insertion Mg Mg Metal Mg->Dibromothiophene PropionylChloride Propionyl Chloride Intermediate Tetrahedral Intermediate Grignard->Intermediate Nucleophilic Addition PropionylChloride->Intermediate Product 1-(5-bromothiophen-2-yl) propan-1-one Intermediate->Product Elimination of MgBrCl Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_oxidative R¹-Pd(II)L₂-X Pd0->PdII_oxidative Oxidative Addition PdII_transmetal R¹-Pd(II)L₂-R² PdII_oxidative->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_transmetal->Product R1X R¹-X (Aryl Halide) R1X->PdII_oxidative R2SnBu3 R²-SnBu₃ (Organostannane) R2SnBu3->PdII_transmetal

Sources

A Comparative Guide to the Definitive Structural Validation of 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of 1-(5-bromothiophen-2-yl)propan-1-one, a heterocyclic ketone with significant potential as a building block in medicinal chemistry.[1][2] While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, single-crystal X-ray crystallography remains the gold standard for unambiguous structural elucidation.

This guide will detail the procedural rationale for validating the structure of this compound via X-ray crystallography, placed in direct comparison with other prevalent analytical techniques. The experimental protocols described are grounded in established methodologies for analogous thiophene-containing compounds.[3][4][5][6][7]

The Imperative for Unambiguous Structure: Beyond Spectroscopic Inference

Spectroscopic techniques provide a wealth of information regarding a molecule's constitution. For this compound, techniques such as ¹H NMR, ¹³C NMR, and MS are routinely employed to confirm its synthesis and purity.[8][9] These methods excel at deducing the connectivity of atoms and identifying functional groups. However, they provide an indirect representation of the molecular structure. X-ray crystallography, in contrast, directly visualizes the atomic positions in the solid state, offering definitive proof of the molecular conformation, bond lengths, and angles.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography - Unambiguous 3D molecular structure- Precise bond lengths and angles- Stereochemistry and absolute configuration- Crystal packing and intermolecular interactions- Definitive structural proof- Provides spatial coordinates of all non-hydrogen atoms- Requires a suitable single crystal- Does not provide information on dynamic processes in solution
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (¹H, ¹³C)- Chemical environment of nuclei- Relative stereochemistry through coupling constants- Excellent for solution-state structure- Non-destructive- Can be complex to interpret for complex molecules- Does not provide absolute configuration without chiral auxiliaries
Mass Spectrometry (MS) - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural clues- High sensitivity- Small sample requirement- Does not provide information on stereochemistry or connectivity- Isomeric compounds can be indistinguishable
Infrared (IR) Spectroscopy - Presence of specific functional groups (e.g., C=O, C-Br)- Fast and simple to implement- Provides limited information on the overall molecular skeleton

Definitive Validation: An Experimental Workflow for X-ray Crystallography

While a specific crystal structure for this compound is not yet publicly available, the following protocol outlines the established methodology for obtaining and analyzing such data, based on successful studies of closely related bromothiophene derivatives.[3][5][6][7][10]

Part 1: Synthesis and Crystallization

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 2-bromothiophene with propionyl chloride in the presence of a Lewis acid like aluminum chloride.[8] The resulting crude product is then purified, commonly by column chromatography.

The critical step for X-ray analysis is the growth of a high-quality single crystal. The choice of solvent is paramount and is often determined empirically. For thiophene derivatives, slow evaporation from solvents such as ethanol, methanol, or acetone has proven effective.[3][10][11]

Experimental Protocol: Single Crystal Growth

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol) at room temperature to create a saturated solution.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm. This allows for slow evaporation of the solvent.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature. Crystal formation can take several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.

Part 2: Data Acquisition and Structure Solution

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation).[3][6] The diffraction pattern is collected on a detector as the crystal is rotated.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Figure 1. A generalized workflow for single-crystal X-ray crystallography.

The collected data are then processed to solve and refine the crystal structure. This computational process yields the precise coordinates of each atom in the unit cell, from which bond lengths, bond angles, and torsion angles are calculated.

Illustrative Crystallographic Data for this compound

The following table presents hypothetical but realistic crystallographic data for the title compound, based on published data for similar structures.[5][6][7]

ParameterIllustrative Value
Chemical formulaC₇H₇BrOS
Formula weight219.10
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.11 (5)
b (Å)12.77 (5)
c (Å)7.50 (4)
β (°)98.81 (5)
Volume (ų)767.9 (13)
Z4
Density (calculated) (Mg/m³)1.895
Absorption coefficient (mm⁻¹)6.54
F(000)432
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.120

Comparative Spectroscopic Analysis

To contextualize the definitive nature of X-ray crystallography, it is instructive to compare its output with data from other techniques.

NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the proton environments.[8] A doublet at δ 7.79 ppm and another at δ 7.38 ppm are characteristic of the two protons on the thiophene ring. A quartet at δ 2.95 ppm and a triplet at δ 1.07 ppm correspond to the methylene and methyl groups of the propanoyl chain, respectively.[8] While this confirms the connectivity, it does not define the conformation of the propanoyl chain relative to the thiophene ring.

Mass Spectrometry

LCMS data shows a molecular ion peak that confirms the molecular weight of the compound.[8] High-resolution mass spectrometry would further confirm the elemental composition, C₇H₇BrOS. However, this technique cannot distinguish between structural isomers.

logical_relationship cluster_techniques Structural Elucidation Techniques cluster_info Information Provided Xray X-ray Crystallography ThreeD_Structure 3D Structure & Conformation Xray->ThreeD_Structure Definitive NMR NMR Spectroscopy Connectivity Atomic Connectivity NMR->Connectivity Functional_Groups Functional Groups NMR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight MS->Molecular_Weight IR IR Spectroscopy IR->Functional_Groups Connectivity->ThreeD_Structure Inferred Functional_Groups->ThreeD_Structure Inferred Molecular_Weight->ThreeD_Structure Inferred

Figure 2. Logical relationship between analytical techniques and the structural information they provide.

Conclusion

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the definitive method. It provides a level of detail—precise atomic coordinates, bond lengths, angles, and solid-state conformation—that cannot be achieved through spectroscopic methods alone. While NMR, MS, and IR are essential for routine characterization and confirming the synthesis of the target molecule, they build a structural hypothesis rather than providing absolute proof. For applications in drug development and materials science, where subtle differences in three-dimensional structure can lead to profound changes in function, the certainty afforded by X-ray crystallography is indispensable. This guide provides the methodological framework for achieving this definitive structural validation, empowering researchers to proceed with confidence in the integrity of their molecular architecture.

References

  • Physics @ Manasagangotri. (2021, March 12). Cis and trans isomers of 1-(5-bromothiophen-2-yl). Retrieved from [Link]

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  • ResearchGate. (2020). Cis and trans isomers of 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one: Synthesis and Characterization. Retrieved from [Link]

  • Kavitha, H. D., et al. (2015). (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o930. Retrieved from [Link]

  • Kavitha, H. D., et al. (2015). Crystal structure of (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o930. Retrieved from [Link]

  • Kavitha, H. D., et al. (2015). (2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. IUCrData, 1(1), x150001. Retrieved from [Link]

  • Kroflič, A., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 136-146. Retrieved from [Link]

  • Kavitha, H. D., et al. (2015). 1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one. IUCrData, 1(1), x150002. Retrieved from [Link]

  • Elyashberg, M. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. Retrieved from [Link]

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A Comparative Efficacy Analysis of 1-(5-bromothiophen-2-yl)propan-1-one Based Derivatives Against Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance due to their diverse biological activities. Among these, the thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a "privileged scaffold".[1] Its electron-rich nature and bioisosteric similarity to the phenyl ring allow it to interact favorably with a wide array of biological targets, leading to its incorporation into numerous FDA-approved drugs for conditions ranging from inflammation to cancer.[2][3]

The compound 1-(5-bromothiophen-2-yl)propan-1-one serves as a critical starting material, or intermediate, for the synthesis of more complex and pharmacologically active molecules.[4][5] Its structure allows for versatile chemical modifications, enabling the development of novel derivatives with tailored biological activities. This guide provides an in-depth comparison of the efficacy of derivatives synthesized from this thiophene core against existing, well-established compounds in two key therapeutic areas: neurodegenerative disease (via Monoamine Oxidase B inhibition) and inflammation/cancer (via Cyclooxygenase-2 inhibition). We will dissect the experimental data, provide validated protocols for reproducibility, and explore the mechanistic underpinnings of their activity.

Case Study 1: Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Disorders

Monoamine Oxidase B (MAO-B) is a crucial enzyme responsible for the degradation of neurotransmitters like dopamine in the brain.[6] The inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels and alleviates motor symptoms.[7] Here, we compare a novel benzothiazine derivative of this compound with Selegiline, a widely prescribed irreversible MAO-B inhibitor.[8]

Synthesis of the Target Derivative

The derivative, 4-((1-(5-bromothiophen-2-yl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c][8][9]thiazine 2,2-dioxide (Compound 9h ), is synthesized via a condensation reaction. This reaction joins the core thiophene ketone structure with a hydrazono-benzothiazine dioxide moiety, creating a novel molecular framework designed to interact with the MAO-B active site.[10][11] The causality behind this design is to combine the favorable properties of the thiophene ring with the established pharmacophore of benzothiazine derivatives, which are known to exhibit a range of biological activities.

Synthesis_MAO_Inhibitor cluster_0 Starting Materials cluster_1 Reaction cluster_2 Final Product Core 1-(5-bromothiophen-2-yl)ethan-1-one* Process Condensation (Acetic Acid Catalyst) Core->Process Hydrazone 4-hydrazono-1-methyl-3,4-dihydro- 1H-benzo[c][1,2]thiazine 2,2-dioxide Hydrazone->Process Product Compound 9h (MAO-B Inhibitor) Process->Product Excellent Yield caption *Note: The synthesized compound uses the ethanone analog, which is structurally very similar to the propan-1-one core. MAO_Glo_Workflow start Start: Prepare Reagents plate Plate Test Compounds (e.g., Compound 9h, Selegiline) & Controls in 96-well plate start->plate Serial Dilutions add_enzyme Add MAO Substrate Mix (Substrate + Buffer) plate->add_enzyme add_mao Add MAO-B Enzyme to initiate reaction add_enzyme->add_mao incubate1 Incubate for 60 min at Room Temperature add_mao->incubate1 add_detect Add Luciferin Detection Reagent (Stops reaction, initiates luminescence) incubate1->add_detect incubate2 Incubate for 20 min at Room Temperature add_detect->incubate2 read Measure Luminescence (Relative Light Units - RLU) incubate2->read analyze Calculate % Inhibition and determine IC50 values read->analyze

Workflow for the MAO-Glo™ luminescent assay.
  • Reagent Preparation: Prepare MAO Reaction Buffer, luminogenic MAO substrate, and recombinant human MAO-B enzyme as per the manufacturer's instructions. [12]Prepare serial dilutions of the test compound (e.g., Compound 9h) and the reference inhibitor (Selegiline) in the appropriate solvent (e.g., DMSO).

  • Assay Plating: In a 96-well white opaque plate, add the test compounds and controls. Include "no inhibitor" wells for 100% activity and "no enzyme" wells for background measurement. [13]3. MAO Reaction: Add the MAO substrate mixture to all wells. To initiate the enzymatic reaction, add the diluted MAO-B enzyme solution to all wells except the "no enzyme" background controls.

  • First Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzyme to process the substrate. [12]5. Signal Generation: Add the reconstituted Luciferin Detection Reagent to all wells. This reagent simultaneously stops the MAO reaction and contains the necessary components (esterase, luciferase) to convert the product into a luminescent signal. [14]6. Second Incubation: Incubate the plate for 20 minutes at room temperature to stabilize the luminescent signal. [12]7. Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background reading from all wells. Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value. [13]

Protocol 2: In Vitro COX Inhibitor Screening Assay (Colorimetric)

This protocol is based on a common colorimetric method that measures the peroxidase activity of COX enzymes. [15][16][17]

  • Reagent Preparation: Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme, recombinant human COX-2 enzyme, and the substrate Arachidonic Acid. Prepare stock solutions of the test compounds (e.g., Thiophene Derivative VIIa) and a positive control (Celecoxib) in DMSO. [16]2. Reaction Setup: In a 96-well plate, add Assay Buffer, Heme, and the COX-2 enzyme solution to the appropriate wells.

  • Inhibitor Addition: Add the test inhibitor or Celecoxib at various concentrations to the sample wells. Add inhibitor vehicle (DMSO) to the "100% activity" control wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme. [17]5. Reaction Initiation: To start the reaction, add the chromogenic substrate (e.g., TMPD) followed by the Arachidonic Acid solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes using a plate reader. The rate of color development is proportional to COX-2 activity. [16]7. Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration relative to the control wells. Plot the data and use non-linear regression to determine the IC50 value. [16]

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is crucial to assess whether a compound's observed effect is due to specific enzyme inhibition or general cell toxicity. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability. [9][18][19]

  • Cell Plating: Seed cells (e.g., a relevant cancer cell line for COX-2 inhibitors or a neuronal cell line for MAO-B inhibitors) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours. [18]2. Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. [20]4. MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. 5. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [9]6. Absorbance Reading: Measure the absorbance of the resulting purple solution at approximately 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Signaling_Pathways Simplified Overview of Targeted Enzyme Pathways cluster_MAO MAO-B Pathway (Neurotransmission) cluster_COX COX-2 Pathway (Inflammation & Cancer) Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme Dopamine->MAOB Degradation DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor_MAO Compound 9h / Selegiline Inhibitor_MAO->MAOB Inhibits ArachidonicAcid Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme (Inducible) ArachidonicAcid->COX2 Conversion Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Tumor Growth Prostaglandins->Inflammation Inhibitor_COX Thiophene Derivative / Celecoxib Inhibitor_COX->COX2 Inhibits

Targeted enzyme pathways and points of inhibition.

Conclusion and Future Outlook

This guide demonstrates that derivatives based on the this compound core and related thiophene scaffolds represent a fertile ground for the discovery of novel enzyme inhibitors.

  • In the context of MAO-B inhibition , the synthesized derivative 9h showed promising activity but did not match the potency of the established drug Selegiline, highlighting the need for further lead optimization to improve target affinity.

  • Conversely, in the COX-2 inhibition space, the representative thiophene derivative VIIa not only matched the potency of Celecoxib but exceeded its selectivity, suggesting a viable path toward developing safer anti-inflammatory and anticancer agents.

The provided experimental protocols offer a robust framework for the continued evaluation of these compounds. Future research should focus on comprehensive structure-activity relationship (SAR) studies to refine potency and selectivity. Furthermore, challenges such as poor water solubility and potential toxicity, which can be associated with thiophene derivatives, must be addressed, potentially through advanced drug delivery systems like nanoparticles, to translate these promising in vitro results into viable clinical candidates.

References

  • Heinonen, E. H., Lammintausta, R., & Gordin, A. (1992). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Naunyn-Schmiedeberg's archives of pharmacology, 346(4), 414–419. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Yoshino, T., Kimoto, A., Kobayashi, S., Noguchi, M., Fukunaga, M., Hayashi, A., Miyata, K., & Sasamata, M. (2005). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittel-Forschung, 55(8), 443–449. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Kamal, A., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Medicinal Chemistry, 14(1), 1-15. Retrieved from [Link]

  • Finberg, M., & Rabey, J. M. (2016). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current topics in medicinal chemistry, 16(29), 3535–3546. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of COX-2 inhibition by Celecoxib (A) and AT (B). Retrieved from [Link]

  • Asif, M. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(1), 1-10. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. Retrieved from [Link]

  • ResearchGate. (2023). 2,1-Benzothiazine - (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Nanobiotechnology, 21(1), 1-18. Retrieved from [Link]

Sources

A Comparative Guide to the Reaction Kinetics for the Synthesis of 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-bromothiophen-2-yl)propan-1-one is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its thiophene core, substituted with both a bromo and a propionyl group, offers versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science.[1][2] The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing the final target molecules. Therefore, a thorough understanding of the reaction kinetics of its synthesis is paramount for process optimization and scale-up.

This guide provides an in-depth analysis and comparison of the reaction kinetics for the primary synthetic route to this compound, the Friedel-Crafts acylation, and explores viable alternatives. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and offer insights into the causal relationships between reaction conditions and outcomes.

Primary Synthetic Route: Friedel-Crafts Acylation of 2-Bromothiophene

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 2-bromothiophene with propionyl chloride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3]

Mechanism and Kinetics

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4][5] The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with propionyl chloride to form a highly electrophilic acylium ion (CH₃CH₂CO⁺).[4] This is a rapid equilibrium step.

  • Electrophilic Attack: The electron-rich thiophene ring attacks the acylium ion. This is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the thiophene ring to form a resonance-stabilized carbocation intermediate (a sigma complex).[5]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the thiophene ring and yielding the final product.[4][5] The AlCl₃ catalyst is regenerated in this step.

The reactivity of the thiophene ring is crucial. Thiophene is more reactive than benzene in electrophilic aromatic substitution, which allows the reaction to proceed under relatively mild conditions. The bromine atom at the 5-position is a deactivating group but directs incoming electrophiles to the ortho and para positions (in this case, the 2- and 4-positions). However, the acylation of 2-bromothiophene predominantly occurs at the 5-position due to the strong activating effect of the sulfur atom directing to the adjacent alpha-positions.

The kinetics of the Friedel-Crafts acylation are influenced by several factors:

  • Temperature: Higher temperatures generally increase the reaction rate. However, they can also lead to side reactions and decomposition of the product. A study on the acylation of thiophene showed a significant increase in conversion with rising temperature.[6]

  • Catalyst Concentration: The reaction rate is dependent on the concentration of the Lewis acid catalyst. A stoichiometric amount of catalyst is often required because both the acylating agent and the product ketone can form complexes with the Lewis acid.[7]

  • Substrate and Reagent Concentration: The rate is also dependent on the concentrations of 2-bromothiophene and propionyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative example for the synthesis of this compound.[3]

  • Reaction Setup: A solution of aluminum chloride (AlCl₃, 1.2 equivalents) in a dry solvent such as 1,2-dichloroethane is cooled to 0 °C in an ice bath under an inert atmosphere.

  • Addition of Acylating Agent: Propionyl chloride (1.0 equivalent) is added dropwise to the stirred AlCl₃ suspension, and the mixture is stirred for 20-30 minutes at 0 °C.

  • Addition of Substrate: 2-Bromothiophene (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is carefully poured into a mixture of ice and water to quench the reaction and decompose the aluminum chloride complexes.

  • Extraction and Purification: The aqueous layer is extracted with a solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the title compound.

Data Presentation: Friedel-Crafts Acylation
EntryAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Propionyl chlorideAlCl₃1,2-dichloroethane0 to 20Overnight95[3]
2Acetyl chloride-CH₂Cl₂Room Temp186.1[8]

Note: Entry 2 is for the synthesis of 2-acetyl-5-bromothiophene, a closely related compound, and is included for comparative purposes.

Visualization of the Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion CH₃CH₂CO⁺ PropionylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl4_minus AlCl₄⁻ TwoBromothiophene 2-Bromothiophene SigmaComplex Sigma Complex (Carbocation Intermediate) TwoBromothiophene->SigmaComplex + Acylium Ion (Rate-Determining Step) Product This compound SigmaComplex->Product - H⁺ HCl HCl Product->HCl + AlCl₄⁻ → AlCl₃ + HCl

Caption: Mechanism of the Friedel-Crafts Acylation.

Alternative Synthetic Routes and Kinetic Comparison

While the Friedel-Crafts acylation with propionyl chloride is a robust method, alternative approaches exist that may offer advantages in terms of safety, cost, or environmental impact.

Alternative 1: Acylation with Propionic Anhydride

Propionic anhydride can be used as an alternative to propionyl chloride.

  • Kinetic Comparison: Propionic anhydride is generally less reactive than propionyl chloride, which may result in slower reaction rates. However, this can also lead to higher selectivity and may allow for the use of milder catalysts. The reaction may require higher temperatures to achieve comparable conversion rates to propionyl chloride.[6]

  • Advantages: The byproduct of the reaction is propionic acid, which is less corrosive and easier to handle than the hydrogen chloride gas evolved when using propionyl chloride. This can be a significant advantage in terms of equipment longevity and safety.

  • Catalysts: While traditional Lewis acids like AlCl₃ can be used, this method also opens the door to using solid acid catalysts, such as zeolites or ion-exchange resins.[6][9][10] These catalysts are often more environmentally friendly as they can be easily separated from the reaction mixture and potentially reused.[9]

Alternative 2: Bromination of 2-Propionylthiophene

This approach reverses the order of the synthetic steps: acylation followed by bromination.

  • Synthetic Strategy: 2-Propionylthiophene would first be synthesized via the Friedel-Crafts acylation of thiophene with propionyl chloride or propionic anhydride.[11] The resulting ketone would then be brominated to introduce the bromine atom at the 5-position.

  • Kinetic and Mechanistic Considerations: The propionyl group is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic substitution. However, it is an ortho-, para-director, meaning it will direct the incoming bromine electrophile to the 5-position of the thiophene ring. The bromination can be achieved using reagents like N-bromosuccinimide (NBS).[8] The kinetics of this step would be governed by the principles of electrophilic aromatic bromination.

  • Comparative Analysis: This route might be advantageous if 2-propionylthiophene is a more readily available or cheaper starting material than 2-bromothiophene. However, it involves an additional synthetic step, which could lower the overall yield.

Comparative Workflow of Synthetic Routes

Synthetic_Routes cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Acylation with Anhydride cluster_2 Route 3: Bromination of Ketone start1 2-Bromothiophene step1 Acylation with Propionyl Chloride/AlCl₃ start1->step1 end1 This compound step1->end1 start2 2-Bromothiophene step2 Acylation with Propionic Anhydride/Solid Acid start2->step2 end2 This compound step2->end2 start3 Thiophene step3_1 Acylation start3->step3_1 intermediate3 2-Propionylthiophene step3_1->intermediate3 step3_2 Bromination (NBS) intermediate3->step3_2 end3 This compound step3_2->end3

Caption: Comparison of synthetic workflows.

Methods for Kinetic Analysis

To experimentally determine the reaction kinetics for the synthesis of this compound, the following techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of the reaction mixture at different time points.[12] By using an internal standard, the concentration of reactants and products can be quantified, allowing for the determination of reaction rates.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC-MS, HPLC can be used to monitor the progress of the reaction by separating and quantifying the components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the reaction in real-time by integrating the signals corresponding to the reactants and products.

  • Adiabatic Calorimetry: This method measures the temperature rise during the reaction, which is directly proportional to the extent of the reaction. This allows for the continuous monitoring of the reaction rate.[13]

  • Titrimetric Methods: It is possible to quench the reaction at different time intervals and titrate the remaining acylating agent to determine its concentration.[13]

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the Friedel-Crafts acylation of 2-bromothiophene with propionyl chloride and a Lewis acid catalyst. This reaction is typically fast, with the rate-determining step being the electrophilic attack of the acylium ion on the thiophene ring. The reaction kinetics are sensitive to temperature and the concentrations of the catalyst and reactants.

Alternative methods, such as using propionic anhydride as the acylating agent or reversing the synthetic sequence, offer potential benefits in terms of safety and the use of more environmentally benign catalysts. A thorough kinetic analysis, employing techniques such as chromatography and spectroscopy, is essential for optimizing the reaction conditions for any chosen route to maximize yield and minimize impurities, which is a critical consideration for researchers, scientists, and drug development professionals. The choice of the optimal synthetic strategy will ultimately depend on a careful evaluation of factors including raw material cost and availability, desired reaction scale, safety considerations, and environmental impact.

References

  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • National Institutes of Health. 1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one. [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. [Link]

  • Physics @ Manasagangotri. Cis and trans isomers of 1-(5-bromothiophen-2-yl). [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Thieme E-Books & E-Journals. Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • ResearchGate. Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • PubChem. 1-(5-Bromothien-2-yl)propan-1-one. [Link]

  • IJATES. KINETIC STUDY OF ACYLATION REACTION USING ION EXCHANGE RESIN. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • NROChemistry. Friedel-Crafts Reactions. [Link]

  • ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... [Link]

  • ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]

  • Journal of the Chemical Society B - RSC Publishing. Acylation. Part XXVIII. The kinetics and mechanism of the addition of hydrogen halides to dimethylketen in ether solution. Relative reactivities of substrates towards ketens and a comparison with mechanism of acylation by other acylating agents in non-hydroxylic solvents. [Link]

  • RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. [Link]

  • ResearchGate. Direction of 3-bromothiophene acylation with succinyl chloride. [Link]

  • Orbital: The Electronic Journal of Chemistry. Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. [Link]

Sources

A Comparative Guide to Purity Assessment of 1-(5-bromothiophen-2-yl)propan-1-one: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. The compound 1-(5-bromothiophen-2-yl)propan-1-one, a key intermediate in the synthesis of various bioactive molecules, is no exception.[1][2] Ensuring its purity requires robust analytical techniques that can accurately identify and quantify the main component and any potential impurities. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this brominated thiophene derivative.

The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific information required.[3][4][5] this compound possesses a molecular weight of 219.1 g/mol and a boiling point of 291.2 °C at 760 mmHg, properties that place it at the crossroads of being amenable to both analytical techniques.[2] This guide will delve into the nuances of employing each method, providing detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate technique for their needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide array of compounds, including those that are non-volatile or thermally labile.[3][6][7] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

The selection of a reversed-phase method is based on the moderate polarity of the target molecule. The C18 stationary phase provides a nonpolar environment, leading to retention based on hydrophobic interactions. The mobile phase, a mixture of a polar solvent (like water) and a less polar organic modifier (like acetonitrile or methanol), is optimized to achieve a balance between adequate retention of the main peak and effective separation from potential impurities.[8] A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected within a reasonable timeframe.[9] UV detection is suitable due to the presence of the chromophoric thiophene ring system.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[8]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for good resolution.[8]

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    25.1 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Solvent Mobile Phase Diluent Sample->Solvent Vial Sample Vial (1 mg/mL) Solvent->Vial Injector Autosampler Vial->Injector Column C18 Column Injector->Column Pump Quaternary Pump Pump->Injector Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Workflow for purity assessment by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Unrivaled for Volatile Compounds and Structural Elucidation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][10] Given the boiling point of this compound, it is amenable to GC analysis. The coupling with a mass spectrometer provides not only quantitative data but also structural information, which is invaluable for the identification of unknown impurities.[11][12]

The choice of a GC-MS method is driven by the need for high separation efficiency and definitive identification of impurities.[3] A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating compounds based on their boiling points and polarity. A temperature programming approach is essential to elute the analyte and any potential impurities with good peak shape and resolution. Electron ionization (EI) is a standard ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for impurity identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-400 amu

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample This compound Solvent Volatile Solvent Sample->Solvent Vial Sample Vial (1 mg/mL) Solvent->Vial Injector GC Injector Vial->Injector Column Capillary Column Injector->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectra MS->MassSpec LibrarySearch Library Search MassSpec->LibrarySearch Purity Purity & Impurity ID LibrarySearch->Purity

Caption: Workflow for purity assessment by GC-MS.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical goals.

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[3]Best for volatile and semi-volatile, thermally stable compounds.[4]
Separation Efficiency Good, highly dependent on column and mobile phase selection.Excellent, capillary columns offer very high resolution.[3]
Detection Primarily UV-Vis, requires chromophores.Mass Spectrometry provides universal detection and structural information.[11]
Impurity Identification Based on retention time comparison with standards. Coupling with MS (LC-MS) is needed for structural elucidation.Mass spectra can be compared to libraries for tentative identification of unknowns.[12]
Quantification Straightforward using external or internal standards with UV detection.[13]Can be more complex due to variations in ionization efficiency. Requires appropriate standards.
Sample Preparation Generally simpler, dissolving in mobile phase is often sufficient.[3]May require derivatization for non-volatile compounds, though not for the target analyte.
Speed Analysis times can be longer, typically 10-60 minutes.[6]Often faster, with run times in the range of a few minutes to 30 minutes.[7]
Cost HPLC systems can be less expensive than GC-MS systems.[6]GC-MS instrumentation is generally more expensive.[4]
Self-Validating Systems and Regulatory Context

Both HPLC and GC-MS methods must be validated to ensure they are fit for purpose, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH).[14][15] Method validation demonstrates specificity, linearity, range, accuracy, precision, and robustness.[16][17][18] System suitability tests are performed before and during analysis to ensure the chromatographic system is performing adequately.[19] For instance, in HPLC, parameters like peak resolution, tailing factor, and theoretical plates are monitored.[16]

According to ICH Q3A guidelines, impurities in new drug substances should be reported, identified, and qualified based on defined thresholds, often starting at 0.05% or 0.1%.[14][20] This necessitates highly sensitive and specific analytical methods.

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, HPLC with UV detection is a robust, reliable, and cost-effective choice. It is well-suited for quantifying the main component and known impurities.

GC-MS , on the other hand, is the superior technique for impurity profiling and identification . Its high separation efficiency and the structural information provided by the mass spectrometer are invaluable for identifying unknown by-products, degradation products, or residual starting materials.

In a comprehensive drug development program, both techniques are often employed synergistically. HPLC is used for routine purity testing and release, while GC-MS is utilized for in-depth characterization of the impurity profile during process development and for investigating any out-of-specification results. This dual approach ensures a thorough understanding and control of the purity of this compound, ultimately contributing to the safety and quality of the final pharmaceutical product.

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A Comparative Review of the Biological Activities of Thiophene-Based Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the thiophene scaffold represents a privileged structure due to its versatile biological activities. This guide provides a comprehensive literature review of the biological activities of thiophene analogs, with a particular focus on derivatives structurally related to 1-(5-bromothiophen-2-yl)propan-1-one. While a direct comparative analysis of a homologous series of this compound analogs is limited in the current literature, this guide synthesizes data from various studies on structurally similar thiophene-containing compounds to elucidate key structure-activity relationships (SAR) and highlight promising avenues for future drug discovery. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Anticancer Activity of Thiophene Analogs

Thiophene derivatives have emerged as a significant class of potential anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.[1] These mechanisms often involve the inhibition of crucial cellular machinery such as topoisomerases and protein kinases, disruption of microtubule dynamics, and the induction of apoptosis.[1]

Comparative Cytotoxicity

The substitution pattern on the thiophene ring plays a crucial role in determining the anticancer potency of these analogs. For instance, studies on various thiophene derivatives have demonstrated that the presence of specific substituents can significantly enhance their cytotoxic effects.

One study on a series of novel bis-chalcone derivatives bearing a thiophene moiety revealed significant cytotoxic effects against breast, colon, and lung cancer cell lines.[2] Notably, compounds with specific substitutions on the chalcone arms demonstrated potent activity, with IC50 values in the low micromolar range.[2]

Another study focusing on thiophene carboxamide derivatives as biomimetics of the anticancer agent Combretastatin A-4 (CA-4) found that certain substitutions led to substantial antiproliferative properties against liver cancer cell lines, with the most active compounds exhibiting IC50 values as low as 5.46 µM.[3] The similarity in the polar surface area of these analogs to CA-4 was suggested to contribute to their ability to permeate cell membranes and reach their intracellular targets.[3]

Table 1: Comparative Anticancer Activity of Selected Thiophene Analogs

Compound SeriesCancer Cell LineKey Structural FeaturesIC50 (µM)Reference
Bis-chalcone derivativesMCF7 (Breast)Thiophene core with varied chalcone arms4.05 - 7.87[2]
Bis-chalcone derivativesHCT116 (Colon)Thiophene core with varied chalcone arms17.14 - 18.10[2]
Bis-chalcone derivativesA549 (Lung)Thiophene core with varied chalcone arms41.99 - 92.42[2]
Thiophene CarboxamidesHep3B (Liver)Biomimetic of Combretastatin A-45.46 - 12.58[3]

Note: This table is a synthesis of data from different studies on structurally related thiophene analogs and not a direct comparison of a single homologous series.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene analog in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B Cell attachment C Treat cells with thiophene analogs B->C Varying concentrations D Incubate for 24-72h C->D Compound exposure E Add MTT solution D->E F Incubate for 2-4h E->F Formazan formation G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Data analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity of Thiophene Analogs

Thiophene-containing compounds have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[4] The presence of the thiophene ring and specific substituents are key to their efficacy.

Comparative Antimicrobial Susceptibility

The antimicrobial potential of thiophene derivatives is highly dependent on their chemical structure. For instance, a study on N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolones showed that some of these compounds exhibited comparable or even better activity against Gram-positive bacteria like Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis than the reference drugs ciprofloxacin, norfloxacin, and enoxacin.[5]

Another study on 3-halobenzo[b]thiophenes highlighted the importance of the halogen substituent at the 3-position.[6] Both 3-chloro and 3-bromo derivatives were found to be active against a range of Gram-positive bacteria and the fungus Candida albicans, whereas the 3-iodo analogs showed significantly less or no activity.[6] This suggests that the electronegativity and size of the halogen atom are critical for antimicrobial potency.[6]

Table 2: Comparative Antimicrobial Activity of Selected Thiophene Analogs

Compound SeriesMicroorganismKey Structural FeaturesMIC (µg/mL)Reference
N-piperazinyl quinolonesS. aureus5-bromothiophen-2-yl-2-oxoethyl moietyComparable to ciprofloxacin[5]
3-halobenzo[b]thiophenesGram-positive bacteria3-chloro or 3-bromo substitutionLow MIC values[6]
3-halobenzo[b]thiophenesC. albicans3-chloro or 3-bromo substitutionLow MIC values[6]
Thiophene derivativesColistin-resistant A. baumanniiVaried substitutions16 - 32 (MIC50)[7]
Thiophene derivativesColistin-resistant E. coliVaried substitutions8 - 32 (MIC50)[7]

Note: This table is a synthesis of data from different studies on structurally related thiophene analogs and not a direct comparison of a single homologous series.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Prepare Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The thiophene analog is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is typically observed as turbidity in the wells.

Broth_Microdilution_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of thiophene analog in 96-well plate B->C D Incubate plate C->D E Observe for microbial growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Lowest concentration with no growth

Caption: Workflow of the broth microdilution method for MIC determination.

Anti-inflammatory Activity of Thiophene Analogs

Thiophene-based compounds have been extensively investigated for their anti-inflammatory properties.[8][9][10] Several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, contain a thiophene moiety.[8][10] The mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[8][10]

Structure-Activity Relationship in Anti-inflammatory Thiophenes

The anti-inflammatory activity of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring.[8][10] Studies have shown that the presence of carboxylic acid, ester, amine, and amide functional groups, as well as methyl and methoxy groups, is important for their anti-inflammatory effects and their ability to bind to biological targets like COX and LOX enzymes.[8][10]

For example, in a study of thiophene derivatives in a carrageenan-induced paw edema model in rats, a classic model of acute inflammation, certain analogs with specific substitutions demonstrated anti-inflammatory activity superior to the standard drug indomethacin.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test thiophene analog orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Carrageenan_Paw_Edema_Workflow A Administer thiophene analog to rats B Inject carrageenan into hind paw A->B 1 hour post-treatment C Measure paw volume at time intervals B->C Induces inflammation D Calculate percentage inhibition of edema C->D E Assess anti-inflammatory activity D->E Compare to control

Caption: Workflow of the carrageenan-induced paw edema model.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways involved in the inflammatory response. A common pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB IκB-NF-κB Complex DNA DNA NFkB_nucleus->DNA Binds to promoter regions Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_genes Transcription Thiophene_Analog Thiophene Analog Thiophene_Analog->IKK Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

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A Comparative Guide to Thiophene-Based Semiconductors in Organic Electronics: Benchmarking Performance for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of organic electronics, the molecular architecture of semiconductor materials is a critical determinant of device performance. For researchers, scientists, and professionals in drug development exploring novel electronic platforms, the selection of an appropriate organic semiconductor is a foundational decision. This guide provides an in-depth comparison of several classes of thiophene-based semiconductors, materials often synthesized from precursors such as 1-(5-bromothiophen-2-yl)propan-1-one, against established benchmark materials. By presenting objective performance data and detailed experimental protocols, this document serves as a practical resource for advancing research and development in organic electronic devices.

Introduction to Thiophene-Based Organic Semiconductors

Thiophene derivatives have emerged as a cornerstone in the development of organic electronics due to their excellent charge transport properties and synthetic versatility. The electron-rich nature of the thiophene ring facilitates efficient hole transport, making these materials particularly suitable for p-type channels in organic field-effect transistors (OFETs) and as donor materials in organic photovoltaics (OPVs).[1] The ability to functionalize the thiophene backbone allows for the fine-tuning of electronic properties, solubility, and solid-state packing, all of which are crucial for optimizing device performance.

This guide will focus on the performance of prominent thiophene-based semiconductors, including Dithienothiophene (DTT), Benzodithiophene (BDT), and Diketopyrrolopyrrole (DPP) derivatives. Their performance will be benchmarked against well-established organic semiconductors: Pentacene, Rubrene, and Poly(3-hexylthiophene) (P3HT).

Performance Benchmarking in Organic Electronic Devices

The efficacy of an organic semiconductor is quantified through a set of key performance metrics. For OFETs, these include charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). For OPVs, the primary metric is the power conversion efficiency (PCE), which is a function of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Organic Field-Effect Transistors (OFETs)

The performance of selected thiophene-based semiconductors in OFETs is summarized in Table 1, alongside benchmark materials.

Semiconductor ClassRepresentative MaterialHole Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Deposition Method
Thiophene-Based Dithienothiophene (DTT) Derivative0.10 - 2.6[2][3]> 107[2][3]Solution-Processable[2]
Benzothieno[2,3-b]thiophene (BTT) Derivative0.46[4]> 107[4]Solution-Processable
Benchmark Pentacene0.01 - 1.2[5]~106 - 108Thermal Evaporation[6]
Rubrene (Single Crystal)~20-40> 106Physical Vapor Transport
Rubrene (Thin Film)0.002 - 1.21[7]~105[8]Thermal Evaporation[7]

Note: Performance metrics can vary significantly based on device architecture, fabrication conditions, and measurement protocols.

Organic Photovoltaics (OPVs)

The performance of representative thiophene-based donor materials in OPVs, when blended with a fullerene acceptor (typically PCBM), is presented in Table 2.

Donor Material ClassRepresentative MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
Thiophene-Based Diketopyrrolopyrrole (DPP) Copolymer2.5 - 5.59[9][10]~0.77 - 0.88[11]~12.05[11]~49 - 51[11]
Benzodithiophene (BDT) Copolymer~1.6 - 10+[12]VariesVariesVaries
Benchmark P3HT:PCBM3.5 - 5.0[13][14][15]~0.6[16]~9.11[15]~55-68[2][15]

Note: The choice of acceptor material, solvent, and processing conditions significantly impacts OPV performance.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of performance data, it is imperative to follow standardized and well-documented experimental protocols. The following sections detail the methodologies for the fabrication and characterization of OFETs and OPVs.

Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

This protocol describes a common method for fabricating OFETs using solution-processable materials.

Step-by-Step Methodology:

  • Substrate Preparation: Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) acting as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied. A common choice is octadecyltrichlorosilane (OTS). This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or by vapor deposition.

  • Organic Semiconductor Deposition: Prepare a solution of the thiophene-based semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration. Deposit the semiconductor film onto the treated SiO₂ surface via spin-coating. The spin speed and time are critical parameters that control the film thickness and morphology.

  • Annealing: To improve the crystallinity and molecular ordering of the semiconductor film, a thermal annealing step is typically performed on a hotplate in a nitrogen-filled glovebox. The annealing temperature and duration must be optimized for each specific material.

  • Source-Drain Electrode Deposition: Finally, deposit the source and drain electrodes (typically gold) through a shadow mask onto the organic semiconductor layer via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The channel length and width are defined by the shadow mask.

Causality Behind Experimental Choices: The use of a doped silicon wafer with thermal oxide provides a uniform and high-quality gate and dielectric. The OTS treatment modifies the surface energy of the dielectric, promoting better molecular ordering of the organic semiconductor, which is crucial for efficient charge transport. Spin-coating is a widely used technique for solution-processable materials as it allows for the rapid deposition of uniform thin films. Thermal annealing provides the necessary energy for the polymer chains or small molecules to self-organize into more ordered domains, reducing charge trapping at grain boundaries. Gold is a common choice for electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors, and its resistance to oxidation.

OFET_Fabrication cluster_0 Substrate Preparation cluster_1 Semiconductor Deposition cluster_2 Device Completion a Si/SiO₂ Wafer b Ultrasonic Cleaning (DI Water, Acetone, IPA) a->b c N₂ Drying b->c d OTS Surface Treatment c->d e Spin-Coating of Thiophene Derivative d->e f Thermal Annealing e->f g Thermal Evaporation of Au Source/Drain Electrodes f->g h Final OFET Device g->h

Caption: Workflow for the fabrication of a bottom-gate, top-contact (BGTC) OFET.

Characterization of an OFET

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere.

Step-by-Step Methodology:

  • Transfer Characteristics: Measure the drain current (ID) as a function of the gate voltage (VG) at a constant, high drain-source voltage (VDS) (saturation regime). This allows for the extraction of the field-effect mobility (μ) in the saturation regime and the on/off ratio.

  • Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate voltages (VG). This provides information about the operating regime of the transistor.

  • Parameter Extraction:

    • Mobility (μ): In the saturation regime, the mobility can be calculated from the slope of the |ID|1/2 vs. VG plot using the following equation: ID,sat = (W/2L) * Ci * μ * (VG - Vth)² where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.

    • On/Off Ratio: This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

    • Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the |ID|1/2 vs. VG plot.

Fabrication of a Bulk Heterojunction (BHJ) OPV

This protocol outlines the fabrication of a conventional architecture OPV.

Step-by-Step Methodology:

  • Substrate Preparation: Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate using the same procedure as for OFETs.

  • Hole Transport Layer (HTL) Deposition: Deposit a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface via spin-coating. Anneal the film on a hotplate.

  • Active Layer Deposition: Prepare a blend solution of the thiophene-based donor polymer and a fullerene acceptor (e.g., PC61BM or PC71BM) in a suitable solvent. Spin-coat the active layer onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The ratio of donor to acceptor and the choice of solvent are critical for optimizing the morphology of the bulk heterojunction.

  • Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Deposit a low work function metal cathode (e.g., Calcium followed by Aluminum, or just Aluminum) through a shadow mask to define the active area of the device.

Causality Behind Experimental Choices: ITO is used as the transparent anode due to its high conductivity and optical transparency. PEDOT:PSS serves as an efficient hole transport layer, facilitating the collection of holes at the anode and blocking electrons. The bulk heterojunction architecture, formed by blending the donor and acceptor materials, creates a large interfacial area for efficient exciton dissociation into free charge carriers. A low work function cathode is necessary for efficient electron collection.

OPV_Fabrication cluster_0 Substrate & HTL cluster_1 Active Layer & Cathode a ITO-Coated Glass b Substrate Cleaning a->b c Spin-Coat PEDOT:PSS b->c d Anneal HTL c->d e Spin-Coat Donor:Acceptor Blend (in Glovebox) d->e f Thermal Evaporation of Cathode (Ca/Al or Al) e->f g Final OPV Device f->g

Caption: Workflow for the fabrication of a conventional bulk heterojunction (BHJ) OPV.

Characterization of an OPV

The performance of the fabricated OPVs is evaluated under simulated sunlight.

Step-by-Step Methodology:

  • Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured using a solar simulator under an illumination of AM 1.5G (100 mW/cm²).[14] From the J-V curve, the key performance parameters (Voc, Jsc, FF, and PCE) are extracted.

  • External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy. This measurement provides insight into how efficiently the device converts photons of different wavelengths into charge carriers.[14]

Conclusion and Future Outlook

This guide has provided a comparative overview of the performance of several classes of thiophene-based organic semiconductors, benchmarked against established materials. The experimental protocols detailed herein offer a foundation for reproducible and reliable device fabrication and characterization. While significant progress has been made, the development of new thiophene-based materials, potentially derived from versatile building blocks like this compound, continues to be a vibrant area of research. Future advancements will likely focus on enhancing charge carrier mobility, optimizing energy levels for improved device efficiency and stability, and developing more environmentally friendly and scalable processing techniques. For researchers in this field, a thorough understanding of the structure-property relationships and meticulous experimental execution are paramount to driving the next generation of organic electronic devices.

References

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  • Heterocyclic thiophene has been widely used in optoelectronic materials due to the electron-rich nature of sulfur and the coplanar π-conjugated framework, which can enhance the hole mobility through an intermolecular overlap of π-π clouds in the solid st
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  • Chen, Y.-C., et al. (2023). Organic Photovoltaics of Regiorandom Copolymers Composed of Unsymmetric Diketopyrrolopyrrole with Different Alkyl Chain Lengths. ACS Omega, 8(45), 42777–42787. [Link]

  • It was found that sonicating the P3HT:ICBA solution prior to stirring produced the most efficient device due to superior electrical, physical, and optical properties while further improvements were found after using the solvent additive octanedithiol (ODT). (n.d.). ODU Digital Commons.
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  • Preliminary Evaluation of Pentacene Field Effect Transistors with Polymer Gate Electret as Ionizing Radi
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  • FET and Hall measurements of a single‐crystal rubrene OFET as a... (n.d.).
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  • The performance of the pentacene OFETs using different gate insulators,... (n.d.).
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-(5-bromothiophen-2-yl)propan-1-one (CAS No. 32412-39-8), a brominated heterocyclic ketone commonly used as a building block in pharmaceutical and agrochemical research.[1][2] Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As researchers and drug development professionals, our responsibility extends beyond the synthesis of novel compounds to their entire lifecycle, including their safe and compliant disposal.

Hazard Identification and Risk Assessment

This compound is a halogenated organic compound. Its primary risks are associated with its classification as a hazardous substance. The first step in safe handling is to understand these hazards.

Key Hazards Summary

Hazard ClassificationDescriptionGHS PictogramPrecautionary StatementSource
Acute Toxicity, Oral Harmful if swallowed.центрP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Eye Irritation Causes serious eye irritation.центрP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Environmental Hazard As a brominated organic compound, improper disposal can lead to the formation of persistent and toxic byproducts in the environment. Incineration requires specialized facilities.[3][4]N/AP273: Avoid release to the environment.[3][5]

The presence of a carbon-bromine bond places this compound in the category of halogenated organic waste.[6][7] This is a critical distinction, as halogenated wastes are subject to specific disposal regulations under the Environmental Protection Agency (EPA) due to the potential for forming acid gases (like hydrogen bromide) and other hazardous byproducts during improper treatment.[3][4][5]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, it is imperative to establish a safe working environment.

2.1 Required Personal Protective Equipment (PPE)

Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[8] The required PPE includes:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Ensure gloves are compatible with the chemical and any solvents used.[8]

  • Body Protection: A flame-resistant lab coat must be worn and kept buttoned.[8]

2.2 Exposure and Spill Response

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention.

  • Spill Cleanup: For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a designated, labeled hazardous waste container. Ensure spark-proof tools are used if the compound is dissolved in a flammable solvent.[9] All materials used for cleanup must be disposed of as hazardous waste.

Waste Management & Disposal Workflow

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed a waste product. The cardinal rule is segregation : never mix halogenated organic waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10][11]

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing waste containing this compound.

Caption: Workflow for the disposal of this compound waste.

Detailed Disposal Protocols

4.1 Protocol for Waste Collection & Segregation

  • Identify the Correct Waste Stream: As a brominated compound, this compound and any solutions containing it must be classified as Halogenated Organic Waste .[6] This waste is typically collected in specifically marked containers provided by your EHS department.

  • Select a Compatible Container: Use a container that is in good condition, free of leaks, and compatible with the chemical waste.[12] For this compound, a glass bottle with a screw cap is appropriate.

  • Segregate Waste:

    • DO NOT mix with non-halogenated organic solvents (e.g., acetone, hexane, methanol).[6]

    • DO NOT mix with aqueous waste, acids, or bases.[11]

    • DO NOT mix solid and liquid waste in the same container.[11]

    • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. Furthermore, halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases (HBr).[3] Contaminating other waste streams with halogenated compounds makes their disposal more complex and expensive.

  • Keep Containers Closed: Always keep the hazardous waste container tightly sealed, except when adding waste.[12] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Avoid Overfilling: Do not fill waste containers beyond 80% of their capacity to allow for vapor expansion and prevent spills.[8]

4.2 Protocol for Labeling Hazardous Waste

Proper labeling is a legal requirement and is crucial for safe handling and disposal.

  • Attach the Label: As soon as you begin collecting waste in a container, affix a "Hazardous Waste" label from your EHS department.[12]

  • Complete All Fields:

    • Write the full, unabbreviated chemical name: "this compound".[12]

    • List all other components and their approximate percentages, including solvents.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Fill in the name of the principal investigator and the laboratory location.

  • Update as You Add Waste: Keep the list of contents current as you add more waste to the container.

4.3 Protocol for Disposing of Empty Containers

Chemical containers are not considered "empty" until they have been properly decontaminated.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[12][13] For this compound, a small amount of acetone or ethanol would be appropriate.

  • Collect the Rinsate: The first rinsate, and subsequent rinses if contamination is visible, must be collected and disposed of as Halogenated Organic Waste .[12][13] Never pour the rinsate down the drain.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.[13]

  • Deface the Label: Completely remove or deface the original chemical label on the container to avoid confusion.[11][13]

  • Final Disposal: Once clean and dry with the label defaced, the container may be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[13]

Regulatory Context

The procedures outlined in this guide are based on regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically regulated, and their disposal via licensed hazardous waste management facilities is mandatory to prevent environmental contamination.[5][14] Your institution's EHS department serves as the direct liaison for ensuring compliance with these complex regulations.

References

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Personal protective equipment for handling 1-(5-bromothiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-(5-bromothiophen-2-yl)propan-1-one

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 32412-39-8). As a brominated thiophene derivative and a ketone, this compound requires specific precautions to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

This compound is an organic compound whose toxicological properties have not been fully investigated.[1] However, based on its chemical structure and data from analogous compounds, a comprehensive risk assessment mandates treating it with significant caution.

Chemical Identity:

  • IUPAC Name: this compound[2][3]

  • CAS Number: 32412-39-8[2][3][4]

  • Molecular Formula: C₇H₇BrOS[2][3][4]

  • Molecular Weight: 219.1 g/mol [2]

GHS Hazard Classification (Known & Inferred): Based on data for this compound and structurally similar brominated thiophenes, the following hazards should be assumed:

Hazard StatementGHS ClassificationSource/Rationale
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)[3][5]
H312: Harmful in contact with skin Acute Toxicity, Dermal (Category 4)Inferred from similar compounds[5][6]
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4)Inferred from similar compounds[5][6]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Inferred from similar compounds[5][7]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)[3][7]
H335: May cause respiratory irritation Specific Target Organ Toxicity, Single Exposure (Category 3)Inferred from similar compounds[6][7]

The primary routes of exposure are inhalation, skin contact, and eye contact. The presence of the ketone functional group necessitates careful selection of chemical-resistant gloves, as standard laboratory gloves may offer insufficient protection.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks associated with this compound. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[7]

Hand Protection: The Critical Barrier

Due to the compound's ketone structure, standard nitrile gloves are not recommended for prolonged contact. Butyl or specialized ketone-resistant gloves provide superior protection.[8][9]

Glove TypeBreakthrough Time (Ketones)Recommended Use
Butyl Rubber Gloves Excellent resistance to ketones, esters, and strong oxidizing agents.[8][9]Primary recommendation for direct handling and immersive work.
Ketone-Resistant Nitrile (e.g., KetoSafe™, Ketochem™) Specifically formulated for high resistance against ketones like MEK and acetone.[10][11]Excellent alternative to Butyl, often with better dexterity.
Double Gloving (Inner Nitrile, Outer Butyl/Ketone-Resistant) Provides an additional layer of safety, particularly for high-risk procedures.[8]Recommended for handling large quantities or for extended operations.

Causality: Ketones are aggressive solvents that can quickly permeate or degrade common glove materials like latex and standard nitrile. Butyl rubber's polymer structure is less susceptible to swelling and degradation from ketones, ensuring a longer and more reliable barrier. Always inspect gloves for any signs of degradation before and during use.[7]

Eye and Face Protection
  • Minimum Requirement: Chemical safety goggles meeting appropriate government standards (e.g., ANSI Z87.1 in the U.S. or EN 166 in the EU) must be worn at all times in the laboratory.[7][12]

  • Splash Hazard: When handling quantities greater than a few milliliters or during procedures with a risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to safety goggles.[7]

Body and Respiratory Protection
  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. For procedures involving larger volumes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[13] If a fume hood is not available or if aerosols could be generated, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[12]

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict, procedural workflow is critical for minimizing exposure risk.

Preparation and Donning PPE:

  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before starting.

  • Don PPE: Follow the sequence illustrated in the diagram below to prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation start Start lab_coat Don Lab Coat start->lab_coat Step 1 goggles Don Safety Goggles /Face Shield lab_coat->goggles Step 2 respirator Don Respirator (if required) goggles->respirator Step 3 gloves Don Inner Gloves (Nitrile) respirator->gloves Step 4 outer_gloves Don Outer Gloves (Butyl/Ketone-Resistant) gloves->outer_gloves Step 5

PPE Donning Sequence.

Handling the Chemical:

  • Weighing: If the compound is a solid, weigh it directly within the fume hood or in a glove box to avoid inhaling dust particles.

  • Transfers: Use a pipette or spatula for transfers. Conduct all transfers over a secondary containment tray to catch any potential spills.

  • Heating: If heating is required, use a heating mantle or a sand/water bath with appropriate temperature control. Avoid open flames.[1]

  • Post-Procedure: After the procedure is complete, decontaminate any surfaces and equipment.

Doffing PPE:

  • Outer Gloves: Remove the outer, most contaminated gloves first, turning them inside out.

  • Lab Coat & Apron: Remove the lab coat and any apron, rolling it so the contaminated surface is on the inside.

  • Face/Eye Protection: Remove the face shield and/or goggles.

  • Inner Gloves: Remove the inner gloves last, avoiding contact between your bare skin and the outer surface of the glove.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[7]

Logistical Plan: Storage and Waste Disposal

Proper segregation and disposal of waste are critical for safety and environmental compliance. As a brominated compound, this compound must be treated as halogenated organic waste .[14][15]

Storage:

  • Store the chemical in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[15]

Disposal Protocol:

  • Segregation is Key: Never mix halogenated waste with non-halogenated organic waste.[13][16] Disposal costs for halogenated waste are significantly higher, and improper mixing can create hazardous chemical reactions.[16]

  • Waste Containers: Use a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[15] The container must be in good condition with a secure, sealing cap.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical names of all constituents.[15][16]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent pads) must also be disposed of in a designated solid hazardous waste container.

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup.

Waste_Disposal_Decision_Tree start Waste Generated is_halogenated Does the waste contain Bromine, Chlorine, Fluorine, or Iodine? start->is_halogenated halogenated_container Place in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Place in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No label_container Ensure container is properly labeled with all constituents. halogenated_container->label_container non_halogenated_container->label_container seal_store Seal container and store in Satellite Accumulation Area. label_container->seal_store end Request Waste Pickup seal_store->end

Waste Segregation Workflow.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][17]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[18]

  • Spill: Evacuate the area. For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's emergency response team.[15]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.